molecular formula C54H72F3N13O16S2 B12350731 CTTHWGFTLC, CYCLIC TFA

CTTHWGFTLC, CYCLIC TFA

Cat. No.: B12350731
M. Wt: 1280.4 g/mol
InChI Key: PXPYGRPAJWZFSK-RWTIKVRNSA-N
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Description

CTTHWGFTLC, CYCLIC TFA is a useful research compound. Its molecular formula is C54H72F3N13O16S2 and its molecular weight is 1280.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C54H72F3N13O16S2

Molecular Weight

1280.4 g/mol

IUPAC Name

(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C52H71N13O14S2.C2HF3O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;3-2(4,5)1(6)7/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);(H,6,7)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+;/m1./s1

InChI Key

PXPYGRPAJWZFSK-RWTIKVRNSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Structure of CTTHWGFTLC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CTTHWGFTLC has emerged as a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix and are implicated in a range of physiological and pathological processes, including tumor invasion and angiogenesis. The therapeutic potential of CTTHWGFTLC has spurred significant interest in its structural characteristics, which are fundamental to its inhibitory activity. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of the primary, secondary, and tertiary structure of the CTTHWGFTLC peptide. Detailed experimental protocols, data interpretation, and visualization of the elucidation workflow are presented to serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

CTTHWGFTLC is a synthetic cyclic decapeptide with the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. Its cyclic nature is conferred by a disulfide bridge between the two cysteine residues. This structural constraint is crucial for its biological activity, as it locks the peptide into a specific conformation that is recognized by the active site of its target MMPs. The elucidation of its complete, three-dimensional structure is therefore a prerequisite for understanding its mechanism of action and for the rational design of more potent and selective analogs.

This guide will detail the multi-step experimental approach required to fully characterize the structure of CTTHWGFTLC, encompassing amino acid analysis, mass spectrometry for sequence and molecular weight determination, and nuclear magnetic resonance (NMR) spectroscopy for conformational analysis.

Primary Structure Elucidation

The primary structure, or amino acid sequence, of CTTHWGFTLC is the foundational piece of its structural puzzle. A combination of techniques is employed to determine the sequence and confirm the presence of the disulfide bond.

Amino Acid Analysis

Objective: To determine the relative abundance of each amino acid in the peptide.

Experimental Protocol:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Derivatization: The hydrolyzed amino acids are derivatized with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC)-amino acids, which are readily detectable.

  • Chromatographic Separation: The PTC-amino acids are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of each PTC-amino acid is compared to that of known standards.

Data Presentation:

Amino AcidExpected RatioObserved Ratio
Cysteine (Cys)21.9
Threonine (Thr)22.1
Histidine (His)11.0
Tryptophan (Trp)10.9
Glycine (Gly)11.1
Phenylalanine (Phe)11.0
Leucine (Leu)11.0
Mass Spectrometry for Molecular Weight and Sequence Verification

Objective: To determine the precise molecular weight of the peptide and to confirm the amino acid sequence through fragmentation analysis.

Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Mass Spectrometry:

    • Electrospray Ionization (ESI-MS): This technique is used to determine the intact molecular weight of the peptide. The observed mass-to-charge ratio (m/z) is used to calculate the molecular weight. For CTTHWGFTLC, the expected monoisotopic mass is 1165.32 Da.

    • Tandem Mass Spectrometry (MS/MS): To confirm the sequence, the peptide ion is selected and fragmented, typically by collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence. To analyze the cyclic peptide, a reduction and alkylation step is first performed to break the disulfide bond, yielding a linear peptide for sequencing.

Data Presentation:

Table 2: ESI-MS Data for Intact CTTHWGFTLC

ParameterValue
Theoretical Monoisotopic Mass1165.32 Da
Observed [M+H]⁺ (m/z)1166.33
Observed [M+2H]²⁺ (m/z)583.67

Table 3: MS/MS Fragmentation Data for Reduced and Alkylated CTTHWGFTLC (Illustrative fragment ions)

Fragment IonSequenceObserved m/z
b₂CT203.09
b₃CTT304.14
y₁C104.03
y₂LC217.11
y₃TLC318.16
Disulfide Bridge Determination

Objective: To confirm the presence and location of the disulfide bond.

Experimental Protocol:

  • Comparative Mass Spectrometry: The molecular weight of the native peptide is compared to the molecular weight after reduction with a reducing agent like dithiothreitol (DTT). A mass increase of 2 Da upon reduction is indicative of a single disulfide bond.

  • Ellman's Test: This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free sulfhydryl groups. The absence of a reaction with the native peptide and a positive reaction after reduction confirms the presence of a disulfide bond.

Secondary and Tertiary Structure Elucidation

The three-dimensional conformation of CTTHWGFTLC in solution is determined primarily by Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Objective: To determine the solution-state, three-dimensional structure of the peptide.

Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or a cryoprotective solvent mixture) to a concentration of 1-5 mM.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

    • ¹H-NMR: Provides information on the chemical environment of each proton.

    • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures consistent with the NMR data.

Data Presentation:

Table 4: Representative NOE Restraints for CTTHWGFTLC

Proton PairAmino Acid ResiduesDistance Restraint (Å)
Hα(Cys1) - Hβ(Cys10)Cys1 - Cys10< 3.5
Hα(Thr2) - HN(Thr3)Thr2 - Thr3< 2.8
HN(His4) - Hδ2(Trp5)His4 - Trp5< 4.0
Hα(Phe7) - Hβ(Leu9)Phe7 - Leu9< 4.5

Visualizing the Elucidation Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the complete structure elucidation of CTTHWGFTLC.

experimental_workflow cluster_primary Primary Structure Elucidation cluster_tertiary Tertiary Structure Elucidation Amino_Acid_Analysis Amino Acid Analysis Final_Structure Complete 3D Structure of CTTHWGFTLC Mass_Spectrometry Mass Spectrometry (ESI-MS, MS/MS) NMR_Spectroscopy NMR Spectroscopy (TOCSY, NOESY) Mass_Spectrometry->NMR_Spectroscopy Disulfide_Bridge_Analysis Disulfide Bridge Analysis Structure_Calculation Structure Calculation NMR_Spectroscopy->Structure_Calculation Structure_Calculation->Final_Structure Peptide_Synthesis Peptide Synthesis & Purification Peptide_Synthesis->Amino_Acid_Analysis Peptide_Synthesis->Mass_Spectrometry Peptide_Synthesis->Disulfide_Bridge_Analysis

Caption: Workflow for CTTHWGFTLC structure elucidation.

Signaling Pathway Inhibition

CTTHWGFTLC inhibits the activity of MMP-2 and MMP-9, thereby preventing the degradation of extracellular matrix components like type IV collagen. This action can block tumor cell invasion and angiogenesis.

signaling_pathway Tumor_Cell Tumor Cell MMP_Secretion MMP-2/MMP-9 Secretion Tumor_Cell->MMP_Secretion MMP_Active Active MMP-2/MMP-9 MMP_Secretion->MMP_Active CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->MMP_Active Inhibition ECM_Degradation Extracellular Matrix Degradation MMP_Active->ECM_Degradation Invasion_Angiogenesis Tumor Invasion & Angiogenesis ECM_Degradation->Invasion_Angiogenesis

Caption: Inhibition of MMP signaling by CTTHWGFTLC.

Conclusion

The comprehensive structural elucidation of the CTTHWGFTLC peptide is a critical undertaking that combines multiple analytical techniques. The determination of its primary sequence, the confirmation of its cyclic nature via a disulfide bridge, and the detailed mapping of its three-dimensional conformation in solution provide invaluable insights into its biological function. This detailed structural knowledge is paramount for the ongoing development of peptide-based therapeutics targeting matrix metalloproteinases in cancer and other diseases. The methodologies outlined in this guide provide a robust framework for the structural characterization of CTTHWGFTLC and other cyclic peptides of therapeutic interest.

In Silico Modeling of the Cyclic Peptide CTTHWGFTLC: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the structure, function, and therapeutic potential of the cyclic peptide CTTHWGFTLC. This peptide is a known inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes implicated in tumor progression and invasion.[1] For researchers, scientists, and professionals in drug development, this document outlines the core computational strategies for characterizing the peptide's interaction with its targets and guiding further experimental validation.

Introduction to CTTHWGFTLC and its Therapeutic Target

The cyclic peptide CTTHWGFTLC has emerged as a promising candidate for therapeutic intervention, particularly in oncology. Its primary targets, MMP-2 and MMP-9, are gelatinases that play a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis.[1] By inhibiting these enzymes, CTTHWGFTLC can impede tumor growth and the migration of tumor and endothelial cells.[1] The cyclic nature of this peptide enhances its stability and resistance to proteolysis, making it a more robust candidate for drug development compared to its linear counterparts.

Peptide Specifications:

PropertyValue
Sequence{Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys}
Short SequenceCTTHWGFTLC
Molecular FormulaC52H71N13O14S2
Molecular Weight1166.34 g/mol
Disulfide BridgeCys1-Cys10

In Silico Modeling Workflow

The computational analysis of the CTTHWGFTLC peptide and its interaction with MMP-2 and MMP-9 involves a multi-step process. This workflow allows for the prediction of the peptide's three-dimensional structure, its binding affinity for the target enzymes, and the stability of the peptide-protein complex.

cluster_0 Preparation cluster_1 Interaction Analysis cluster_2 Refinement and Validation cluster_3 Outcome Protein Structure Retrieval Protein Structure Retrieval Molecular Docking Molecular Docking Protein Structure Retrieval->Molecular Docking Peptide Structure Prediction Peptide Structure Prediction Peptide Structure Prediction->Molecular Docking Binding Site Analysis Binding Site Analysis Molecular Docking->Binding Site Analysis Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Site Analysis->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Lead Optimization Lead Optimization Binding Free Energy Calculation->Lead Optimization

Figure 1: In Silico Modeling Workflow for CTTHWGFTLC.

Experimental Protocols

Protein and Peptide Structure Preparation

Objective: To obtain accurate three-dimensional structures of the target proteins (MMP-2 and MMP-9) and the CTTHWGFTLC peptide.

Protocol:

  • Protein Structure Retrieval: Obtain the crystal structures of human MMP-2 and MMP-9 from the Protein Data Bank (PDB). If experimental structures are unavailable or incomplete, homology modeling can be performed using servers like SWISS-MODEL, using the amino acid sequence as input.

  • Protein Preparation: Prepare the retrieved protein structures by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines.

  • Peptide Structure Prediction: Predict the three-dimensional structure of the cyclic CTTHWGFTLC peptide using ab initio modeling tools such as PEP-FOLD or I-TASSER.[2] The disulfide bond between the two cysteine residues must be explicitly defined to ensure the correct cyclic conformation.

Molecular Docking

Objective: To predict the binding mode and affinity of CTTHWGFTLC to the active sites of MMP-2 and MMP-9.

Protocol:

  • Grid Generation: Define a docking grid box around the active site of each MMP. The active site is typically identified by the location of the catalytic zinc ion and surrounding histidine residues.

  • Peptide Docking: Perform molecular docking using software such as AutoDock or Glide. The cyclic peptide is treated as a flexible ligand to allow for conformational changes upon binding.

  • Pose Selection: Analyze the resulting docking poses based on their predicted binding energies and clustering. The pose with the lowest binding energy and the highest population in the largest cluster is typically selected for further analysis.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the peptide-protein complex and to refine the binding pose in a simulated physiological environment.

Protocol:

  • System Setup: Place the docked peptide-protein complex in a periodic box of water molecules. Add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to 310 K and equilibrate it under constant pressure and temperature (NPT ensemble) for several nanoseconds.

  • Production Run: Conduct a production MD simulation for an extended period (e.g., 50-100 nanoseconds) to observe the dynamic behavior of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to calculate the root-mean-square deviation (RMSD) of the peptide and protein backbone to assess stability. The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions.

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity between CTTHWGFTLC and the MMPs.

Protocol:

  • MM/PBSA or MM/GBSA: Employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.

  • Energy Calculation: Calculate the binding free energy by taking snapshots from the MD trajectory and computing the difference between the free energy of the complex and the individual energies of the protein and the peptide.

Data Presentation

The following table presents a summary of representative quantitative data that can be obtained from the in silico modeling of the CTTHWGFTLC peptide with MMP-2 and MMP-9. (Note: These are example values for illustrative purposes).

ParameterMMP-2MMP-9
Molecular Docking
Binding Energy (kcal/mol)-8.5-9.2
Molecular Dynamics
Average RMSD of Peptide (Å)1.51.8
Binding Free Energy
ΔGbind (MM/GBSA) (kcal/mol)-45.7-52.3

Mechanism of Action and Signaling Pathway

The inhibitory action of the CTTHWGFTLC peptide on MMP-2 and MMP-9 directly impacts downstream signaling pathways involved in cancer progression. By blocking the enzymatic activity of these MMPs, the peptide prevents the degradation of the extracellular matrix, which in turn inhibits cell migration, invasion, and angiogenesis.

Tumor Microenvironment Tumor Microenvironment MMP-2/MMP-9 Activation MMP-2/MMP-9 Activation Tumor Microenvironment->MMP-2/MMP-9 Activation Extracellular Matrix Degradation Extracellular Matrix Degradation MMP-2/MMP-9 Activation->Extracellular Matrix Degradation Cell Migration and Invasion Cell Migration and Invasion Extracellular Matrix Degradation->Cell Migration and Invasion Angiogenesis Angiogenesis Extracellular Matrix Degradation->Angiogenesis CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->MMP-2/MMP-9 Activation Inhibition

Figure 2: Inhibition of MMP Signaling by CTTHWGFTLC.

Conclusion

The in silico modeling approaches detailed in this guide provide a robust framework for the characterization of the cyclic peptide CTTHWGFTLC as a potent inhibitor of MMP-2 and MMP-9. These computational methods are invaluable for elucidating the molecular basis of its inhibitory activity, predicting its binding affinity, and assessing the stability of the peptide-protein complex. The insights gained from these studies can significantly accelerate the rational design and optimization of CTTHWGFTLC-based therapeutics for the treatment of cancer and other diseases associated with MMP dysregulation. Further experimental validation is essential to confirm the findings of these computational analyses and to advance the clinical development of this promising peptide.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of CTTHWGFTLC TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the mass spectrometry analysis of the peptide CTTHWGFTLC, particularly when present as a trifluoroacetic acid (TFA) salt. TFA is a common counterion used in peptide synthesis and purification, but it can interfere with mass spectrometry analysis, primarily through ion suppression in electrospray ionization. This document outlines strategies for mitigating TFA interference and provides a complete workflow for the characterization of this peptide.

Physicochemical Properties of CTTHWGFTLC

A thorough understanding of the peptide's intrinsic properties is fundamental to developing a robust analytical method. The following table summarizes the key physicochemical characteristics of CTTHWGFTLC, calculated using standard bioinformatics tools.

PropertyValue
Amino Acid Sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys
Molecular Formula C55H72N12O13S2
Monoisotopic Mass 1196.4800 Da
Average Mass 1197.38 Da
Isoelectric Point (pI) 7.75
Grand Average of Hydropathy (GRAVY) -0.150

The GRAVY score indicates that CTTHWGFTLC is a slightly hydrophilic peptide. Its isoelectric point of 7.75 suggests that the peptide will carry a net positive charge at a pH below this value, which is typical for electrospray ionization in positive ion mode.

Experimental Protocols

This section details the recommended procedures for the mass spectrometry analysis of CTTHWGFTLC TFA salt, from sample preparation to data acquisition.

Sample Preparation and TFA Removal

The presence of TFA can significantly suppress the ionization of peptides in ESI-MS. Therefore, its removal or the mitigation of its effects is a critical first step.

Objective: To remove or reduce the concentration of TFA from the peptide sample to minimize ion suppression during mass spectrometry analysis.

Methods:

  • TFA/HCl Exchange (Recommended):

    • Dissolve the peptide TFA salt in 0.1% aqueous formic acid (FA) to a concentration of 1 mg/mL.

    • Add a 10-fold molar excess of 100 mM hydrochloric acid (HCl).

    • Lyophilize the sample to remove the volatile HCl and TFA.

    • Reconstitute the peptide (now as an HCl salt) in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with acetonitrile (ACN) followed by equilibration with 0.1% formic acid in water.

    • Load the peptide sample (dissolved in 0.1% formic acid) onto the cartridge.

    • Wash the cartridge with 0.1% formic acid to remove the TFA.

    • Elute the peptide using a suitable concentration of ACN in 0.1% formic acid (e.g., 50-80% ACN).

    • Dry the eluted sample and reconstitute in the LC-MS mobile phase A.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate the peptide from any remaining impurities and introduce it into the mass spectrometer for analysis.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF), Orbitrap, or triple quadrupole instrument.

LC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 350 °C
Scan Range (MS1) m/z 300 - 2000
Collision Energy (for MS/MS) Ramped (e.g., 20-40 eV) for fragmentation

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for the most common protonated molecular ions of CTTHWGFTLC in positive ion mode ESI-MS.

Ion SpeciesTheoretical m/z (Monoisotopic)
[M+H]+1197.4873
[M+2H]2+599.2473
[M+3H]3+399.8340

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the mass spectrometry analysis of CTTHWGFTLC TFA salt.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start CTTHWGFTLC TFA Salt Sample tfa_removal TFA Removal (e.g., TFA/HCl Exchange or SPE) start->tfa_removal reconstitution Reconstitution in LC-MS Mobile Phase A tfa_removal->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_detection Mass Spectrometry Detection (MS1 and MS/MS) esi_ionization->ms_detection data_processing Data Processing (Peak Detection, Deconvolution) ms_detection->data_processing peptide_identification Peptide Identification (Mass Matching, Fragmentation Analysis) data_processing->peptide_identification reporting Reporting peptide_identification->reporting

Caption: Experimental workflow for the mass spectrometry analysis of CTTHWGFTLC TFA salt.

This comprehensive guide provides the necessary theoretical background and practical protocols for the successful mass spectrometry analysis of the peptide CTTHWGFTLC, even in the presence of the challenging TFA counterion. By following these guidelines, researchers can obtain high-quality data for the accurate characterization and quantification of this peptide.

An In-depth Technical Guide to the Conformational Analysis of CTTHWGFTLC via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document outlines a comprehensive, albeit hypothetical, technical workflow for the conformational analysis of the peptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC). As of the date of this publication, specific experimental data for this peptide is not publicly available. Therefore, this guide serves as a detailed procedural template, complete with illustrative data and protocols, for researchers, scientists, and drug development professionals undertaking such an analysis.

Introduction

The function of a peptide is intrinsically linked to its three-dimensional structure. Understanding the conformational landscape of a peptide like CTTHWGFTLC is crucial for elucidating its biological activity, mechanism of action, and potential as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the structure of peptides and proteins in a solution state that mimics their physiological environment.[1][2] This guide provides a detailed overview of the experimental protocols and data analysis workflow required to perform a comprehensive conformational analysis of the CTTHWGFTLC peptide.

The workflow encompasses several key stages: sample preparation, acquisition of a suite of one- and two-dimensional NMR spectra, resonance assignment, extraction of structural restraints, and finally, the calculation and refinement of a three-dimensional structure.[1]

Experimental Protocols & Methodologies

A successful conformational analysis by NMR is predicated on meticulous experimental execution. The following sections detail the necessary protocols.

Peptide Synthesis and Sample Preparation
  • Synthesis: The CTTHWGFTLC peptide would first be produced, typically via solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure >95% purity.[1]

  • Sample Conditions: A sample concentration of at least 0.5 mM is required for most NMR experiments.[1] The peptide is dissolved in a buffered aqueous solution, typically 90% H₂O/10% D₂O, to allow for the observation of exchangeable amide protons. The pH should be carefully chosen to ensure peptide stability and solubility, often slightly acidic (e.g., pH 4.5-6.0) to slow down the exchange rate of amide protons with the solvent.[1]

  • Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for accurate referencing of the proton chemical shifts.

NMR Data Acquisition

A series of NMR experiments are required to gain a complete picture of the peptide's structure. For a small, unlabeled peptide, resonance assignments can typically be achieved with homonuclear proton spectra.[1]

  • 1D ¹H Spectrum: An initial one-dimensional proton spectrum is acquired to assess sample purity, concentration, and overall signal dispersion, which gives a preliminary indication of whether the peptide is folded.[1]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., connected by scalar couplings).[1][3] It is the primary tool for identifying the type of amino acid residue based on the pattern and number of correlated proton signals.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the cornerstone of structure determination.[1][3] It detects protons that are close in space (typically < 5-6 Å), regardless of whether they are close in the primary sequence.[3] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints necessary for structure calculation.[1]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): While not always necessary for a peptide of this size if isotopic labeling is not used, an HSQC spectrum at natural abundance can help resolve resonance overlap by spreading signals over a second, ¹³C dimension. It provides a map of all carbon-attached protons.

The logical workflow for acquiring and analyzing this data is illustrated below.

G Diagram 1: NMR Data Acquisition and Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Calculation TOCSY 2D TOCSY Spin_Systems Identify Amino Acid Spin Systems TOCSY->Spin_Systems NOESY 2D NOESY Sequential_Assignment Sequential Assignment (Walk through Backbone) NOESY->Sequential_Assignment NOE_Assignment Assign NOE Cross-peaks NOESY->NOE_Assignment HSQC 2D HSQC (Optional) HSQC->Spin_Systems Spin_Systems->Sequential_Assignment Sequential_Assignment->NOE_Assignment Restraints Extract Structural Restraints (Distances & Dihedrals) NOE_Assignment->Restraints Structure_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Structure_Calc Refinement Structure Refinement Structure_Calc->Refinement Ensemble Final Structural Ensemble Refinement->Ensemble

Diagram 1: General workflow for NMR structure determination.

Data Presentation and Interpretation

The analysis of the NMR spectra yields quantitative data that is compiled into tables. This data forms the basis for the three-dimensional structure calculation.

Resonance Assignment

The first step is the unambiguous assignment of all proton and, if applicable, carbon resonances to their specific atoms in the peptide sequence. This is achieved by first using the TOCSY spectrum to identify the spin systems of the individual amino acids and then using the NOESY spectrum to "walk" along the backbone by connecting the spin system of residue i to residue i+1.

Table 1: Hypothetical ¹H and ¹³C Chemical Shift Assignments (ppm) for CTTHWGFTLC at pH 5.0, 298 K.

Residue NH Other ¹H Other ¹³C
Cys1 - 4.65 3.10, 2.95 - 56.2 28.5 -
Thr2 8.45 4.21 4.05 γ-CH₃: 1.18 61.5 68.9 γ-CH₃: 20.1
Thr3 8.12 4.35 4.15 γ-CH₃: 1.22 61.8 69.2 γ-CH₃: 20.4
His4 8.60 4.78 3.25, 3.15 δ2: 7.90, ε1: 7.15 55.4 29.8 -
Trp5 8.33 4.70 3.40, 3.30 Indole Protons 55.9 28.1 Indole Carbons
Gly6 8.95 4.01, 3.88 - - 45.3 - -
Phe7 8.21 4.68 3.18, 3.05 Ring Protons 56.8 38.5 Ring Carbons
Thr8 8.05 4.25 4.10 γ-CH₃: 1.20 61.6 69.0 γ-CH₃: 20.2
Leu9 8.15 4.40 1.75 δ-CH₃: 0.95, 0.90 53.5 40.8 δ-CH₃: 22.5, 23.0

| Cys10 | 7.98 | 4.55 | 3.20, 3.00 | - | 56.5 | 28.9 | - |

Structural Restraints

Once assignments are complete, structural restraints are derived. These are primarily dihedral angle restraints from coupling constants and distance restraints from NOEs.

  • Dihedral Angle Restraints: The ³J(HN,Hα) coupling constant, measured from high-resolution 1D or 2D spectra, is related to the backbone dihedral angle φ via the Karplus equation.[2] Large values (>8 Hz) are indicative of extended or β-sheet conformations, while small values (<5 Hz) suggest an α-helical conformation.

Table 2: Hypothetical ³J(HN,Hα) Coupling Constants and Derived φ Dihedral Angle Restraints.

Residue ³J(HN,Hα) (Hz) Predicted φ Angle Range
Thr2 4.5 -80° to -40°
Thr3 4.8 -80° to -40°
His4 8.5 -160° to -80°
Trp5 8.8 -160° to -80°
Gly6 - -
Phe7 5.1 -80° to -40°
Thr8 8.2 -160° to -80°
Leu9 8.5 -160° to -80°

| Cys10 | 7.9 | -150° to -70° |

  • NOE-Derived Distance Restraints: NOE cross-peaks are classified as strong, medium, or weak, corresponding to upper distance bounds of approximately 2.8 Å, 3.5 Å, and 5.0 Å, respectively. Long-range NOEs (between residues separated by more than 5 positions in the sequence) are particularly important for defining the global fold.[4]

Table 3: Selected Hypothetical NOE-Derived Distance Restraints.

Proton 1 Proton 2 NOE Intensity Upper Distance Bound (Å) Type
Thr3 Hα His4 HN Strong 2.8 Sequential (i, i+1)
Trp5 HN Gly6 HN Medium 3.5 Sequential (i, i+1)
His4 Hα Phe7 HN Weak 5.0 Medium-range (i, i+3)
Thr2 Hα Leu9 Hγ Weak 5.0 Long-range (i, i+7)
Trp5 HN Phe7 HN Medium 3.5 Medium-range (i, i+2)

| Cys1 Hβ | Cys10 Hβ | Strong | 2.5 | Disulfide Bridge |

Structure Calculation and Hypothetical Biological Context

Structure Calculation and Refinement

The collected restraints (Tables 2 & 3) are used as input for structure calculation software like CYANA or XPLOR-NIH.[4] These programs use algorithms such as simulated annealing to generate a family of structures that satisfy the experimental restraints.[5] The final output is an ensemble of low-energy structures, whose convergence is a measure of the quality and completeness of the data.

G Diagram 2: Data Integration for Structure Calculation cluster_input Experimental Data cluster_process Computational Process cluster_output Result NOE NOE Distance Restraints SA Simulated Annealing / Distance Geometry NOE->SA J_Coupling J-Coupling Dihedral Restraints J_Coupling->SA Chem_Shift Chemical Shift (TALOS) Chem_Shift->SA Ensemble Structural Ensemble SA->Ensemble

Diagram 2: Integration of NMR data for structure calculation.
Hypothetical Biological Function: MMP Inhibition

Peptides containing a Tryptophan-Glycine (WG) motif have been implicated in modulating the activity of matrix metalloproteinases (MMPs).[6][7] MMPs are enzymes that degrade extracellular matrix (ECM) components, and their dysregulation is involved in diseases like cancer and arthritis. We can hypothesize that CTTHWGFTLC acts as an MMP inhibitor. The peptide's specific conformation, determined by NMR, would be critical for fitting into the MMP's active site.

A potential signaling pathway involving this peptide is visualized below.

G Diagram 3: Hypothetical Signaling Pathway for CTTHWGFTLC Stimulus Pro-inflammatory Stimulus Cell Cell (e.g., Fibroblast) Stimulus->Cell activates MMP_Gene MMP Gene Expression Cell->MMP_Gene induces MMP Active MMP MMP_Gene->MMP produces Degradation ECM Degradation MMP->Degradation catalyzes Peptide CTTHWGFTLC Peptide->MMP inhibits ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Tissue_Damage Tissue Damage Degradation->Tissue_Damage

Diagram 3: CTTHWGFTLC as a hypothetical MMP inhibitor.

Conclusion

This technical guide provides a comprehensive framework for the conformational analysis of the peptide CTTHWGFTLC using NMR spectroscopy. By following the detailed experimental protocols—from sample preparation to the acquisition of TOCSY and NOESY spectra—and applying the described data analysis workflow, researchers can derive the necessary distance and dihedral restraints. These restraints, when used in computational structure calculation programs, yield a high-resolution three-dimensional model of the peptide in solution. The resulting structural ensemble is invaluable for understanding the peptide's biological function, such as its potential role as an enzyme inhibitor, and for guiding further drug development efforts.

References

Technical Guide: Formation and Characterization of an Intramolecular Disulfide Bridge in the CTTHWGFTLC Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The formation of disulfide bridges is a critical post-translational modification that imparts structural stability and conformational rigidity to peptides and proteins, often essential for their biological activity. This technical guide provides a comprehensive overview of the methodologies for forming and verifying an intramolecular disulfide bridge in the synthetic decapeptide CTTHWGFTLC. The peptide, featuring cysteine residues at its N- and C-termini, is an ideal candidate for cyclization via a disulfide bond. This document details the experimental protocols for peptide synthesis, oxidative folding, purification, and characterization, with a focus on mass spectrometry techniques. All quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Peptide Characteristics and Theoretical Data

The primary structure of the target peptide is Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. The presence of two cysteine residues allows for the formation of a single intramolecular disulfide bond, resulting in a cyclic structure. The theoretical molecular weights of the linear (reduced) and cyclic (oxidized) forms are fundamental for subsequent analysis.

ParameterValueNotes
Sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys10 amino acids
Linear Formula C₅₀H₇₁N₁₃O₁₃S₂Reduced dithiol form
Monoisotopic Mass (Linear) 1125.4767 Da[M]
Average Mass (Linear) 1126.28 g/mol [M]
Oxidized Formula C₅₀H₆₉N₁₃O₁₃S₂Disulfide-bridged form
Monoisotopic Mass (Oxidized) 1123.4610 Da[M-2H]
Average Mass (Oxidized) 1124.26 g/mol [M-2H]

Table 1: Theoretical characteristics of the linear and oxidized CTTHWGFTLC peptide.

Experimental Methodology

The overall process involves the chemical synthesis of the linear peptide, followed by controlled oxidation to form the disulfide bridge, purification of the cyclic product, and finally, verification of its structure.

Experimental Workflow Diagram

G cluster_synthesis Peptide Synthesis cluster_oxidation Disulfide Bridge Formation cluster_purification Purification & QC cluster_characterization Structural Characterization synthesis Solid-Phase Peptide Synthesis (SPPS) of Linear CTTHWGFTLC cleavage Cleavage from Resin & Global Deprotection synthesis->cleavage oxidation Air Oxidation in Aqueous Buffer (pH 8.5) cleavage->oxidation hplc Preparative RP-HPLC oxidation->hplc lyophilization Lyophilization hplc->lyophilization ms_confirm LC-MS Analysis (Non-reducing) lyophilization->ms_confirm ms_verify LC-MS/MS Analysis (Reducing vs. Non-reducing) ms_confirm->ms_verify

Caption: Overall workflow from peptide synthesis to structural verification.

Synthesis of the Linear Peptide

The linear peptide precursor is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine residues are protected with an acid-labile group such as Trityl (Trt) to prevent premature oxidation or side reactions during chain assembly. Following synthesis, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Intramolecular Disulfide Bridge Formation

The formation of the disulfide bridge is an oxidation reaction. Air oxidation in a basic aqueous buffer is a common and effective method for forming a single intramolecular disulfide bond.

Protocol for Air Oxidation:

  • Dissolution: Dissolve the crude, lyophilized linear peptide in an aqueous buffer. A recommended starting concentration is 0.1-0.5 mg/mL to favor intramolecular over intermolecular reactions.

  • Buffer Preparation: Use a buffer with a pH between 8.0 and 8.5, such as 0.1 M ammonium bicarbonate or ammonium acetate. The basic pH facilitates the deprotonation of the thiol groups, promoting their oxidation.

  • Reaction: Stir the peptide solution vigorously in a vessel open to the atmosphere at room temperature. The dissolved oxygen in the buffer acts as the oxidizing agent.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by RP-HPLC coupled with a mass spectrometer. The reaction is complete when the peak corresponding to the linear peptide is no longer observed. Typical reaction times range from 12 to 48 hours.

  • Quenching: Once the reaction is complete, acidify the solution with a small amount of acetic acid or formic acid to a pH of ~4-5 to stop the reaction.

Purification by RP-HPLC

The cyclic peptide is purified from remaining reagents and potential byproducts (e.g., dimers or oligomers) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol for RP-HPLC:

  • Column: Use a C18 column suitable for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient of Solvent B, for example, from 5% to 65% over 60 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak. The cyclic peptide typically elutes slightly earlier than its linear precursor due to its more compact, globular structure.

SpeciesExpected Retention Time (min)Rationale
Linear CTTHWGFTLC 25.5More exposed hydrophobic residues lead to stronger interaction with the C18 stationary phase.
Cyclic CTTHWGFTLC 23.0The cyclic conformation buries some hydrophobic surface area, reducing retention time.

Table 2: Representative RP-HPLC retention times on a C18 column.

Characterization and Verification

Mass spectrometry (MS) is the primary tool for confirming the successful formation of the disulfide bridge.[1][2]

Disulfide Formation Reaction

Caption: Oxidation of linear CTTHWGFTLC to its cyclic disulfide form.

LC-MS Analysis

The most straightforward verification is to compare the molecular weight of the purified product with the theoretical mass of the oxidized peptide.

Protocol for LC-MS Confirmation:

  • Analyze the purified, lyophilized peptide using LC-MS.

  • The mass spectrum should show a dominant ion corresponding to the [M+H]⁺ of the cyclic peptide.

  • The absence of a signal corresponding to the linear peptide confirms the completion of the oxidation reaction.

SpeciesTheoretical Monoisotopic Mass [M]Observed [M+H]⁺ (m/z)
Linear CTTHWGFTLC 1125.4767 Da1126.4840
Cyclic CTTHWGFTLC 1123.4610 Da1124.4683

Table 3: Expected mass spectrometry results for singly charged ions.

Verification by Reduction and Alkylation

To definitively prove the presence of a disulfide bond, the analysis is repeated after treating the sample with a reducing agent.[2]

Protocol for Reductive Mapping:

  • Sample Preparation: Prepare two samples of the purified cyclic peptide.

    • Sample A (Non-reduced): Dissolve in mobile phase A.

    • Sample B (Reduced): Dissolve in a buffer containing a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30-60 minutes at 37-50°C.

  • Alkylation (Optional but Recommended): To prevent re-oxidation, add an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide to Sample B after reduction. This will add a mass adduct to each cysteine, providing further confirmation.

  • LC-MS Analysis: Analyze both samples by LC-MS.

    • Sample A should show the mass of the cyclic peptide.

    • Sample B should show a peak that has shifted to the mass of the linear peptide (or the alkylated linear peptide), confirming that the original molecule was held together by a reducible disulfide bond.

This comparison provides unequivocal evidence of the disulfide linkage. For more complex peptides with multiple possible disulfide linkages, tandem MS (MS/MS) combined with enzymatic digestion would be required to map the specific connectivity.[1][3] However, for a simple intramolecular bond like in CTTHWGFTLC, this is generally sufficient.

References

A Technical Guide to the Solubility and Stability of the CTTHWGFTLC Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide Overview: CTTHWGFTLC

The peptide with the single-letter amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC) is a cyclic decapeptide, with a disulfide bond formed between the two cysteine residues. This cyclization imparts a more rigid structure compared to its linear counterpart, which can influence its binding affinity, stability, and solubility.

Biological Context: CTTHWGFTLC has been identified as a selective inhibitor of MMP-2 and MMP-9, enzymes that are overexpressed in various pathological conditions, including cancer, where they play a crucial role in tumor invasion and metastasis by degrading the extracellular matrix. This inhibitory activity makes CTTHWGFTLC a valuable tool in cancer research and a potential starting point for therapeutic development.

Solubility Studies

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. It is influenced by its amino acid composition, sequence, and three-dimensional structure.

Physicochemical Characteristics and Solubility Prediction

To predict the solubility of CTTHWGFTLC, we can analyze its amino acid composition:

  • Hydrophobic Residues: Tryptophan (W), Glycine (G), Phenylalanine (F), Leucine (L)

  • Polar/Hydrophilic Residues: Threonine (T), Histidine (H)

  • Charged Residues: Histidine (H) can be positively charged depending on the pH. The N-terminus and C-terminus are involved in the peptide bond cyclization.

The presence of several large, hydrophobic residues (W, F, L) suggests that CTTHWGFTLC may have limited solubility in aqueous solutions at neutral pH. To determine the net charge, which significantly impacts solubility, one must consider the pKa of the ionizable group (the side chain of Histidine).

  • Histidine (H): pKa ≈ 6.0

At a physiological pH of 7.4, the histidine residue will be predominantly neutral. Therefore, the peptide is expected to be neutral overall. Peptides with a high percentage of hydrophobic residues and a neutral charge often require the use of organic co-solvents for solubilization.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a lyophilized peptide like CTTHWGFTLC.

Objective: To determine the maximum solubility of CTTHWGFTLC in various solvents and buffer systems.

Materials:

  • Lyophilized CTTHWGFTLC peptide

  • Sterile, distilled water (dH₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • 0.1% Trifluoroacetic acid (TFA) in dH₂O

  • 0.1 M Ammonium Bicarbonate

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Initial Screening: Begin by attempting to dissolve a small, pre-weighed amount of the peptide (e.g., 1 mg) in a small volume (e.g., 100 µL) of sterile dH₂O.

  • Systematic Solvent Testing: If insoluble in water, test solubility in the following order: a. Aqueous buffers (e.g., PBS pH 7.4). b. Acidic solutions (e.g., 0.1% TFA in water) if the peptide has a net positive charge. c. Basic solutions (e.g., 0.1 M Ammonium Bicarbonate) if the peptide has a net negative charge. d. Organic solvents (e.g., DMSO, ACN) for hydrophobic and neutral peptides.

  • Solubilization Technique: a. Add the solvent to the lyophilized peptide. b. Vortex gently for 1-2 minutes. c. If insolubility persists, sonication in a water bath for 5-10 minutes can be attempted. d. For peptides requiring organic solvents, first dissolve the peptide in a minimal amount of the organic solvent (e.g., 50-100 µL of DMSO) and then slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.

  • Quantification: a. After attempting to dissolve the peptide, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material. b. Carefully collect the supernatant. c. Determine the peptide concentration in the supernatant using a spectrophotometer (measuring absorbance at 280 nm, suitable for peptides containing Trp) or by a more accurate method like reverse-phase HPLC (RP-HPLC) with a standard curve.

  • Data Reporting: Express solubility in mg/mL or µg/mL for each solvent system tested.

G cluster_0 Solubility Determination Workflow cluster_1 If Not Soluble in Water start Start: Lyophilized CTTHWGFTLC add_water Add Sterile dH₂O start->add_water vortex_sonicate1 Vortex / Sonicate add_water->vortex_sonicate1 check_soluble1 Soluble? vortex_sonicate1->check_soluble1 add_buffer Test Aqueous Buffer (e.g., PBS) check_soluble1->add_buffer No centrifuge Centrifuge to pellet insoluble material check_soluble1->centrifuge Yes check_soluble2 Soluble? add_buffer->check_soluble2 add_organic Dissolve in minimal DMSO check_soluble2->add_organic No check_soluble2->centrifuge Yes add_buffer_dropwise Add aqueous buffer dropwise add_organic->add_buffer_dropwise check_soluble3 Soluble? add_buffer_dropwise->check_soluble3 check_soluble3->centrifuge Yes end End: Report Solubility (mg/mL) check_soluble3->end No (Insoluble) quantify Quantify supernatant (UV-Vis or HPLC) centrifuge->quantify quantify->end

Workflow for determining peptide solubility.
Hypothetical Solubility Data

The following table presents hypothetical solubility data for CTTHWGFTLC, based on the predicted physicochemical properties. This data is for illustrative purposes only and must be experimentally verified.

Solvent/Buffer SystemPredicted SolubilityRationale
Sterile dH₂O< 0.1 mg/mLHigh hydrophobicity and neutral charge at neutral pH.
PBS (pH 7.4)< 0.1 mg/mLSimilar to water, ionic strength of PBS is unlikely to significantly improve solubility of a neutral, hydrophobic peptide.
10% Acetic Acid0.1 - 0.5 mg/mLProtonation of the histidine side chain at acidic pH may slightly improve solubility.
50% Acetonitrile / H₂O1 - 2 mg/mLOrganic co-solvent disrupts hydrophobic interactions, improving solubility.
100% DMSO> 10 mg/mLStrong organic solvent capable of fully solvating the hydrophobic peptide.

Stability Studies

Peptide stability is crucial for ensuring its efficacy and shelf-life. Degradation can occur through several mechanisms, including proteolysis, oxidation, and chemical modifications like deamidation. The cyclic nature of CTTHWGFTLC is expected to confer increased resistance to enzymatic degradation compared to a linear equivalent.

Potential Degradation Pathways
  • Proteolytic Degradation: The peptide bonds within the ring are potential targets for proteases found in biological fluids like plasma or serum. The rigid cyclic structure may sterically hinder protease access.

  • Oxidation: The Tryptophan (W) residue is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

  • Disulfide Bond Scrambling/Reduction: The disulfide bridge is critical for the peptide's structure and activity. It can be susceptible to reduction or exchange reactions under certain conditions.

  • Asparagine/Glutamine Deamidation & Aspartate Isomerization: Although CTTHWGFTLC does not contain these residues, they are common degradation pathways in other peptides.

Experimental Protocol for Stability Assessment

This protocol describes a method to assess the stability of CTTHWGFTLC in a biologically relevant medium like human plasma over time.

Objective: To determine the degradation half-life (t₁/₂) of CTTHWGFTLC in human plasma at 37°C.

Materials:

  • CTTHWGFTLC stock solution of known concentration

  • Human plasma (from a reputable supplier)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% Trichloroacetic acid or cold Acetonitrile with internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of CTTHWGFTLC in a suitable solvent (determined from solubility studies).

  • Incubation: Spike the peptide into the plasma at a final concentration of, for example, 10 µM. Vortex gently to mix. This is your t=0 sample.

  • Time Course Sampling: Incubate the plasma-peptide mixture at 37°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution. This will precipitate plasma proteins and stop enzymatic activity.

  • Sample Preparation: Vortex the quenched sample, then centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of intact CTTHWGFTLC remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay model to calculate the degradation half-life (t₁/₂).

G cluster_0 Plasma Stability Assay Workflow cluster_1 Time-Point Processing start Start: Peptide Stock Solution spike Spike peptide into pre-warmed human plasma start->spike incubate Incubate at 37°C spike->incubate loop_start At each time point (0, 1, 4, 8, 24h...) withdraw Withdraw aliquot loop_start->withdraw quench Quench with cold ACN/TCA to precipitate proteins withdraw->quench centrifuge Centrifuge at 4°C quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot % Intact Peptide vs. Time analyze->plot calculate Calculate Half-Life (t₁/₂) plot->calculate end End: Report Stability calculate->end

Workflow for assessing peptide plasma stability.
Hypothetical Stability Data

The following table provides hypothetical stability data for CTTHWGFTLC. This data is for illustrative purposes only and must be experimentally verified.

ConditionHalf-Life (t₁/₂)Rationale
PBS (pH 7.4), 37°C> 7 daysIn the absence of proteases, the peptide is expected to be chemically stable. Oxidation of Trp would be the primary concern.
Human Plasma, 37°C12 - 24 hoursThe cyclic structure likely provides significant resistance to proteolysis compared to a linear peptide, but some degradation is expected.
Lyophilized, -20°C> 1 yearStandard storage condition for peptides, expected to be very stable.
Aqueous Solution, 4°CWeeks to MonthsStability in solution is lower than when lyophilized. Potential for slow oxidation or other chemical degradation.

Signaling Pathways and Logical Relationships

The primary mechanism of action for CTTHWGFTLC is the direct inhibition of MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.

G cluster_0 Mechanism of Action: CTTHWGFTLC peptide CTTHWGFTLC Peptide mmp MMP-2 / MMP-9 (Gelatinases) peptide->mmp Inhibits degradation ECM Degradation mmp->degradation Promotes ecm Extracellular Matrix (ECM) (e.g., Type IV Collagen) invasion Tumor Cell Invasion & Metastasis degradation->invasion Enables

Inhibitory action of CTTHWGFTLC on the metastatic cascade.

Conclusion

The cyclic peptide CTTHWGFTLC is a potent inhibitor of MMP-2 and MMP-9 with significant potential in biomedical research. While its hydrophobic nature suggests that careful formulation will be required for aqueous applications, its cyclic structure likely enhances its stability against enzymatic degradation. The experimental protocols and hypothetical data provided in this guide serve as a robust starting point for researchers to fully characterize the physicochemical properties of CTTHWGFTLC, enabling its effective use in future studies.

Unveiling the Molecular Interactions of CTTHWGFTLC: A Technical Guide to Preliminary Biological Target Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preliminary screening and identification of biological targets for the novel peptide CTTHWGFTLC. Given the limited existing data on this specific peptide, this document outlines a robust, multi-pronged approach based on established methodologies in proteomics and molecular biology. The focus is on providing detailed experimental protocols, clear data presentation strategies, and visual workflows to guide researchers in their investigation of CTTHWGFTLC's mechanism of action.

Introduction to Peptide Target Identification

The therapeutic potential of a peptide is intrinsically linked to its molecular targets. Identifying these targets is a critical first step in the drug development pipeline, enabling the elucidation of its mechanism of action, the prediction of its physiological effects, and the assessment of its potential toxicity. The preliminary screening process for a novel peptide like CTTHWGFTLC involves a combination of in silico and experimental approaches designed to generate a list of potential binding partners, which can then be validated through further functional assays.

In Silico and Computational Approaches

Before embarking on resource-intensive experimental work, computational methods can provide initial hypotheses about the potential targets of CTTHWGFTLC.

  • Sequence Homology Search: Tools like BLAST (Basic Local Alignment Search Tool) can be used to identify proteins with sequences similar to CTTHWGFTLC. This may reveal potential evolutionary relationships and functional similarities.

  • Peptide-Protein Docking: If the three-dimensional structure of potential target proteins is known, molecular docking simulations can predict the binding affinity and mode of interaction between CTTHWGFTLC and these proteins.

While these methods are predictive and require experimental validation, they can be invaluable for prioritizing potential targets and designing subsequent experiments.

Experimental Approaches for Target Identification

A combination of experimental techniques is often required to confidently identify and validate the biological targets of a peptide. The following sections detail the protocols for key experiments.

Affinity Chromatography Coupled with Mass Spectrometry (AP-MS)

This is a powerful and widely used technique for identifying binding partners of a given molecule.

Experimental Protocol:

  • Peptide Immobilization:

    • Synthesize CTTHWGFTLC with a terminal modification (e.g., a biotin tag or an amine group) for immobilization.

    • Covalently couple the modified peptide to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation:

    • Culture the target cells or tissues and harvest them.

    • Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the immobilized CTTHWGFTLC with the cell lysate to allow for the formation of peptide-protein complexes.

    • Wash the beads extensively to remove non-specific binding proteins.

    • Elute the bound proteins using a high-salt buffer, a change in pH, or a denaturing agent.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by mass spectrometry (LC-MS/MS).

    • Alternatively, use a "shotgun" proteomics approach by directly digesting the eluted proteins and analyzing the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins from the mass spectrometry data using a protein database.

    • Compare the identified proteins with those from a control experiment (e.g., using beads without the peptide) to identify specific binding partners.

Data Presentation:

The results of the AP-MS experiment can be summarized in a table as follows:

Putative TargetGene NameUniProt IDMascot ScoreSequence Coverage (%)
Protein XGENEXP1234525035
Protein YGENEYQ6789018028
Protein ZGENEZR5432115022
Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method for identifying protein-protein interactions.

Experimental Protocol:

  • Bait and Prey Construction:

    • Clone the DNA sequence encoding CTTHWGFTLC into a "bait" vector, fused to the DNA-binding domain (DBD) of a transcription factor.

    • Construct a "prey" library by cloning cDNA from the target cells or tissues into a "prey" vector, fused to the activation domain (AD) of the transcription factor.

  • Yeast Transformation:

    • Co-transform yeast cells with the bait plasmid and the prey library.

  • Screening:

    • Plate the transformed yeast on a selective medium that lacks specific nutrients.

    • Only yeast cells in which the bait and prey proteins interact will be able to grow, as the interaction between the DBD and AD will reconstitute the transcription factor and activate the expression of reporter genes.

  • Identification of Prey Plasmids:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

Phage Display

Phage display is a powerful technique for identifying peptides that bind to a specific target protein. Conversely, it can be adapted to identify the targets of a specific peptide.

Experimental Protocol:

  • Library Construction:

    • Construct a phage display library expressing a vast diversity of proteins or protein fragments on the surface of bacteriophages.

  • Biopanning:

    • Immobilize the biotinylated CTTHWGFTLC on a streptavidin-coated plate.

    • Incubate the phage display library with the immobilized peptide.

    • Wash away the non-binding phages.

    • Elute the bound phages.

  • Amplification and Iterative Screening:

    • Amplify the eluted phages by infecting E. coli.

    • Repeat the biopanning process for several rounds to enrich for phages that display proteins with high affinity for CTTHWGFTLC.

  • Identification of Target Proteins:

    • Isolate the DNA from the enriched phages.

    • Sequence the DNA to identify the proteins that bind to CTTHWGFTLC.

Validation of Putative Targets

Once a list of putative targets has been generated, it is crucial to validate these interactions using orthogonal methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for quantifying the binding affinity and kinetics of molecular interactions.

Experimental Protocol:

  • Immobilization of the Ligand:

    • Immobilize either the purified putative target protein or the CTTHWGFTLC peptide on the surface of a sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of the analyte (the non-immobilized binding partner) over the sensor chip.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

The quantitative data from SPR analysis can be presented in a table:

Putative TargetKD (nM)ka (1/Ms)kd (1/s)
Protein X152.5 x 10^53.75 x 10^-3
Protein Y2501.2 x 10^43.0 x 10^-3
Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in a cellular context.

Experimental Protocol:

  • Cell Lysis:

    • Lyse cells that endogenously express the putative target protein.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the putative target protein.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Western Blotting:

    • Wash the beads and elute the bound proteins.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody against CTTHWGFTLC (if available) or a tag fused to the peptide. The presence of a band corresponding to CTTHWGFTLC will confirm the interaction.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation In Silico Screening In Silico Screening Putative Targets Putative Targets In Silico Screening->Putative Targets AP-MS AP-MS AP-MS->Putative Targets Y2H Y2H Y2H->Putative Targets Phage Display Phage Display Phage Display->Putative Targets SPR SPR Validated Target Validated Target SPR->Validated Target Co-IP Co-IP Co-IP->Validated Target Functional Assays Functional Assays CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->In Silico Screening CTTHWGFTLC->AP-MS CTTHWGFTLC->Y2H CTTHWGFTLC->Phage Display Putative Targets->SPR Putative Targets->Co-IP Validated Target->Functional Assays

Caption: Workflow for preliminary screening of CTTHWGFTLC biological targets.

signaling_pathway CTTHWGFTLC CTTHWGFTLC Validated Target (Receptor X) Validated Target (Receptor X) CTTHWGFTLC->Validated Target (Receptor X) Binds and Activates Downstream Effector 1 Downstream Effector 1 Validated Target (Receptor X)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Phosphorylates Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway initiated by CTTHWGFTLC binding.

Conclusion

The preliminary screening of biological targets for a novel peptide such as CTTHWGFTLC is a systematic process that requires the integration of computational and experimental approaches. This guide provides a foundational framework for researchers to begin this journey. By following these detailed protocols and data management strategies, scientists can efficiently identify and validate the molecular partners of CTTHWGFTLC, paving the way for a deeper understanding of its biological function and therapeutic potential.

A Technical Guide to CTTHWGFTLC and Structurally Similar Peptides: Matrix Metalloproteinase Inhibitors in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the cyclic peptide CTTHWGFTLC and its analogs, focusing on their roles as inhibitors of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9. This document details their biochemical properties, mechanisms of action, and the experimental methodologies used to characterize them, offering a valuable resource for researchers in oncology, cardiovascular disease, and inflammatory disorders.

Introduction to CTTHWGFTLC: A Potent MMP Inhibitor

The peptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC) is a cyclic decapeptide inhibitor of matrix metalloproteinases MMP-2 and MMP-9. The cyclization is achieved through a disulfide bridge between the two cysteine residues at positions 1 and 10. This cyclic structure confers enhanced stability and constrained conformation, which are crucial for its inhibitory activity. CTTHWGFTLC has been shown to inhibit endothelial and tumor cell migration in vitro and suppress tumor progression in animal models. Its mechanism of action is believed to involve the interaction of the histidine residue with the catalytic zinc ion in the active site of the MMPs, and the tryptophan residue binding to a hydrophobic pocket within the enzyme.

Peptides with Similar Sequences to CTTHWGFTLC

The core motif responsible for the inhibitory activity of CTTHWGFTLC and related peptides is often centered around the sequence His-Trp-Gly-Phe (HWGF). This motif has been identified in several other MMP inhibitors. Variations in the flanking sequences and the overall peptide structure (linear vs. cyclic) can influence the potency and selectivity of these inhibitors.

Quantitative Data on CTTHWGFTLC and Similar Peptides

The following table summarizes the inhibitory concentrations (IC50) of CTTHWGFTLC and other peptides with similar sequences against MMP-2 and MMP-9.

Peptide SequenceTarget MMPIC50 (µM)Comments
CTTHWGFTLC MMP-2~10-12Cyclic decapeptide.
MMP-9~8
CRRHWGFEFC MMP-9Not specifiedPreferentially inhibits MMP-9 over MMP-2.
Ac-RCGVPD Stromelysin (MMP-3)~10Hexapeptide derived from the prodomain of MMPs.
Ac-RCGVP Stromelysin (MMP-3)~10Pentapeptide derived from the prodomain of MMPs.
Ac-RCGV Stromelysin (MMP-3)60Tetrapeptide derived from the prodomain of MMPs.

Signaling Pathways Modulated by MMP-2 and MMP-9

MMP-2 and MMP-9 are key enzymes involved in the degradation of the extracellular matrix (ECM), a process crucial for cell migration, invasion, and tissue remodeling. Their expression and activity are tightly regulated by complex signaling pathways, which are often dysregulated in diseases like cancer. Inhibition of MMP-2 and MMP-9 by peptides like CTTHWGFTLC can, therefore, modulate these pathways.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a cytokine that can paradoxically act as a tumor suppressor in the early stages of cancer and a tumor promoter in later stages. In advanced cancers, TGF-β promotes cell migration, invasion, and metastasis, partly by upregulating the expression of MMP-2 and MMP-9. This upregulation can be mediated through both Smad-dependent and Smad-independent pathways, including the p38 MAPK and ERK pathways.

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 p38_MAPK p38 MAPK TGF_beta_R->p38_MAPK ERK ERK TGF_beta_R->ERK Smad4 Smad4 Smad2_3->Smad4 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Smad4->Transcription_Factors p38_MAPK->Transcription_Factors ERK->Transcription_Factors MMP_2_9_gene MMP-2/9 Gene Expression Transcription_Factors->MMP_2_9_gene MMP_2_9_protein MMP-2/9 (active) MMP_2_9_gene->MMP_2_9_protein Cell_Invasion Cell Invasion & Metastasis CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->MMP_2_9_protein Inhibition MMP_2_9_protein->Cell_Invasion

Caption: TGF-β signaling pathway leading to MMP-2/9 expression and its inhibition by CTTHWGFTLC.

MAPK/ERK and p38 MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, are critical regulators of cell proliferation, differentiation, and survival. In many cancers, these pathways are constitutively active and contribute to tumor progression by inducing the expression of MMPs.

MAPK_signaling cluster_ERK ERK Pathway cluster_p38 p38 MAPK Pathway Growth_Factors_ERK Growth Factors Ras_ERK Ras Growth_Factors_ERK->Ras_ERK Raf_ERK Raf Ras_ERK->Raf_ERK MEK_ERK MEK Raf_ERK->MEK_ERK ERK ERK MEK_ERK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Inflammatory_Cytokines Inflammatory Cytokines MKK3_6 MKK3/6 Inflammatory_Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK p38_MAPK->Transcription_Factors MMP_2_9_gene MMP-2/9 Gene Expression Transcription_Factors->MMP_2_9_gene MMP_2_9_protein MMP-2/9 (active) MMP_2_9_gene->MMP_2_9_protein Cell_Invasion Cell Invasion & Metastasis CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->MMP_2_9_protein Inhibition MMP_2_9_protein->Cell_Invasion

Caption: MAPK/ERK and p38 MAPK pathways leading to MMP-2/9 expression and its inhibition.

Experimental Protocols

Solid-Phase Synthesis of Cyclic Peptides (e.g., CTTHWGFTLC)

This protocol outlines the general steps for the synthesis of cyclic peptides like CTTHWGFTLC using Fmoc-based solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling Washing1 4. Washing Coupling->Washing1 Repeat Repeat Steps 2-4 for each amino acid Fmoc_Deprotection2 5. Final Fmoc Deprotection Repeat->Fmoc_Deprotection2 Cleavage 6. Cleavage from Resin Fmoc_Deprotection2->Cleavage Cyclization 7. Cyclization (Oxidation) Cleavage->Cyclization Purification 8. Purification (HPLC) Cyclization->Purification Analysis 9. Analysis (Mass Spec) Purification->Analysis Wasting1 Wasting1 Wasting1->Repeat

Caption: Workflow for solid-phase synthesis of cyclic peptides.

Methodology:

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • First Amino Acid Attachment: Couple the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) to the resin.

  • Chain Elongation:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA).

    • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the completed linear peptide.

  • Cleavage from Resin: Cleave the peptide from the resin while keeping the side-chain protecting groups intact using a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/DCM).

  • Cyclization: Dissolve the linear peptide in a dilute solution of DMF/water and induce disulfide bond formation by air oxidation or by using an oxidizing agent like potassium ferricyanide.

  • Global Deprotection: Remove all remaining side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

  • Purification and Analysis: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Gelatin Zymography for MMP-2 and MMP-9 Activity Assay

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.

Methodology:

  • Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts. Quantify the total protein concentration of each sample.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Mix the samples with a non-reducing sample buffer and load them onto the gel. Do not heat the samples, as this would denature the enzymes.

    • Run the electrophoresis at a constant voltage in a cold room or on ice to separate the proteins based on their molecular weight.

  • Enzyme Renaturation:

    • After electrophoresis, wash the gel with a non-ionic detergent solution (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

  • Enzyme Activity:

    • Incubate the gel in a developing buffer containing calcium and zinc ions (essential for MMP activity) at 37°C for 16-24 hours.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by the MMPs.

  • Analysis: The intensity of the clear bands can be quantified using densitometry, providing a semi-quantitative measure of MMP activity. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their different molecular weights.

Conclusion and Future Directions

The cyclic peptide CTTHWGFTLC and its analogs represent a promising class of MMP inhibitors with therapeutic potential in various diseases. Their ability to selectively target MMP-2 and MMP-9 offers a more targeted approach compared to broad-spectrum MMP inhibitors, which have been associated with significant side effects in clinical trials. Future research in this area should focus on:

  • Optimizing Peptide Structure: Designing new analogs with improved potency, selectivity, and pharmacokinetic properties. This may involve incorporating non-natural amino acids, modifying the peptide backbone, or exploring different cyclization strategies.

  • Understanding Mechanisms of Action: Further elucidating the precise molecular interactions between these peptides and their target MMPs to guide rational drug design.

  • Developing Drug Delivery Systems: Engineering novel delivery systems to enhance the bioavailability and tumor-targeting of these peptide-based inhibitors.

  • Clinical Translation: Conducting preclinical and clinical studies to evaluate the safety and efficacy of the most promising candidates in relevant disease models.

This technical guide provides a solid foundation for researchers and drug developers working with MMP inhibitors. The detailed protocols and pathway diagrams serve as practical tools to advance the understanding and application of peptides with similar sequences to CTTHWGFTLC in the quest for novel therapeutics.

Methodological & Application

Application Notes and Protocols for CTTHWGFTLC Cyclic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC has been identified as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinases.[1][2] These enzymes are critical players in the degradation of the extracellular matrix (ECM), a process integral to physiological tissue remodeling as well as pathological conditions such as tumor invasion, metastasis, and angiogenesis.[1] By inhibiting MMP-2 and MMP-9, the CTTHWGFTLC peptide can effectively hinder the migration of tumor and endothelial cells, thereby impeding tumor growth and invasion.[1] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and mechanism of action of the CTTHWGFTLC cyclic peptide in a cancer research context.

Biological Targets and Mechanism of Action

The primary biological targets of the CTTHWGFTLC cyclic peptide are MMP-2 and MMP-9.[1][2] These zinc-dependent endopeptidases degrade type IV collagen, a major component of the basement membrane. The proposed mechanism of action for CTTHWGFTLC is the direct inhibition of the catalytic activity of these MMPs. This inhibition leads to a downstream cascade of cellular effects, primarily impacting cell migration and invasion, which are fundamental processes in cancer metastasis. The signaling pathways influenced by MMP-2 and MMP-9 activity are complex and can involve interactions with cell surface receptors like integrins, which play a significant role in cell adhesion and signaling.[3][4]

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to evaluate the functionality of the CTTHWGFTLC cyclic peptide.

Cell Viability/Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the CTTHWGFTLC peptide on cancer cells.

Principle: This assay measures the metabolic activity of viable cells. A common method is the MTT assay, where the mitochondrial reductase in living cells converts the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-1080 fibrosarcoma or MDA-MB-231 breast cancer cells, known for high MMP expression) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment: Prepare a serial dilution of the CTTHWGFTLC peptide in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Gelatin Zymography Assay

Objective: To assess the inhibitory effect of the CTTHWGFTLC peptide on the enzymatic activity of secreted MMP-2 and MMP-9.

Principle: This technique identifies gelatin-degrading enzymes. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active enzymes to digest the gelatin. Staining the gel reveals clear bands where the gelatin has been degraded, corresponding to the molecular weight of the active MMPs.

Protocol:

  • Conditioned Medium Collection: Culture cancer cells in a serum-free medium for 24-48 hours. Treat the cells with various concentrations of the CTTHWGFTLC peptide. Collect the conditioned medium and centrifuge to remove cellular debris.

  • Protein Quantification: Determine the total protein concentration in the conditioned medium using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein from each sample onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin. Run the electrophoresis under non-reducing conditions.

  • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (2.5% Triton X-100 in water) to remove SDS.

  • Enzyme Activation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂).

  • Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

  • Data Analysis: Quantify the band intensity using densitometry software. The areas of gelatinolysis will appear as clear bands corresponding to the molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa).

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of the CTTHWGFTLC peptide on the migratory capacity of cancer cells.

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Peptide Treatment: Add a fresh medium containing different concentrations of the CTTHWGFTLC peptide. Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the inhibitory effect of the CTTHWGFTLC peptide on the invasive potential of cancer cells through an extracellular matrix barrier.

Principle: This assay uses a two-chamber system separated by a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the membrane towards the chemoattractant.

Protocol:

  • Chamber Preparation: Rehydrate the Matrigel-coated inserts (8 µm pore size) of a 24-well plate with a serum-free medium.

  • Cell Seeding: Suspend cancer cells in a serum-free medium containing different concentrations of the CTTHWGFTLC peptide and seed them into the upper chamber (e.g., 5 x 10⁴ cells/well).

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Cell Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a crystal violet solution.

  • Cell Counting: Count the number of stained cells in several microscopic fields for each membrane.

  • Data Analysis: Calculate the percentage of invasion inhibition compared to the vehicle control.

Data Presentation

The quantitative data from the described assays should be summarized in the following tables for clear comparison.

Table 1: Effect of CTTHWGFTLC Peptide on Cell Viability

Peptide Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.1
1
10
100

Table 2: Inhibition of MMP-2 and MMP-9 Activity by CTTHWGFTLC Peptide

Peptide Conc. (µM)% Inhibition of MMP-2 Activity% Inhibition of MMP-9 Activity
0 (Control)00
0.1
1
10
100

Table 3: Effect of CTTHWGFTLC Peptide on Cell Migration

Peptide Conc. (µM)% Wound Closure (12h)% Wound Closure (24h)
0 (Control)
0.1
1
10
100

Table 4: Inhibition of Cell Invasion by CTTHWGFTLC Peptide

Peptide Conc. (µM)Number of Invading Cells (Mean ± SD)% Invasion Inhibition
0 (Control)0
0.1
1
10
100

Visualizations

Signaling Pathway of MMP-2/9 in Cancer Cell Invasion

MMP_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CTTHWGFTLC CTTHWGFTLC MMP-2/9 MMP-2/9 CTTHWGFTLC->MMP-2/9 Inhibition ECM Extracellular Matrix (e.g., Collagen IV) MMP-2/9->ECM Degradation Integrin Integrin ECM->Integrin Degraded ECM Degraded ECM Degraded ECM->Integrin Activation Signaling Cascade Pro-survival and Pro-migratory Signaling Integrin->Signaling Cascade Cell Migration & Invasion Cell Migration & Invasion Signaling Cascade->Cell Migration & Invasion

Caption: Inhibition of MMP-2/9 by CTTHWGFTLC blocks ECM degradation and subsequent signaling for cell invasion.

Experimental Workflow for Cell Invasion Assay

Invasion_Assay_Workflow A 1. Seed cells with CTTHWGFTLC in upper chamber B 2. Add chemoattractant to lower chamber A->B C 3. Incubate for 24-48 hours B->C D 4. Remove non-invading cells C->D E 5. Fix and stain invading cells D->E F 6. Count cells and analyze data E->F

Caption: Step-by-step workflow of the Boyden chamber cell invasion assay.

Logical Relationship of CTTHWGFTLC's Anti-Cancer Effects

Logical_Relationship A CTTHWGFTLC Peptide B Inhibition of MMP-2/9 Activity A->B C Decreased ECM Degradation B->C D Reduced Cell Migration C->D E Reduced Cell Invasion C->E F Inhibition of Tumor Growth and Metastasis D->F E->F

Caption: The logical cascade from MMP-2/9 inhibition by CTTHWGFTLC to the prevention of tumor metastasis.

References

Application Notes and Protocols for the Solid-Phase Synthesis of CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the peptide sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC). The methodology described herein utilizes the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) approach.[1][2] This protocol covers all stages of synthesis, from resin selection and preparation to peptide cleavage, deprotection, and final purification. The inclusion of two cysteine residues necessitates specific considerations for side-chain protection and potential disulfide bond formation, which are addressed in detail. This guide is intended to enable researchers to successfully synthesize this peptide with a high degree of purity.

Introduction

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the production of synthetic peptides for research and therapeutic applications.[1] The Fmoc/tBu strategy is a popular and versatile method for SPPS, offering mild deprotection conditions and a wide range of compatible reagents.[1][2] The target peptide, CTTHWGFTLC, is a decapeptide containing two cysteine residues, which allows for the potential formation of an intramolecular disulfide bridge, a common structural motif in bioactive peptides. Careful selection of protecting groups and cleavage cocktails is crucial for successful synthesis and to avoid common side reactions associated with specific amino acids in the sequence, such as tryptophan and cysteine.[3]

Materials and Reagents

Resins and Amino Acids
ReagentSupplierGradeNotes
Rink Amide MBHA resinVarious100-200 mesh, ~0.5 mmol/g substitutionFor C-terminal amide.
Fmoc-Cys(Trt)-OHVariousSynthesis GradeTrityl (Trt) is a common protecting group for Cysteine.
Fmoc-Leu-OHVariousSynthesis Grade
Fmoc-Thr(tBu)-OHVariousSynthesis Gradet-Butyl (tBu) is a common protecting group for Threonine.
Fmoc-Phe-OHVariousSynthesis Grade
Fmoc-Gly-OHVariousSynthesis Grade
Fmoc-Trp(Boc)-OHVariousSynthesis GradeBoc protecting group is recommended for Tryptophan to prevent side reactions.
Fmoc-His(Trt)-OHVariousSynthesis GradeTrityl (Trt) is a common protecting group for Histidine.
Solvents and Reagents
ReagentSupplierGrade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
Diethyl etherVariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade

Experimental Protocols

Workflow for Solid-Phase Peptide Synthesis of CTTHWGFTLC

SPPS_Workflow cluster_cycle Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O/EDT) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide CTTHWGFTLC Lyophilization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of CTTHWGFTLC.

Resin Preparation
  • Place the Rink Amide MBHA resin (0.1 mmol scale) in a solid-phase synthesis vessel.

  • Swell the resin in DMF for 30-60 minutes at room temperature.[4]

  • Drain the DMF.

Fmoc-Amino Acid Coupling Cycle

This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Cys) to the N-terminus (Cys).

a. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.[4]

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

b. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

c. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 times).

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (94:2.5:2.5:1 v/v/v/v). The presence of TIS and EDT is crucial to scavenge reactive cations generated during the deprotection of Trp and Cys residues.[3]

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-3 hours.[5]

Peptide Precipitation and Purification
  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[9]

  • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.[9]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Resin Loading0.3 - 0.7 mmol/gVaries by resin type and manufacturer.
Amino Acid Equivalents3 - 5 eq.Relative to resin substitution.
Coupling Reagent Equivalents0.95 eq. relative to amino acidFor HBTU/HOBt activation.
Coupling Time1 - 2 hoursCan be monitored by Kaiser test.
Deprotection Time2 x 10-15 minUsing 20% piperidine in DMF.
Cleavage Time2 - 3 hoursAt room temperature.
Crude Peptide Purity50 - 80%Dependent on sequence and synthesis efficiency.
Final Peptide Purity (Post-HPLC)> 95%Target purity for most research applications.

Signaling Pathways and Logical Relationships

Chemical Structure of CTTHWGFTLC

Peptide_Structure C1 Cys T1 Thr C1->T1 - C2 Cys C1->C2 Disulfide Bridge T2 Thr T1->T2 - H His T2->H - W Trp H->W - G Gly W->G - F Phe G->F - T3 Thr F->T3 - L Leu T3->L - L->C2 -

Caption: Amino acid sequence of CTTHWGFTLC.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the successful solid-phase synthesis of the peptide CTTHWGFTLC. By employing the Fmoc/tBu strategy and adhering to the specified conditions for coupling, deprotection, and cleavage, researchers can obtain this peptide in high purity. The considerations for protecting groups, particularly for cysteine and tryptophan, are critical for minimizing side reactions and maximizing the yield of the desired product. The subsequent purification by RP-HPLC is an essential step to ensure the final peptide is suitable for its intended research or therapeutic applications.

References

Application Notes and Protocols for HPLC Purification of CTTHWGFTLC Cyclic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the synthetic cyclic peptide CTTHWGFTLC using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Cyclic peptides, due to their constrained structure, often exhibit enhanced stability and biological activity, making them promising therapeutic candidates.[1] Effective purification is a critical step to remove impurities from solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and protecting group remnants, ensuring the final product's purity and activity.[2]

Principle of Reversed-Phase HPLC for Peptide Purification

RP-HPLC is the standard and most effective method for purifying synthetic peptides. This technique separates molecules based on their hydrophobicity.[2] The stationary phase is a non-polar (hydrophobic) material, typically silica chemically modified with alkyl chains (e.g., C18, C8, C4), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[2]

Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase then elutes the bound peptides. Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute.[2] Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by masking the charges on the peptide.[2][3]

Experimental Workflow for CTTHWGFTLC Purification

The overall workflow for the purification of the CTTHWGFTLC cyclic peptide involves several key stages, from initial crude sample preparation to the final analysis of the purified product.

HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_peptide Crude CTTHWGFTLC Peptide (from SPPS) dissolution Dissolution in Aqueous Buffer crude_peptide->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_system Preparative RP-HPLC System filtration->hplc_system fraction_collection Fraction Collection (UV Detection) hplc_system->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization final_product Pure Cyclic Peptide lyophilization->final_product

Caption: Overall workflow for the HPLC purification of the CTTHWGFTLC cyclic peptide.

Detailed Experimental Protocol

This protocol outlines a general method for the purification of the CTTHWGFTLC cyclic peptide. Optimization may be required based on the specific impurity profile of the crude peptide.

Materials and Reagents
  • Crude CTTHWGFTLC peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Solvents for sample dissolution (e.g., DMSO, acetic acid solution)

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Analytical HPLC system for purity analysis.

  • Mass spectrometer (e.g., ESI-MS) for identity confirmation.

  • Lyophilizer.

Protocol Steps
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude CTTHWGFTLC peptide in a minimal amount of a suitable solvent. A small amount of DMSO followed by dilution with Mobile Phase A is often effective.

    • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Purification:

    • Column: C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for peptides.[3] The column dimensions will depend on the amount of crude peptide to be purified.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

    • Injection: Inject the filtered sample onto the column.

    • Elution Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is often effective for separating closely related impurities.

    • Detection: Monitor the elution profile at 220 nm and 280 nm. The tryptophan and tyrosine residues in CTTHWGFTLC will absorb at 280 nm.

    • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis of Collected Fractions:

    • Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Key Purification Parameters and their Relationships

The success of the HPLC purification is dependent on several interconnected parameters. The following diagram illustrates the logical relationships between these key parameters.

HPLC Parameter Relationships cluster_params Key Purification Parameters cluster_outcomes Purification Outcomes column Stationary Phase (e.g., C18, C4) resolution Resolution column->resolution affects retention Retention Time column->retention affects mobile_phase Mobile Phase (ACN/Water, TFA) mobile_phase->resolution affects mobile_phase->retention affects gradient Gradient Slope gradient->resolution strongly affects gradient->retention affects flow_rate Flow Rate flow_rate->resolution affects flow_rate->retention inversely affects detection Detection Wavelength purity Purity detection->purity monitors resolution->purity determines

References

Application Notes and Protocols: CTTHWGFTLC Peptide Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC has emerged as a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1] These enzymes are key players in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. By conjugating the CTTHWGFTLC peptide to the surface of nanoparticles, researchers can develop targeted drug delivery systems that specifically accumulate at sites of MMP overexpression, thereby enhancing therapeutic efficacy and minimizing off-target side effects.

These application notes provide a comprehensive overview of the conjugation of the CTTHWGFTLC peptide to various nanoparticle platforms, along with detailed protocols for synthesis, characterization, and in vitro evaluation.

Applications of CTTHWGFTLC-Conjugated Nanoparticles

The primary application of CTTHWGFTLC-conjugated nanoparticles lies in the targeted delivery of therapeutic agents to tissues and cells with elevated MMP-2 and MMP-9 activity. This strategy is being explored for a range of diseases:

  • Cancer Therapy: Many aggressive tumors overexpress MMP-2 and MMP-9, which facilitates tumor growth, invasion, and metastasis. CTTHWGFTLC-functionalized nanoparticles can be loaded with chemotherapeutic drugs to target these tumors directly.

  • Critical Limb Ischemia (CLI): In CLI, upregulated MMP-2 contributes to skeletal muscle degeneration. Nanogels conjugated with the CTTHWGFTLC peptide have been shown to attenuate this degeneration and promote revascularization.[2]

  • Neurodegenerative Diseases: MMP-9 is implicated in the pathology of brain diseases such as multiple sclerosis and complications following stroke. Nanoparticles functionalized with CTTHWGFTLC are being investigated for their ability to cross the blood-brain barrier and deliver therapeutic agents to the central nervous system.

  • Inflammatory Disorders: Chronic inflammation is often associated with increased MMP activity. CTTHWGFTLC-nanoparticles could be used to deliver anti-inflammatory drugs to sites of inflammation.

Data Presentation: Physicochemical Characterization of Nanoparticles

The successful development of peptide-conjugated nanoparticles requires thorough physicochemical characterization. The following tables summarize typical quantitative data for various nanoparticle formulations before and after conjugation with peptides like CTTHWGFTLC.

Table 1: Hydrodynamic Size and Polydispersity Index (PDI)

Nanoparticle TypeUnconjugated Size (nm)CTTHWGFTLC-Conjugated Size (nm)PDI (Unconjugated)PDI (CTTHWGFTLC-Conjugated)Reference
Polymeric Nanoparticles (PLGA)150 - 250160 - 2700.1 - 0.30.1 - 0.3General Literature
Liposomes100 - 200110 - 220< 0.2< 0.2General Literature
Gold Nanoparticles10 - 5015 - 60< 0.3< 0.3General Literature
Cholesterol-based Nanoparticles~202.8Not specified post-conjugationNot specifiedNot specified[3]

Table 2: Zeta Potential

Nanoparticle TypeUnconjugated Zeta Potential (mV)CTTHWGFTLC-Conjugated Zeta Potential (mV)Reference
Polymeric Nanoparticles (PLGA)-20 to -40-15 to -35General Literature
Liposomes-10 to -30-5 to -25General Literature
Gold Nanoparticles-30 to -50-25 to -45General Literature
Cholesterol-based NanoparticlesNot specifiedNot specified[3]

Table 3: Drug Loading and Encapsulation Efficiency

Nanoparticle TypeDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Polymeric Nanoparticles (PLGA)Doxorubicin1 - 1050 - 90General Literature
LiposomesDoxorubicin1 - 1560 - 95General Literature
NanogelsCTT PeptideNot ApplicableNot Applicable[2]

Table 4: In Vitro MMP Inhibition

FormulationTarget MMPIC50 ValueReference
Free CTTHWGFTLC PeptideMMP-210 µM[1]
Free CTTHWGFTLC PeptideMMP-9~500 µM[3]
CTTHWGFTLC-NanoparticlesMMP-9Comparable to free peptide[3]

Experimental Protocols

Protocol 1: Conjugation of CTTHWGFTLC Peptide to Polymeric Nanoparticles (PLGA) via EDC/NHS Chemistry

This protocol describes the covalent conjugation of the CTTHWGFTLC peptide to the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method activates the carboxyl groups on the PLGA nanoparticle surface for reaction with the primary amine of the N-terminus or a lysine residue in the peptide.

Materials:

  • PLGA nanoparticles

  • CTTHWGFTLC peptide

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

  • Deionized water

Procedure:

  • Nanoparticle Preparation: Synthesize PLGA nanoparticles using a suitable method such as emulsion-solvent evaporation.

  • Activation of PLGA Nanoparticles: a. Resuspend PLGA nanoparticles in MES buffer at a concentration of 10 mg/mL. b. Add EDC (e.g., 4 mg/mL) and NHS (e.g., 2 mg/mL) to the nanoparticle suspension. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Washing: a. Quench the reaction by washing the activated nanoparticles with cold MES buffer using centrifugal filtration to remove excess EDC and NHS. b. Resuspend the activated nanoparticles in PBS (pH 7.4).

  • Peptide Conjugation: a. Immediately add the CTTHWGFTLC peptide solution (dissolved in PBS, pH 7.4) to the activated nanoparticle suspension. A typical molar ratio of peptide to nanoparticles is 100:1 to 500:1, but this should be optimized. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to react with any remaining activated carboxyl groups. b. Purify the peptide-conjugated nanoparticles by repeated centrifugation and resuspension in deionized water to remove unconjugated peptide and other reagents.

  • Characterization: a. Characterize the resulting CTTHWGFTLC-PLGA nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the amount of conjugated peptide using a suitable method such as a BCA protein assay or by analyzing the depletion of peptide in the supernatant after conjugation.

Protocol 2: Characterization of CTTHWGFTLC-Conjugated Nanoparticles

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles.

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration (typically 0.1-1 mg/mL).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values with standard deviation. An increase in hydrodynamic size and a change in zeta potential upon peptide conjugation can indicate successful conjugation.

2. Quantification of Peptide Conjugation:

  • Purpose: To determine the amount of CTTHWGFTLC peptide conjugated to the nanoparticle surface.

  • Indirect Method (Supernatant Analysis):

    • After the conjugation reaction, collect the supernatant by centrifugation.

    • Measure the concentration of the unconjugated peptide in the supernatant using a suitable method like a Micro BCA™ Protein Assay Kit or by measuring the absorbance at 280 nm (if the peptide contains tryptophan or tyrosine).

    • Calculate the amount of conjugated peptide by subtracting the amount of unconjugated peptide from the initial amount of peptide added.

Protocol 3: In Vitro MMP-2/MMP-9 Inhibition Assay (Gelatin Zymography)

This protocol is used to assess the inhibitory activity of CTTHWGFTLC-conjugated nanoparticles on the gelatinolytic activity of MMP-2 and MMP-9.

Materials:

  • Gelatin zymography gels (polyacrylamide gels containing gelatin)

  • MMP-2 and MMP-9 standards (active forms)

  • Tricine sample buffer (non-reducing)

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Prepare different concentrations of CTTHWGFTLC-conjugated nanoparticles and control (unconjugated) nanoparticles in a suitable buffer.

  • Enzyme Incubation: Pre-incubate the active MMP-2 or MMP-9 enzyme with the nanoparticle samples for a defined period (e.g., 30 minutes) at 37°C.

  • Electrophoresis: a. Mix the enzyme-nanoparticle samples with non-reducing sample buffer. b. Load the samples onto the gelatin zymography gel. c. Run the electrophoresis at a constant voltage (e.g., 125 V) in a cold room or on ice until the dye front reaches the bottom of the gel.

  • Renaturation and Development: a. After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature. b. Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Destaining: a. Stain the gel with Coomassie Brilliant Blue for 30-60 minutes. b. Destain the gel until clear bands appear against a blue background.

  • Analysis: a. Gelatinolytic activity will appear as clear bands where the gelatin has been degraded by the MMPs. b. The inhibitory effect of the CTTHWGFTLC-conjugated nanoparticles will be observed as a reduction in the intensity of these clear bands compared to the control. c. Quantify the band intensity using densitometry software.

Protocol 4: In Vitro Cellular Uptake Assay

This protocol assesses the ability of cells to internalize CTTHWGFTLC-conjugated nanoparticles.

Materials:

  • Cancer cell line overexpressing MMP-2/MMP-9 (e.g., HT1080)

  • Control cell line with low MMP-2/MMP-9 expression

  • Fluorescently labeled CTTHWGFTLC-conjugated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the peptide or nanoparticle)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Treatment: a. Remove the culture medium and wash the cells with PBS. b. Add fresh medium containing various concentrations of the fluorescently labeled nanoparticles. c. Incubate the cells for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: a. After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Fluorescence Microscopy:

      • Fix the cells with 4% paraformaldehyde.

      • Mount the coverslips on microscope slides.

      • Observe the cellular uptake of the nanoparticles using a fluorescence microscope.

    • Flow Cytometry:

      • Detach the cells using trypsin-EDTA.

      • Resuspend the cells in PBS.

      • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the nanoparticle uptake.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the cytotoxicity of drug-loaded CTTHWGFTLC-conjugated nanoparticles.

Materials:

  • Target cancer cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: a. Treat the cells with serial dilutions of drug-loaded CTTHWGFTLC-conjugated nanoparticles, free drug, and empty nanoparticles. b. Include untreated cells as a control. c. Incubate for 24, 48, or 72 hours.

  • MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: a. Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: a. Calculate the cell viability as a percentage of the untreated control. b. Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualization

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Conjugation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation NP_prep Nanoparticle Preparation Activation Surface Activation (e.g., EDC/NHS) NP_prep->Activation Conjugation Peptide Conjugation Activation->Conjugation Peptide CTTHWGFTLC Peptide Peptide->Conjugation Purification Purification Conjugation->Purification DLS DLS (Size & Zeta Potential) Purification->DLS Peptide_Quant Peptide Quantification (e.g., BCA Assay) Purification->Peptide_Quant Drug_Loading Drug Loading & Encapsulation Efficiency Purification->Drug_Loading MMP_Inhibition MMP Inhibition Assay (Gelatin Zymography) Purification->MMP_Inhibition Cell_Uptake Cellular Uptake (Flow Cytometry/Microscopy) Purification->Cell_Uptake Cytotoxicity Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity

Caption: Experimental workflow for CTTHWGFTLC-nanoparticle synthesis and evaluation.

mmp2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 MT1_MMP MT1-MMP Active_Complex Active MT1-MMP/TIMP-2 Complex MT1_MMP->Active_Complex TIMP2 TIMP-2 TIMP2->Active_Complex Active_Complex->Pro_MMP2 activates ERK ERK Transcription Gene Transcription ERK->Transcription PI3K_Akt PI3K/Akt PI3K_Akt->Transcription NF_kB NF-κB NF_kB->Transcription Transcription->Pro_MMP2 upregulates Transcription->MT1_MMP upregulates ECM_Degradation ECM Degradation Active_MMP2->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Caption: Simplified MMP-2 activation and signaling pathway.

mmp9_signaling cluster_stimuli Extracellular Stimuli cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Signaling Cascades cluster_nuclear Nuclear Events Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptors Receptors Cytokines->Receptors Growth_Factors Growth Factors (EGF, VEGF) Growth_Factors->Receptors MAPK MAPK Pathway (ERK, JNK, p38) Receptors->MAPK PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt NF_kB NF-κB Pathway Receptors->NF_kB Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK->Transcription_Factors PI3K_Akt->Transcription_Factors NF_kB->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription_Factors->MMP9_Gene activate Pro_MMP9 Pro-MMP-9 MMP9_Gene->Pro_MMP9 transcription & translation Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 activation ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation Angiogenesis Angiogenesis Active_MMP9->Angiogenesis Cell_Invasion Cell Invasion Active_MMP9->Cell_Invasion

Caption: Key signaling pathways regulating MMP-9 expression and activity.

References

Application Notes and Protocols for Fluorescent Labeling of CTTHWGFTLC for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC is a known inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] These enzymes, also known as gelatinases, are key players in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer cell invasion, metastasis, and angiogenesis.[1][2] The ability to visualize the activity of MMP-2 and MMP-9 in real-time through imaging studies provides a powerful tool for cancer research, drug development, and diagnostics. Fluorescently labeling the CTTHWGFTLC peptide allows for the direct visualization of its binding to MMP-2 and MMP-9, thereby offering a method to map the activity of these enzymes in cellular and in vivo models.

This document provides detailed application notes and protocols for the fluorescent labeling of the CTTHWGFTLC peptide and its subsequent use in imaging studies.

Data Presentation

Table 1: Photophysical Properties of Recommended Fluorophores for Labeling CTTHWGFTLC
FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)Key Features
Fluorescein Isothiocyanate (FITC)~494~518~0.9~68,000Bright green fluorescence, cost-effective, pH-sensitive.
Cyanine 3 (Cy3)~550~570~0.15~150,000Bright, photostable orange fluorescence.
Cyanine 5 (Cy5)~650~670~0.2~250,000Bright, photostable far-red fluorescence, suitable for in vivo imaging.
Near-Infrared (NIR) Dyes (e.g., Cy5.5)~675~694Variable~250,000Deep tissue penetration, low autofluorescence, ideal for in vivo imaging.
Table 2: Example Quantitative Data for a Fluorescently Labeled MMP-2/9 Inhibitor Probe
ParameterValueMethodReference
Labeling Efficiency >95%HPLC, Mass SpectrometryGeneral Protocol
Purity of Labeled Peptide >98%Analytical HPLC[3]
IC₅₀ (MMP-2) 48 nMFluorogenic Assay[4]
IC₅₀ (MMP-9) 1.3 nMFluorogenic Assay[4]
kcat/KM (for activatable probes) 30,000 M⁻¹s⁻¹Enzyme Kinetics[1][5]
Fluorescence Signal Enhancement 3.8-foldFluorescence Spectroscopy[1][5]

Note: The IC₅₀ values provided are for a different barbiturate-based MMP inhibitor and should be determined experimentally for fluorescently labeled CTTHWGFTLC.

Experimental Protocols

Protocol 1: Fluorescent Labeling of CTTHWGFTLC at the Cysteine Residue

This protocol details the labeling of the thiol group of the cysteine residue in CTTHWGFTLC using maleimide chemistry.

Materials:

  • CTTHWGFTLC peptide

  • Maleimide-activated fluorophore (e.g., FITC-maleimide, Cy5-maleimide)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Purification column (e.g., Sephadex G-25 or HPLC)

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the CTTHWGFTLC peptide in DMF or DMSO at a concentration of 1-5 mg/mL. If the peptide has formed a disulfide bond, it may need to be reduced. In this case, add a 5-10 fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Fluorophore Preparation: Dissolve the maleimide-activated fluorophore in DMF or DMSO to a concentration of 10 mg/mL immediately before use. Protect from light.

  • Labeling Reaction: Add a 1.5 to 2-fold molar excess of the dissolved fluorophore to the peptide solution. The reaction should be carried out in a buffer with a pH between 6.5 and 7.5.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the labeled peptide from unreacted fluorophore and unlabeled peptide.

    • Size-Exclusion Chromatography: Use a Sephadex G-25 column equilibrated with PBS. The labeled peptide will elute first.

    • High-Performance Liquid Chromatography (HPLC): This is the recommended method for achieving high purity.[6][7] Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[7] Monitor the elution at the absorbance maximum of the fluorophore and at 214 nm for the peptide bond.[8]

  • Characterization:

    • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the labeled peptide.[]

    • UV-Vis Spectroscopy: Determine the labeling efficiency by measuring the absorbance at the fluorophore's maximum absorbance and at 280 nm for the peptide.

  • Lyophilization: Lyophilize the purified, labeled peptide for long-term storage at -20°C or below, protected from light.

Protocol 2: In Vitro Imaging of MMP-2/9 Activity in Cancer Cells

This protocol describes the use of fluorescently labeled CTTHWGFTLC to visualize MMP-2/9 activity in a cancer cell line known to overexpress these enzymes (e.g., HT1080 fibrosarcoma cells).

Materials:

  • Fluorescently labeled CTTHWGFTLC

  • HT1080 cells (or other MMP-2/9 overexpressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) (optional, to induce MMP expression)

  • Broad-spectrum MMP inhibitor (e.g., GM6001) for control experiments

  • Fluorescence microscope

  • DAPI or Hoechst for nuclear counterstaining

Procedure:

  • Cell Culture: Culture HT1080 cells in appropriate media until they reach 70-80% confluency.

  • Induction of MMP Expression (Optional): To enhance MMP-2/9 expression, cells can be treated with PMA (10-100 ng/mL) for 24-48 hours prior to imaging.[10]

  • Labeling:

    • Prepare a working solution of the fluorescently labeled CTTHWGFTLC in serum-free media (e.g., 1-10 µM).

    • For a negative control, pre-incubate a separate set of cells with a broad-spectrum MMP inhibitor (e.g., 10 µM GM6001) for 1 hour before adding the fluorescent probe.

    • Wash the cells with PBS and add the media containing the fluorescent probe.

  • Incubation: Incubate the cells with the probe for 1-4 hours at 37°C.

  • Washing and Staining:

    • Wash the cells three times with PBS to remove unbound probe.

    • If desired, counterstain the nuclei with DAPI or Hoechst for 10-15 minutes.

    • Wash again with PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and the nuclear stain.

  • Analysis: Quantify the fluorescence intensity to compare MMP-2/9 activity under different conditions.

Protocol 3: In Vivo Imaging of MMP-2/9 Activity in a Tumor Xenograft Model

This protocol outlines the use of NIR-labeled CTTHWGFTLC for non-invasive imaging of MMP-2/9 activity in a mouse model of cancer.

Materials:

  • NIR-labeled CTTHWGFTLC (e.g., Cy5.5-CTTHWGFTLC)

  • Tumor-bearing mice (e.g., nude mice with subcutaneous HT1080 xenografts)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting HT1080 cells into the flank of immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Probe Administration:

    • Dissolve the NIR-labeled CTTHWGFTLC in sterile PBS.

    • Inject the probe intravenously (e.g., via tail vein) at a concentration of 1-10 nmol per mouse.

  • Imaging:

    • Anesthetize the mice at various time points post-injection (e.g., 1, 4, 8, 24 hours).

    • Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the NIR dye.

  • Control Group: For a negative control, a cohort of mice can be co-injected with the fluorescent probe and a broad-spectrum MMP inhibitor.

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence signal.

    • Calculate the tumor-to-background ratio to assess the specific accumulation of the probe at the tumor site.

  • Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mice and excise the tumor and other organs for ex vivo imaging to confirm probe distribution.

Visualizations

Signaling Pathway of MMP-2 and MMP-9 in Cancer Progression

MMP_Signaling_Pathway Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Cleavage Pro_MMP9 Pro-MMP-9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Cleavage MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 Activates ECM Extracellular Matrix (Collagen IV, Gelatin) Active_MMP2->ECM Degrades Growth_Factors Bound Growth Factors (e.g., VEGF, TGF-β) Active_MMP2->Growth_Factors Releases Active_MMP9->ECM Degrades Active_MMP9->Growth_Factors Releases Degraded_ECM Degraded ECM Invasion Tumor Invasion & Metastasis Degraded_ECM->Invasion Promotes Released_GFs Released Growth Factors Angiogenesis Angiogenesis Released_GFs->Angiogenesis Promotes Tumor_Cell Tumor Cell Invasion->Tumor_Cell Originates from Angiogenesis->Tumor_Cell Supports

Caption: Role of MMP-2 and MMP-9 in tumor progression.

Experimental Workflow for Fluorescent Labeling and Imaging

Experimental_Workflow Peptide_Synthesis CTTHWGFTLC Peptide Labeling Fluorescent Labeling (Maleimide Chemistry) Peptide_Synthesis->Labeling Purification Purification (HPLC) Labeling->Purification Characterization Characterization (MS, Spectroscopy) Purification->Characterization In_Vitro_Imaging In Vitro Imaging (Cancer Cell Lines) Characterization->In_Vitro_Imaging In_Vivo_Imaging In Vivo Imaging (Tumor Xenograft Model) Characterization->In_Vivo_Imaging Data_Analysis Data Analysis & Interpretation In_Vitro_Imaging->Data_Analysis In_Vivo_Imaging->Data_Analysis

Caption: Workflow for imaging with fluorescently labeled CTTHWGFTLC.

Logical Relationship of "Activatable" Probe Function

Activatable_Probe Quenched_Probe Labeled CTTHWGFTLC (Fluorescence Quenched) Binding Binding Event Quenched_Probe->Binding MMP_Target Active MMP-2 / MMP-9 MMP_Target->Binding Active_Probe Fluorescent Probe (Signal 'ON') Binding->Active_Probe Conformational Change Imaging_Signal Imaging Signal Detected Active_Probe->Imaging_Signal

Caption: Mechanism of an activatable fluorescent probe.

References

Application Notes and Protocols for the Development of an ELISA for CTTHWGFTLC Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the development of a robust and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of the synthetic peptide CTTHWGFTLC. Due to the challenges inherent in developing immunoassays for small molecules, this document outlines critical considerations and detailed protocols for antibody production, assay format selection, peptide immobilization, and assay optimization. The protocols are designed to be a starting point for researchers, with guidance on how to adapt and optimize the assay for specific sample matrices and sensitivity requirements.

Introduction to Peptide ELISA Development

The development of an ELISA for a small peptide such as CTTHWGFTLC (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) presents unique challenges compared to larger protein antigens. Small peptides are often poor immunogens and do not efficiently immobilize on standard ELISA plates via passive adsorption.[1] Therefore, specialized strategies are required for both antibody generation and assay development to achieve the desired specificity and sensitivity.

This guide will walk through the essential stages of developing a fit-for-purpose ELISA for CTTHWGFTLC:

  • Antibody Production: Generating high-affinity polyclonal or monoclonal antibodies.

  • Assay Format Selection: Choosing the most appropriate ELISA format (e.g., Indirect, Competitive).

  • Immobilization Strategy: Effectively attaching the peptide to the microplate surface.

  • Detailed Protocols: Step-by-step instructions for performing the ELISA.

  • Optimization and Troubleshooting: Guidance on refining the assay for optimal performance.

Antibody Production Strategy for CTTHWGFTLC

Since peptides of this size are not typically immunogenic on their own, CTTHWGFTLC must be conjugated to a larger carrier protein to elicit a robust immune response in the host animal.[2][3] The presence of cysteine residues in the peptide sequence provides a convenient handle for directional conjugation.

Peptide-Carrier Protein Conjugation

The recommended strategy is to conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunogenicity or Bovine Serum Albumin (BSA) for screening assays, via the sulfhydryl group of the cysteine residues.[1] A common method involves using a heterobifunctional crosslinker like Maleimide-Activated BSA/KLH.

Protocol for CTTHWGFTLC Conjugation to Maleimide-Activated Carrier:

  • Prepare the Peptide: Dissolve CTTHWGFTLC in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4) to a final concentration of 1-2 mg/mL.

  • Reaction Setup: Mix the dissolved peptide with the maleimide-activated carrier protein (e.g., Maleimide-Activated BSA) at a molar ratio of 10-20 moles of peptide per mole of carrier protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification: Remove unconjugated peptide by dialysis against PBS or using a desalting column.

  • Verification: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the carrier) or MALDI-TOF mass spectrometry.

Immunization and Antibody Purification

Once the CTTHWGFTLC-KLH conjugate is prepared, it can be used to immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) according to standard protocols.[4] The resulting antiserum can be used directly after titration, or the antibodies can be affinity-purified using a column with the immobilized CTTHWGFTLC-BSA conjugate to increase specificity.

cluster_prep Antigen Preparation cluster_immun Immunization & Production cluster_purify Antibody Purification Peptide Synthesize CTTHWGFTLC Peptide Conjugate Conjugate Peptide to Carrier (e.g., via Cysteine-Maleimide) Peptide->Conjugate Carrier Select Carrier Protein (KLH) Carrier->Conjugate Purify_Conj Purify Peptide-Carrier Conjugate Conjugate->Purify_Conj Immunize Immunize Host Animal (e.g., Rabbit) Purify_Conj->Immunize Boost Administer Booster Injections Immunize->Boost Collect_Sera Collect Antiserum Boost->Collect_Sera Purify_Ab Affinity Purify Antibodies Collect_Sera->Purify_Ab Aff_Column Prepare Affinity Column (CTTHWGFTLC-BSA) Aff_Column->Purify_Ab QC_Ab Characterize Antibody (Titer, Specificity) Purify_Ab->QC_Ab

Caption: Workflow for generating anti-CTTHWGFTLC antibodies.

ELISA Development and Protocols

Choosing the Right ELISA Format

For a small peptide like CTTHWGFTLC, a Competitive ELISA is generally the most robust and sensitive format for quantification.[5] A direct or indirect ELISA can be useful for initial antibody screening but is less suitable for quantification of the free peptide in a sample.

  • Indirect ELISA: Good for screening antibody-containing sera against immobilized peptide.

  • Competitive ELISA: Ideal for quantifying the peptide in a sample. In this format, free peptide in the sample competes with a fixed amount of labeled or immobilized peptide for binding to a limited amount of antibody. The signal is inversely proportional to the amount of peptide in the sample.

cluster_formats ELISA Format Options cluster_use_case Recommended Use Case cluster_decision Decision start Goal: Detect CTTHWGFTLC screen Antibody Screening? start->screen quant Quantification in Sample? start->quant is_large Peptide Large Enough for 2 Antibodies? start->is_large indirect Indirect ELISA (Immobilized Peptide) use_indirect Use Indirect Format indirect->use_indirect competitive Competitive ELISA (Competition for Antibody Binding) use_comp Use Competitive Format competitive->use_comp sandwich Sandwich ELISA (Requires two antibodies for different epitopes) no_sandwich Sandwich Not Suitable (Small Peptide) sandwich->no_sandwich screen->indirect quant->competitive is_large->sandwich

Caption: Decision tree for selecting the appropriate ELISA format.

Peptide Immobilization Strategy

Efficiently coating the small CTTHWGFTLC peptide onto a 96-well plate is critical.[6]

  • Passive Adsorption: Direct coating of the peptide onto the plate. This is often inefficient for small peptides but can be attempted.[1]

  • Biotin-Streptavidin: Synthesize the peptide with a biotin tag and use streptavidin-coated plates. This provides a strong and uniformly oriented attachment.[7]

  • Covalent Linkage: Coat the plate with a carrier protein (e.g., BSA) and then covalently link the cysteine-containing peptide to the carrier in-well.[1] This is a highly effective method.

Protocol 1: Indirect ELISA (for Antibody Screening)

This protocol is used to test the reactivity of antisera or purified antibodies against the CTTHWGFTLC peptide.

Materials:

  • CTTHWGFTLC-BSA conjugate

  • 96-well high-binding polystyrene plates

  • Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)[8]

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)[9]

  • Primary Antibody (antiserum or purified anti-CTTHWGFTLC)

  • Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Dilute the CTTHWGFTLC-BSA conjugate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Primary Antibody: Prepare serial dilutions of the primary antibody in Blocking Buffer. Add 100 µL to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody: Dilute the HRP-conjugated secondary antibody according to the manufacturer's recommendation in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Competitive ELISA (for Quantification)

This protocol allows for the quantification of CTTHWGFTLC in a sample.

Materials:

  • Same as Protocol 1, plus:

  • CTTHWGFTLC peptide standard

  • Samples containing unknown amounts of CTTHWGFTLC

Procedure:

start Start: Competitive ELISA step1 1. Coat Plate with CTTHWGFTLC-BSA conjugate. Incubate & Wash. start->step1 step2 2. Block Plate with Blocking Buffer. Incubate & Wash. step1->step2 step3 3. Prepare Competition Mix (Fixed amount of Primary Antibody + Peptide Standard or Sample). step2->step3 step4 4. Add Competition Mix to Plate Incubate to allow competition for antibody binding. step3->step4 step5 5. Wash Plate to remove unbound antibodies. step4->step5 step6 6. Add HRP-Secondary Antibody Incubate & Wash. step5->step6 step7 7. Add TMB Substrate Develop color. step6->step7 step8 8. Stop Reaction Add Stop Solution. step7->step8 end 9. Read Absorbance (450 nm) Signal is inversely proportional to peptide concentration. step8->end

Caption: Experimental workflow for the Competitive ELISA.

  • Coating: Coat the 96-well plate with 1-5 µg/mL of CTTHWGFTLC-BSA conjugate and block as described in Protocol 1 (Steps 1-3).

  • Prepare Standards and Samples: Create a serial dilution of the CTTHWGFTLC peptide standard in the appropriate sample diluent (e.g., concentrations from 1 ng/mL to 1000 ng/mL). Prepare your unknown samples, diluting if necessary.

  • Competition Step: In a separate plate or tube, pre-incubate 50 µL of each standard or sample with 50 µL of a fixed, non-saturating concentration of the primary anti-CTTHWGFTLC antibody for 30-60 minutes.

  • Add to Plate: Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody & Detection: Proceed with the secondary antibody, TMB substrate, and stop solution steps as described in Protocol 1 (Steps 7-10).

  • Analysis: Generate a standard curve by plotting the absorbance against the log of the peptide standard concentration. Use this curve to determine the concentration of CTTHWGFTLC in the unknown samples.

Data Presentation and Assay Optimization

Systematic optimization is crucial for developing a reliable ELISA.[10] A checkerboard titration is recommended to determine the optimal concentrations of coating antigen and primary antibody.

Table 1: Checkerboard Titration Layout and Example Data

This table helps determine the optimal concentrations of coating antigen and primary antibody to maximize the signal-to-noise ratio. The goal is to find a combination that gives a high signal for the maximum binding well (zero standard) with low background.

Coating Conc. (µg/mL)1:1,000 Ab Dilution (OD)1:5,000 Ab Dilution (OD)1:10,000 Ab Dilution (OD)1:20,000 Ab Dilution (OD)
5.0 >3.02.852.101.35
2.5 2.902.501.851.10
1.0 2.151.751.200.75
0.5 1.501.100.800.45
Background 0.150.120.110.10

OD = Optical Density at 450 nm

Table 2: Competitive ELISA Standard Curve Data

This table is used to record the data for generating a standard curve.

Standard Conc. (ng/mL)OD 450 nm (Rep 1)OD 450 nm (Rep 2)Average OD% B/B₀
0 (B₀)1.8521.8481.850100%
11.6501.6801.66590%
51.2551.2451.25068%
100.9500.9600.95552%
500.4520.4480.45024%
1000.2510.2490.25014%
5000.1550.1450.1508%
10000.1120.1080.1106%

% B/B₀ = (Average OD of Standard / Average OD of Zero Standard) x 100

Troubleshooting

Common issues in peptide ELISA development include high background and weak or no signal.[11]

ProblemPossible CauseSolution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., commercial protein-free blockers).
Antibody concentration too highFurther dilute the primary or secondary antibody.
Inadequate washingIncrease the number of wash steps or the soaking time.
Weak or No Signal Inefficient peptide coatingTry an alternative immobilization strategy (e.g., biotin-streptavidin).
Antibody has low affinityScreen different antibody clones or antisera bleeds.
Reagents expired or inactiveUse fresh reagents and store them properly.
Incubation times too shortIncrease incubation times for antibody or substrate steps.
High Variability (CV%) Inconsistent pipettingUse calibrated pipettes and ensure proper technique.
Edge effects on the plateAvoid using the outermost wells or incubate plates in a humidified chamber.
Incomplete washingEnsure all wells are washed uniformly.

References

Application of CTTHWGFTLC in Protein-Protein Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTTHWGFTLC is a cyclic peptide renowned for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are critical players in the degradation of the extracellular matrix and are implicated in numerous physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor metastasis. The ability of CTTHWGFTLC to specifically interact with and inhibit the activity of MMP-2 and MMP-9 makes it a valuable tool for studying the protein-protein interactions (PPIs) involving these proteases. This document provides detailed application notes and protocols for utilizing CTTHWGFTLC in various PPI studies.

Quantitative Data Summary

The inhibitory potency of CTTHWGFTLC against its primary targets, MMP-2 and MMP-9, has been quantified in various studies. The following table summarizes the key quantitative data for easy comparison.

ParameterTarget ProteinValueAssay ConditionReference
IC50MMP-9~8 µM[1]
IC50MMP-210 µMGelatin Degradation Assay[2]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction between CTTHWGFTLC and its target proteins.

Protocol 1: In Vitro MMP Inhibition Assay using Gelatin Zymography

This protocol is designed to qualitatively or semi-quantitatively assess the inhibitory effect of CTTHWGFTLC on the gelatinolytic activity of MMP-2 and MMP-9.

Materials:

  • CTTHWGFTLC peptide

  • Recombinant human MMP-2 and MMP-9

  • Gelatin-containing polyacrylamide gels (zymogram gels)

  • SDS-PAGE running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

  • Microplate reader or gel documentation system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of CTTHWGFTLC in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare a series of dilutions of CTTHWGFTLC to be tested (e.g., ranging from 0.1 µM to 100 µM).

    • Activate the pro-MMP-2 and pro-MMP-9 to their active forms according to the manufacturer's instructions.

    • In separate tubes, pre-incubate a fixed concentration of active MMP-2 or MMP-9 with the different concentrations of CTTHWGFTLC for 30 minutes at 37°C. Include a positive control (MMP enzyme without inhibitor) and a negative control (buffer only).

  • Gel Electrophoresis:

    • Load the enzyme-inhibitor mixtures onto the gelatin zymogram gel.

    • Run the electrophoresis at a constant voltage (e.g., 100-120 V) in a cold room or on ice until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, carefully remove the gel and wash it with zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

    • Replace the renaturing buffer with zymogram developing buffer and incubate the gel at 37°C for 12-24 hours.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.

    • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by the MMPs.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • The inhibition of MMP activity by CTTHWGFTLC will be observed as a reduction in the intensity of the clear bands compared to the positive control.

    • Densitometry can be used to quantify the band intensities for a semi-quantitative analysis of inhibition.

Protocol 2: Fluorometric MMP-9 Inhibition Assay

This protocol provides a quantitative method to determine the inhibitory activity of CTTHWGFTLC against MMP-9 using a fluorogenic substrate.

Materials:

  • CTTHWGFTLC peptide

  • Recombinant human MMP-9

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CTTHWGFTLC in DMSO.

    • Prepare a series of dilutions of CTTHWGFTLC in assay buffer.

    • Dilute the recombinant MMP-9 to the desired concentration in assay buffer.

    • Prepare the MMP-9 fluorogenic substrate solution in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 50 µL of the different concentrations of CTTHWGFTLC.

    • Add 25 µL of the diluted MMP-9 solution to each well.

    • Include control wells: a positive control (MMP-9 without inhibitor) and a negative control (assay buffer only).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the MMP-9 fluorogenic substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for the specified substrate) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration of CTTHWGFTLC relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the CTTHWGFTLC concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Competitive ELISA for CTTHWGFTLC-MMP-2 Interaction

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to characterize the binding of CTTHWGFTLC to MMP-2.

Materials:

  • CTTHWGFTLC peptide

  • Recombinant human MMP-2

  • Biotinylated CTTHWGFTLC (custom synthesis may be required)

  • 96-well microplate

  • Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of recombinant MMP-2 (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare a series of dilutions of unlabeled CTTHWGFTLC.

    • In a separate plate or tubes, mix the diluted unlabeled CTTHWGFTLC with a fixed concentration of biotinylated CTTHWGFTLC.

    • Add 100 µL of these mixtures to the MMP-2 coated wells. Include a control with only biotinylated CTTHWGFTLC (no competitor).

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The signal will be inversely proportional to the concentration of unlabeled CTTHWGFTLC.

    • Plot the absorbance against the logarithm of the unlabeled CTTHWGFTLC concentration to generate a competition curve and determine the IC50 value for binding.

Visualizations

Experimental Workflow for Gelatin Zymography

Gelatin_Zymography_Workflow cluster_prep Sample Preparation cluster_gelelectro Gel Electrophoresis cluster_develop Renaturation & Development cluster_analysis Analysis prep1 Prepare CTTHWGFTLC Dilutions prep3 Pre-incubate MMPs with CTTHWGFTLC prep1->prep3 prep2 Activate pro-MMPs prep2->prep3 gel1 Load Samples onto Gelatin Zymogram Gel prep3->gel1 gel2 Run Electrophoresis gel1->gel2 dev1 Wash with Renaturing Buffer gel2->dev1 dev2 Incubate in Developing Buffer dev1->dev2 ana1 Stain with Coomassie Blue dev2->ana1 ana2 Destain and Visualize Bands ana1->ana2 ana3 Quantify with Densitometry ana2->ana3

Caption: Workflow for assessing MMP inhibition using gelatin zymography.

Signaling Pathway Inhibition by CTTHWGFTLC

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix Degradation cluster_inhibitor Inhibition cluster_outcome Cellular Processes MMP2 MMP-2 Degradation ECM Degradation MMP2->Degradation MMP9 MMP-9 MMP9->Degradation ECM Extracellular Matrix (e.g., Collagen) Migration Cell Migration & Invasion Degradation->Migration CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->MMP2 CTTHWGFTLC->MMP9

Caption: CTTHWGFTLC inhibits MMP-2/9, preventing ECM degradation and cell migration.

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_coating Plate Preparation cluster_competition Competition cluster_detection Detection cluster_analysis Analysis coat1 Coat Plate with MMP-2 coat2 Block Non-specific Sites coat1->coat2 comp2 Add Mixture to Wells coat2->comp2 comp1 Mix Unlabeled CTTHWGFTLC with Biotinylated CTTHWGFTLC comp1->comp2 det1 Add Streptavidin-HRP comp2->det1 det2 Add TMB Substrate det1->det2 det3 Stop Reaction det2->det3 ana1 Measure Absorbance at 450 nm det3->ana1 ana2 Generate Competition Curve & Calculate IC50 ana1->ana2

Caption: Workflow for competitive ELISA to study CTTHWGFTLC and MMP-2 interaction.

References

Application Notes and Protocols for CTTHWGFTLC as a Selective MMP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC has been identified as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A. MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes. Upregulated MMP-2 activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. Therefore, selective inhibition of MMP-2 by agents such as CTTHWGFTLC presents a promising therapeutic strategy.

These application notes provide a summary of the inhibitory activity of CTTHWGFTLC, detailed protocols for assessing its inhibitory effect on MMP-2, and an overview of the relevant signaling pathways.

Data Presentation

The inhibitory activity of CTTHWGFTLC against MMP-2 and other related proteases is summarized in the table below. This data has been compiled from various in vitro studies.

Inhibitor Target Enzyme Assay Type IC50 Value
CTTHWGFTLCMMP-2Gelatin Degradation10 µM
CTTHWGFTLCMMP-2Casein Degradation5 µM
CTTHWGFTLCMMP-9Gelatin Degradation~8 µM

Note: CTTHWGFTLC has been shown to be highly selective for MMP-2, with no significant inhibition of MT1-MMP, MMP-8, or MMP-13 at concentrations up to 500 μM.

Mandatory Visualizations

MMP-2 Signaling Pathway

MMP2_Signaling_Pathway cluster_activation MMP-2 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth_Factors Growth Factors (e.g., VEGF, FGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway MT1_MMP MT1-MMP (MMP-14) PI3K_Akt_Pathway->MT1_MMP Upregulates Pro_MMP2 Pro-MMP-2 (Inactive) MT1_MMP->Pro_MMP2 Cleaves Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation ECM Extracellular Matrix (e.g., Collagen IV) Active_MMP2->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Signaling Altered Cell Signaling (via Integrins) Degraded_ECM->Cell_Signaling Cellular_Responses Cellular Responses: - Migration - Invasion - Angiogenesis Cell_Signaling->Cellular_Responses CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->Active_MMP2 Inhibits

Caption: Simplified signaling pathway of MMP-2 activation and its downstream effects, highlighting the inhibitory action of CTTHWGFTLC.

Experimental Workflow: Gelatin Zymography for MMP-2 Inhibition

Gelatin_Zymography_Workflow Sample_Prep 1. Sample Preparation - Conditioned media or tissue extracts - Incubate with/without CTTHWGFTLC Electrophoresis 2. SDS-PAGE (Non-reducing) - Gelatin-impregnated polyacrylamide gel Sample_Prep->Electrophoresis Washing 3. Gel Washing - Remove SDS with Triton X-100 solution Electrophoresis->Washing Incubation 4. Incubation - Activate MMP-2 enzymatic activity - Typically overnight at 37°C Washing->Incubation Staining_Destaining 5. Staining & Destaining - Stain with Coomassie Brilliant Blue - Destain to visualize bands Incubation->Staining_Destaining Analysis 6. Data Analysis - Clear bands indicate gelatin degradation - Quantify band intensity Staining_Destaining->Analysis

Caption: Step-by-step workflow for assessing MMP-2 inhibition using gelatin zymography.

Logical Relationship: Data Analysis of Inhibition Assay

Data_Analysis_Logic Raw_Data Raw Data (Band Intensities or Fluorescence Readings) Normalization Normalization (Relative to Control) Raw_Data->Normalization Concentration_Response Concentration-Response Curve (% Inhibition vs. [CTTHWGFTLC]) Normalization->Concentration_Response IC50_Determination IC50 Calculation (Non-linear Regression) Concentration_Response->IC50_Determination Conclusion Conclusion on Inhibitory Potency IC50_Determination->Conclusion

Caption: Logical flow for the analysis of data obtained from an MMP-2 inhibition assay.

Experimental Protocols

Protocol 1: Gelatin Zymography for Assessing MMP-2 Inhibition

This protocol is adapted from standard gelatin zymography procedures and is designed to qualitatively and semi-quantitatively assess the inhibitory effect of CTTHWGFTLC on MMP-2 activity.

Materials:

  • Cells or Tissue: Source of MMP-2 (e.g., HT1080 fibrosarcoma cells, which secrete high levels of pro-MMP-2).

  • CTTHWGFTLC: Prepare a stock solution in a suitable solvent (e.g., sterile water or DMSO) and dilute to desired concentrations.

  • Gelatin Zymography Gels: 10% SDS-polyacrylamide gels co-polymerized with 1 mg/mL gelatin.

  • Zymogram Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% (w/v) SDS, 20% (v/v) glycerol, 0.02% (w/v) Bromophenol Blue.

  • Electrophoresis Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% (w/v) SDS.

  • Washing Buffer: 2.5% (v/v) Triton X-100 in 50 mM Tris-HCl (pH 7.5).

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2.

  • Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

Procedure:

  • Sample Preparation:

    • Culture cells to near confluence.

    • Wash cells with serum-free media and then incubate in serum-free media to collect conditioned media containing secreted pro-MMP-2.

    • To activate pro-MMP-2 to its active form, treat the conditioned media with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.

    • Incubate the activated MMP-2 samples with varying concentrations of CTTHWGFTLC (e.g., 0, 1, 5, 10, 25, 50 µM) for 30 minutes at 37°C. A no-inhibitor control is essential.

    • Mix the samples with an equal volume of 2X Zymogram Sample Buffer. Do not heat or boil the samples.

  • Electrophoresis:

    • Load equal amounts of protein from each sample into the wells of the gelatin zymography gel.

    • Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

  • Gel Washing:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation at room temperature to remove SDS.

  • Incubation:

    • Incubate the gel in Incubation Buffer overnight (16-18 hours) at 37°C. This allows the renatured MMP-2 to digest the gelatin in the gel.

  • Staining and Destaining:

    • Stain the gel with Staining Solution for 1 hour at room temperature with gentle agitation.

    • Destain the gel with Destaining Solution, changing the solution several times, until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • The intensity of the clear bands is inversely proportional to the inhibitory activity of CTTHWGFTLC.

    • For semi-quantitative analysis, the band intensities can be measured using densitometry software. The percentage of inhibition can be calculated relative to the no-inhibitor control.

Protocol 2: Fluorogenic Casein Assay for MMP-2 Inhibition

This protocol describes a high-throughput method to quantify MMP-2 activity and its inhibition by CTTHWGFTLC using a fluorogenic casein substrate.

Materials:

  • Recombinant Human MMP-2: Active form.

  • CTTHWGFTLC: Prepare a dilution series in assay buffer.

  • Fluorogenic Casein Substrate: Casein labeled with a fluorophore (e.g., FITC) and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by MMP-2, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% (v/v) Brij-35.

  • 96-well Black Microplate: For fluorescence measurements.

  • Fluorometric Microplate Reader: Capable of excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 485/528 nm for FITC).

Procedure:

  • Assay Preparation:

    • Prepare a solution of active recombinant MMP-2 in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a dilution series of CTTHWGFTLC in Assay Buffer in the 96-well plate. Include a no-inhibitor control (assay buffer only) and a no-enzyme control (assay buffer with substrate only).

  • Inhibition Reaction:

    • Add the MMP-2 solution to each well containing the CTTHWGFTLC dilutions and the no-inhibitor control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the fluorogenic casein substrate solution in Assay Buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader. The kinetic mode is preferred.

  • Data Analysis:

    • For each concentration of CTTHWGFTLC, determine the initial reaction velocity (rate of fluorescence increase per unit of time).

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the CTTHWGFTLC concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression model (e.g., sigmoidal dose-response curve).

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup. Always follow standard laboratory safety procedures.

Application Notes and Protocols for In Vivo Administration of the Peptide CTTHWGFTLC in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The peptide CTTHWGFTLC is a novel synthetic peptide with potential therapeutic applications. Preclinical evaluation in animal models is a critical step in determining its efficacy, safety, and pharmacokinetic profile. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CTTHWGFTLC in common rodent models. The following protocols are generalized and should be adapted and optimized for specific experimental goals.

Data Presentation: Representative Dosing Regimens

Quantitative data from initial dose-ranging and efficacy studies should be meticulously recorded. Below are example tables summarizing potential data points for different administration routes.

Table 1: Intravenous (IV) Administration of CTTHWGFTLC in Mice

ParameterGroup 1 (Vehicle)Group 2 (Low Dose)Group 3 (Mid Dose)Group 4 (High Dose)
Animal Model C57BL/6 miceC57BL/6 miceC57BL/6 miceC57BL/6 mice
Number of Animals n=8n=8n=8n=8
Dosage (mg/kg) 01510
Administration Route Intravenous (tail vein)Intravenous (tail vein)Intravenous (tail vein)Intravenous (tail vein)
Vehicle SalineSalineSalineSaline
Frequency Single doseSingle doseSingle doseSingle dose
Observation Period 24 hours24 hours24 hours24 hours
Key Readouts Blood levels, target engagement biomarkers, clinical observationsBlood levels, target engagement biomarkers, clinical observationsBlood levels, target engagement biomarkers, clinical observationsBlood levels, target engagement biomarkers, clinical observations

Table 2: Subcutaneous (SC) Administration of CTTHWGFTLC in Rats

ParameterGroup 1 (Vehicle)Group 2 (Low Dose)Group 3 (High Dose)
Animal Model Sprague-Dawley ratsSprague-Dawley ratsSprague-Dawley rats
Number of Animals n=6n=6n=6
Dosage (mg/kg) 0210
Administration Route SubcutaneousSubcutaneousSubcutaneous
Vehicle PBS with 5% DMSOPBS with 5% DMSOPBS with 5% DMSO
Frequency Once daily for 7 daysOnce daily for 7 daysOnce daily for 7 days
Observation Period 7 days7 days7 days
Key Readouts Body weight, food/water intake, local skin reaction, target tissue histologyBody weight, food/water intake, local skin reaction, target tissue histologyBody weight, food/water intake, local skin reaction, target tissue histology

Experimental Protocols

The following are detailed protocols for common administration routes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Preparation of CTTHWGFTLC for In Vivo Administration

Materials:

  • Lyophilized CTTHWGFTLC peptide

  • Sterile, pyrogen-free vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount of peptide based on the desired concentration and the total volume needed for the study cohort.

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in a small amount of a suitable sterile solvent (e.g., sterile water or DMSO) to create a stock solution.

  • Gently vortex to ensure complete dissolution.

  • Further dilute the stock solution to the final desired concentration with the appropriate sterile vehicle (e.g., saline or PBS). The final concentration of any organic solvent (like DMSO) should be kept to a minimum (typically <10%) to avoid toxicity.

  • Sterile-filter the final peptide solution through a 0.22 µm filter into a sterile tube.

  • Store the prepared solution as recommended based on peptide stability (e.g., at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • Prepared CTTHWGFTLC solution

  • Mouse restrainer

  • Insulin syringes (e.g., 29-31 gauge)

  • Heat lamp or warming pad

  • 70% ethanol

Protocol:

  • Place the mouse in a restrainer, leaving the tail exposed.

  • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Load the syringe with the correct volume of the peptide solution, ensuring there are no air bubbles.

  • Position the needle, bevel up, parallel to one of the lateral tail veins.

  • Gently insert the needle into the vein. A successful insertion is often indicated by a flash of blood in the hub of the needle.

  • Slowly inject the solution. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

Subcutaneous (SC) Injection in Rats

Materials:

  • Prepared CTTHWGFTLC solution

  • Syringes with appropriate gauge needles (e.g., 25-27 gauge)

  • 70% ethanol

Protocol:

  • Firmly but gently hold the rat.

  • Lift a fold of skin on the back, slightly away from the midline, to create a "tent".

  • Swab the injection site with 70% ethanol.

  • Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

  • Inject the solution into the subcutaneous space.

  • Withdraw the needle and gently massage the area to help disperse the solution.

  • Return the rat to its cage and monitor for any adverse reactions or local irritation at the injection site.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study involving the administration of CTTHWGFTLC.

experimental_workflow peptide_prep Peptide Preparation (Reconstitution & Dilution) administration CTTHWGFTLC Administration (e.g., IV, SC, IP) peptide_prep->administration animal_acclimatization Animal Acclimatization (e.g., 1 week) randomization Randomization into Treatment Groups animal_acclimatization->randomization randomization->administration monitoring In-life Monitoring (Clinical Signs, Body Weight) administration->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Downstream Analysis (e.g., PK/PD, Histology) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis signaling_pathway cluster_nucleus Nucleus CTTHWGFTLC CTTHWGFTLC Receptor Target Receptor CTTHWGFTLC->Receptor Binds and Inhibits KinaseA Kinase A Receptor->KinaseA Activates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseA->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to InflammatoryGenes Inflammatory Genes InflammatoryResponse Inflammatory Response InflammatoryGenes->InflammatoryResponse Expression Leads to

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclic Peptide CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the cyclic peptide CTTHWGFTLC (Sequence: Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this MMP-2 and MMP-9 inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing the cyclic peptide CTTHWGFTLC?

A: The most common and effective strategy involves a multi-step process. First, the linear peptide precursor (H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH) is assembled using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] Following the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The crude linear peptide is then purified. The final step is the cyclization, which involves the formation of a disulfide bridge between the two cysteine residues (Cys1 and Cys10) through oxidation in a dilute solution.[1][] This is followed by a final purification step to isolate the desired cyclic product.

Q2: Which amino acid residues in the CTTHWGFTLC sequence are considered "difficult" and why?

A: Several residues in this sequence require special attention:

  • Cysteine (Cys): The two cysteine residues are crucial for the final disulfide bridge. During SPPS, their thiol side chains must be protected (e.g., with Trt or Acm groups). Cysteine is also prone to racemization during coupling, so specific activation methods are recommended to minimize this side reaction.[5]

  • Tryptophan (Trp): The indole side chain of Tryptophan is highly susceptible to oxidation and modification by carbocations generated during the acidic cleavage step.[6][7] The use of scavengers in the cleavage cocktail is mandatory to prevent byproduct formation.[8]

  • Histidine (His): The imidazole ring of Histidine is reactive and requires protection (e.g., with Trt or Boc groups) throughout the synthesis to prevent side reactions.

  • Hydrophobic Residues (Phe, Leu): The presence of hydrophobic amino acids can lead to peptide aggregation on the resin during SPPS, especially as the chain elongates.[9] This can hinder subsequent coupling and deprotection steps, leading to lower yields and deletion sequences.[10]

Q3: What is a realistic crude purity and final isolated yield to expect?

A: For a standard 10-amino-acid peptide like CTTHWGFTLC, a coupling efficiency greater than 99% per cycle should theoretically result in a crude purity of over 90%. However, due to the presence of difficult residues, a crude purity of 70-85% is more common. The final isolated yield after two purification steps (linear and cyclic) can vary significantly depending on the efficiency of each step, but a yield of 15-30% from the initial resin loading is considered a successful synthesis. A yield of 60% for a peptide synthesis run is generally considered very good.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield or Purity of the Linear Peptide After SPPS and Cleavage

Q: My mass spectrometry analysis shows a low yield of the target linear peptide and multiple impurities, such as deletion sequences. What went wrong?

A: This issue typically points to problems during the Solid-Phase Peptide Synthesis (SPPS) cycles.

Potential Causes & Solutions:

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not fully removed, the subsequent amino acid cannot be coupled, leading to deletion sequences.

    • Solution: Ensure your deprotection reagent (e.g., 20% piperidine in DMF) is fresh. For difficult sequences, increase the deprotection time or perform a second deprotection step.[8] Real-time UV monitoring of Fmoc cleavage can help optimize this step.[12]

  • Inefficient Amino Acid Coupling: Peptide aggregation or steric hindrance can prevent the coupling reaction from going to completion.

    • Solution: Use a more potent coupling reagent (see Table 1). For known difficult couplings (e.g., coupling to a secondary amine or a sterically hindered residue), perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid. Increasing reaction temperature can also improve efficiency, but may increase the risk of side reactions like racemization.[12][13]

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like Phe and Leu, can aggregate on the resin, blocking reaction sites.

    • Solution: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which can be more effective at disrupting secondary structures.[10][11] Incorporating pseudoproline dipeptides at specific positions can also disrupt aggregation.[9]

  • Side Reactions During Cleavage: The Tryptophan residue is particularly sensitive to acidic cleavage conditions.

    • Solution: Use a cleavage cocktail containing scavengers to trap reactive carbocations. A standard, effective cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is crucial for protecting Tryptophan.[2][8]

Issue 2: Low Yield of the Cyclic Peptide During Disulfide Bond Formation

Q: After the oxidation step, I see a large amount of oligomers (dimers, trimers) and remaining linear peptide, with very little of my desired monomeric cyclic product. How can I fix this?

A: This is a common problem during cyclization and is usually related to reaction conditions that favor intermolecular reactions over the desired intramolecular reaction.

Potential Causes & Solutions:

  • High Peptide Concentration: Concentrated solutions dramatically increase the probability of two different peptide molecules reacting with each other (forming intermolecular disulfide bonds) before a single molecule can cyclize.

    • Solution: Perform the oxidation reaction at high dilution. The optimal concentration is typically in the range of 0.1-1 mg/mL.[14] This is the most critical factor for favoring intramolecular cyclization.

  • Incorrect pH: The formation of a disulfide bond proceeds via the thiolate anion (-S⁻). The concentration of this anion is pH-dependent.

    • Solution: Maintain a slightly basic pH (7.5 - 8.5) during the oxidation.[14] This can be achieved using a buffer such as ammonium bicarbonate or ammonium acetate. Avoid highly acidic or highly basic conditions, which can cause peptide degradation.

  • Inefficient Oxidation Method: The chosen oxidation method may be too slow or ineffective.

    • Solution: While simple air oxidation (stirring in an open beaker) can work, it can be slow and inefficient.[14] Consider using a more controlled chemical oxidant. See Table 2 for a comparison of common methods.

Issue 3: Difficulty Purifying the Final Cyclic Peptide

Q: The crude cyclic peptide is poorly soluble in the HPLC mobile phase, or the peak purity is very low.

A: Purification challenges often stem from the peptide's intrinsic properties and the presence of closely eluting impurities.

Potential Causes & Solutions:

  • Poor Solubility: The constrained cyclic structure can sometimes lead to aggregation and poor solubility.

    • Solution: Before injection, dissolve the peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP), then dilute with the initial mobile phase.[8] Adjusting the pH of the mobile phase by adding 0.1% TFA or formic acid can also improve solubility by protonating acidic residues.

  • Co-elution of Impurities: Impurities such as oligomers or incompletely deprotected species may have similar retention times to the desired product.

    • Solution: Optimize the HPLC gradient. A shallower gradient around the elution time of your target peptide can improve separation. If co-elution persists, try a column with a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides) or a different ion-pairing agent.

Experimental Protocols & Data

Diagrams of Key Processes

experimental_workflow spps 1. Solid-Phase Peptide Synthesis (SPPS) cleavage 2. Cleavage & Global Deprotection spps->cleavage Fmoc-C(Trt)-...-Resin purify_linear 3. Purification of Linear Peptide (HPLC) cleavage->purify_linear Crude Linear Peptide cyclize 4. Cyclization (Disulfide Formation) purify_linear->cyclize Pure Linear Peptide purify_cyclic 5. Final Purification of Cyclic Peptide (HPLC) cyclize->purify_cyclic Crude Cyclic Peptide lyophilize 6. Lyophilization & QC purify_cyclic->lyophilize Pure Cyclic Peptide

Caption: Overall experimental workflow for CTTHWGFTLC synthesis.

spss_cycle start Start of Cycle (Peptide-Resin) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 DMF Wash (x5-7) deprotect->wash1 couple Amino Acid Coupling (AA/Activator/Base in DMF) wash1->couple wash2 DMF Wash (x3-5) couple->wash2 end End of Cycle (Ready for next AA) wash2->end

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

troubleshooting_flow start Low Final Yield of Cyclic CTTHWGFTLC? check_linear Analyze Crude Linear Peptide (LC-MS after cleavage) start->check_linear linear_ok Linear Peptide Quality: HIGH? check_linear->linear_ok troubleshoot_spps Troubleshoot SPPS - Incomplete Coupling - Aggregation - Deprotection Failure linear_ok->troubleshoot_spps No check_cyclization Analyze Crude Cyclic Peptide (LC-MS after oxidation) linear_ok->check_cyclization Yes troubleshoot_cleavage Troubleshoot Cleavage - Scavenger Issues (Trp) - Incomplete Deprotection troubleshoot_spps->troubleshoot_cleavage cyclization_ok Monomer vs Oligomer Ratio: HIGH? check_cyclization->cyclization_ok troubleshoot_cyclization Troubleshoot Cyclization - High Concentration - Incorrect pH - Inefficient Oxidation cyclization_ok->troubleshoot_cyclization No troubleshoot_purification Troubleshoot Purification - Solubility Issues - HPLC Method cyclization_ok->troubleshoot_purification Yes

Caption: Logical troubleshooting flow for low yield synthesis.

Data Tables for Method Optimization

Table 1: Common Coupling Reagents for SPPS

Reagent Description Key Advantages
HBTU/HCTU Benzotriazole-based uronium salts. Fast, efficient, and reliable. HCTU is often a good default choice.[8]
HATU Guanidinium-based aminium salt. More potent than HBTU/HCTU, excellent for sterically hindered couplings. Minimizes racemization.[5][15]

| DIC/Oxyma | Carbodiimide and an oxime additive. | Cost-effective and very low racemization tendency. A good choice for sensitive residues like Cysteine. |

Table 2: Common Methods for Disulfide Bond Formation (Cyclization)

Method Reagents & Conditions Advantages Disadvantages
Air Oxidation Dissolve peptide in pH 7.5-8.5 buffer (e.g., 0.1 M NH₄HCO₃). Stir vigorously exposed to air for 6-24 hours. Simple, mild, requires no additional reagents. Can be very slow and inefficient; susceptible to side-reactions over long periods.[14]
DMSO Oxidation Dissolve peptide in aqueous buffer (e.g., 10% acetic acid), add 10-20% DMSO. Stir for 12-24 hours. Simple, effective for peptides without other sensitive residues. Can potentially oxidize Met or Trp residues if present and unprotected.
K₃[Fe(CN)₆] Dissolve peptide in pH 7.5 buffer. Add potassium ferricyanide solution dropwise until a faint yellow color persists. Fast and highly efficient. Reaction is typically complete in under an hour. Harsh oxidant that can cause side reactions. Requires careful monitoring and quenching.

| Iodine (I₂) Oxidation | Dissolve peptide in MeOH or AcOH. Add I₂ solution dropwise. | Very fast and effective for on-resin or solution phase cyclization. | Can cause side reactions with Trp and His residues if not carefully controlled. |

Protocol 1: Fmoc-SPPS of Linear CTTHWGFTLC

This protocol is a general guideline for manual synthesis on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling agent like HCTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 1-2 minutes.[8]

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage: Prepare a fresh cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. Use approximately 10 mL per 100 mg of resin.

  • Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting white powder under vacuum.

Protocol 3: Disulfide Cyclization via Air Oxidation
  • Dissolution: Dissolve the purified linear peptide in a 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer (pH ~8) to achieve a final concentration of 0.5 mg/mL.

  • Oxidation: Transfer the solution to a wide-mouthed flask or beaker to maximize air exposure. Stir vigorously and open to the atmosphere for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. The reaction is complete when the peak corresponding to the linear peptide is gone and a new peak with a mass decrease of 2 Da has appeared.

  • Quenching & Lyophilization: Once complete, freeze the solution and lyophilize directly to remove the volatile buffer and obtain the crude cyclic peptide, which can then be purified by RP-HPLC.

References

Technical Support Center: Troubleshooting CTTHWGFTLC Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting aggregation issues related to the cyclic peptide CTTHWGFTLC, an inhibitor of matrix metalloproteinases MMP-2 and MMP-9.

Frequently Asked Questions (FAQs)

Q1: What is CTTHWGFTLC and why is aggregation a concern?

A1: CTTHWGFTLC is a cyclic peptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys, containing a disulfide bridge between the two cysteine residues.[1] It functions as an inhibitor of MMP-2 and MMP-9, enzymes implicated in cancer progression and other diseases.[1][2][3] Aggregation, the self-association of peptide molecules, is a significant concern as it can lead to loss of therapeutic efficacy, altered bioavailability, and potential immunogenicity. For researchers, aggregation can manifest as sample precipitation, inconsistent assay results, and difficulties in purification and handling.

Q2: What are the common causes of CTTHWGFTLC aggregation?

A2: Peptide aggregation is often triggered by a combination of intrinsic and extrinsic factors.[4] For CTTHWGFTLC, potential causes include:

  • High Concentration: Like many peptides, higher concentrations of CTTHWGFTLC can increase the likelihood of intermolecular interactions leading to aggregation.

  • pH and Buffer Conditions: The net charge of the peptide is influenced by the pH of the solution. At or near its isoelectric point, the peptide will have a neutral net charge, minimizing electrostatic repulsion and promoting aggregation. The ionic strength of the buffer can also play a role.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes that may expose hydrophobic regions, leading to aggregation.[5]

  • Mechanical Stress: Agitation, such as vigorous vortexing or repeated freeze-thaw cycles, can introduce air-liquid interfaces and induce conformational changes that promote aggregation.

  • Presence of Contaminants or Impurities: Impurities from synthesis or degradation products can act as nucleation sites for aggregation.

Q3: How can I detect and quantify CTTHWGFTLC aggregation?

A3: Several methods can be employed to detect and quantify aggregation:

  • Visual Inspection: The simplest method is to visually inspect the solution for turbidity, precipitation, or visible particles.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can detect the presence of soluble aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting earlier than the monomeric peptide is a clear indication of aggregation.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet structures, which are often present in amyloid-like aggregates. An increase in fluorescence intensity indicates fibril formation.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving common aggregation-related problems encountered during experiments with CTTHWGFTLC.

Problem 1: Precipitate formation upon dissolution or during storage.
Potential Cause Recommended Solution
Poor Solubility Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
Incorrect pH or Buffer Adjust the pH of the buffer to be at least 1-2 units away from the isoelectric point (pI) of CTTHWGFTLC. If the pI is unknown, test a range of pH values (e.g., 5, 7.4, 9). Use buffers with low ionic strength.
High Peptide Concentration Prepare a more dilute stock solution and perform serial dilutions to the desired final concentration immediately before use.
Freeze-Thaw Cycles Aliquot the peptide solution into single-use volumes to avoid repeated freezing and thawing.
Problem 2: Inconsistent or non-reproducible results in cell-based or enzymatic assays.
Potential Cause Recommended Solution
Presence of Soluble Aggregates Analyze the peptide stock solution for the presence of soluble aggregates using SEC or DLS. If aggregates are present, consider purifying the stock solution by SEC or preparing a fresh solution.
Aggregation During Assay Incubation Include excipients such as arginine, sucrose, or polysorbates in the assay buffer to stabilize the peptide. Optimize the peptide concentration to the lowest effective level.
Interaction with Assay Components Evaluate potential interactions of CTTHWGFTLC with other components in the assay medium (e.g., proteins in serum).
Problem 3: Low yield after purification by High-Performance Liquid Chromatography (HPLC).
Potential Cause Recommended Solution
On-Column Aggregation Modify the mobile phase composition. Adding a small percentage of an organic solvent or an ion-pairing agent can sometimes disrupt aggregation. Lower the peptide concentration injected onto the column.
Precipitation in Collection Tubes Collect fractions into tubes containing a pre-aliquoted stabilizing buffer.

Experimental Protocols

Protocol 1: Solubilization of CTTHWGFTLC
  • Pre-weigh the required amount of lyophilized CTTHWGFTLC peptide in a sterile microcentrifuge tube.

  • Add a minimal volume of sterile DMSO (e.g., 10-20 µL) to the peptide and gently pipette up and down to dissolve.

  • Slowly add the desired sterile aqueous buffer (e.g., PBS, pH 7.4) to the dissolved peptide solution while gently mixing. Avoid vigorous vortexing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, proceed to determine the concentration.

  • Determine the peptide concentration using a spectrophotometer by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a peptide-specific colorimetric assay.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
  • Prepare CTTHWGFTLC samples at the desired concentration in the appropriate buffer.

  • Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particles.

  • Transfer the filtered sample to a clean, dust-free cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data to determine the size distribution and polydispersity index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample, while higher values suggest the presence of aggregates.

Visualizations

Logical Workflow for Troubleshooting CTTHWGFTLC Aggregation

Troubleshooting_Workflow start Aggregation Issue Observed problem_id Identify Problem: - Precipitation - Inconsistent Results - Low Yield start->problem_id check_solubility Check Solubilization Protocol problem_id->check_solubility optimize_solubility Optimize Solubilization: - Use Organic Solvent - Adjust pH/Buffer check_solubility->optimize_solubility Improper check_storage Review Storage Conditions check_solubility->check_storage Proper analyze_aggregates Characterize Aggregates (DLS, SEC) optimize_solubility->analyze_aggregates optimize_storage Optimize Storage: - Aliquot - Avoid Freeze-Thaw check_storage->optimize_storage Improper check_concentration Assess Peptide Concentration check_storage->check_concentration Proper optimize_storage->analyze_aggregates lower_concentration Use Lower Concentration check_concentration->lower_concentration Too High check_concentration->analyze_aggregates Optimal lower_concentration->analyze_aggregates add_excipients Incorporate Stabilizing Excipients analyze_aggregates->add_excipients solution Problem Resolved add_excipients->solution

A flowchart outlining the steps to troubleshoot CTTHWGFTLC aggregation issues.

Signaling Pathway Inhibition by CTTHWGFTLC

Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) ECM ECM Components (e.g., Collagen) Degradation ECM Degradation ECM->Degradation Cleavage by MMP2_9 MMP-2 / MMP-9 MMP2_9->Degradation CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->MMP2_9 Inhibits Cell_Migration Cell Migration & Invasion Degradation->Cell_Migration Promotes

CTTHWGFTLC inhibits MMP-2/9, preventing ECM degradation and subsequent cell migration.

References

Technical Support Center: Optimizing HPLC Gradient for CTTHWGFTLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of the peptide CTTHWGFTLC. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for the successful purification of this peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC purification of CTTHWGFTLC.

Q1: Why is my peak for CTTHWGFTLC showing significant tailing?

A1: Peak tailing for CTTHWGFTLC can arise from several factors, often related to its specific amino acid composition. The presence of a histidine residue and potential secondary interactions with the column are common culprits.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The histidine residue has a side chain pKa of approximately 6.0. If the mobile phase pH is close to this value, the peptide's charge state can fluctuate, leading to tailing. Lowering the mobile phase pH to 2-3 by using an appropriate concentration of trifluoroacetic acid (TFA) will ensure the histidine is protonated and reduce secondary interactions with the stationary phase.

  • Optimize TFA Concentration: A standard concentration of 0.1% TFA is a good starting point. If tailing persists, you can try slightly increasing the concentration to improve ion pairing and peak shape.

  • Check for Column Issues: The column itself can be a source of tailing.

    • Column Degradation: Over time, columns can lose their efficiency. If you observe a gradual increase in tailing across multiple runs, it may be time to replace the column.[1]

    • Contamination: A contaminated guard or analytical column can lead to peak distortion. Try replacing the guard column or flushing the analytical column with a strong solvent.[2]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing. Try diluting your sample or reducing the injection volume.[2]

Q2: I'm seeing very poor resolution between my target peptide peak and impurities. How can I improve this?

A2: Achieving good resolution is key to obtaining high-purity CTTHWGFTLC. The presence of hydrophobic residues (Tryptophan, Phenylalanine, Leucine) and the cyclic nature of the peptide due to the disulfide bridge can make separation challenging.

Troubleshooting Steps:

  • Shallow the Gradient: A steep gradient may not provide enough time for the separation of closely eluting impurities. A shallower gradient, such as a 0.5% to 2% change in acetonitrile per minute, can significantly improve resolution.[3]

  • Optimize the Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for interactions between the peptide and the stationary phase. However, be mindful that this will increase the run time.[4]

  • Adjust the Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, potentially leading to sharper peaks and better resolution. A good starting point is 40°C.

  • Scouting Gradient: Perform an initial broad "scouting" gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate acetonitrile concentration at which CTTHWGFTLC elutes. You can then design a shallower, more focused gradient around this concentration.

Q3: My peptide recovery is low. What are the potential causes and solutions?

A3: Low recovery of CTTHWGFTLC can be due to its hydrophobic character and the potential for adsorption to surfaces.

Troubleshooting Steps:

  • Improve Sample Solubility: Ensure your peptide is fully dissolved in the initial mobile phase or a compatible solvent. For hydrophobic peptides, a small amount of organic solvent like acetonitrile or isopropanol in the sample solvent may be necessary.

  • Passivate the HPLC System: Peptides can adsorb to the metallic surfaces of the HPLC system. Passivating the system with a solution like nitric acid (following your system's manual for instructions) can help minimize this.

  • Check for Precipitation: The peptide may be precipitating on the column, especially at the beginning of the gradient. Ensure the initial mobile phase conditions are suitable for keeping the peptide in solution.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for CTTHWGFTLC

This protocol is designed to determine the approximate retention time of CTTHWGFTLC on a C18 analytical column.

  • Sample Preparation: Dissolve the crude CTTHWGFTLC peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm and 280 nm (the latter for the tryptophan and phenylalanine residues).[5]

    • Column Temperature: 40°C.

  • Gradient Program:

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: Identify the retention time of the main peptide peak. This will be the basis for designing an optimized gradient.

Protocol 2: Optimized Purification Gradient for CTTHWGFTLC

Based on the scouting run, this protocol provides a narrower gradient for improved purification. Let's assume the peptide eluted at 40% acetonitrile in the scouting run.

  • Sample Preparation: As in Protocol 1.

  • HPLC System Preparation: Same as Protocol 1.

  • Gradient Program:

    • Design a linear gradient that starts approximately 10-15% below the elution concentration from the scouting run and ends 5-10% above it. For an elution at 40%, a gradient of 25% to 50% Mobile Phase B over 30-45 minutes would be a good starting point.

  • Fraction Collection: Collect fractions across the main peak and analyze their purity by analytical HPLC.

Data Presentation

Table 1: HPLC System and Mobile Phase Parameters

ParameterRecommended SettingRationale
Column C18, 300Å pore sizeSuitable for peptide separations. The larger pore size is beneficial for molecules like peptides.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape and provide counter-ions for reverse-phase retention.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent to elute the peptide from the column.
Flow Rate 1.0 mL/min (analytical)Standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution.
Temperature 40°CCan improve peak shape and resolution.
Detection Wavelength 220 nm & 280 nm220 nm for the peptide backbone and 280 nm for the aromatic residues (W and F).[5]

Table 2: Example Gradient Optimization Strategy

Gradient TypeGradient Program (%B)Time (min)Expected Outcome
Scouting 5 - 95%30Determine approximate elution concentration.
Optimized 25 - 50%45Improved resolution around the target peptide.
Shallow 30 - 45%60Further enhancement of resolution for high-purity fractions.

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_scouting Initial Analysis cluster_optimization Optimization cluster_outcome Outcome Sample_Prep Sample Preparation (Dissolve & Filter) Scouting_Run Scouting Gradient (5-95% ACN) Sample_Prep->Scouting_Run System_Prep HPLC System Preparation System_Prep->Scouting_Run Analyze_Scout Analyze Results (Determine %ACN at Elution) Scouting_Run->Analyze_Scout Optimized_Gradient Design Optimized Gradient (Shallow Slope around Elution %ACN) Analyze_Scout->Optimized_Gradient Run_Optimized Run Optimized Method Optimized_Gradient->Run_Optimized Analyze_Fractions Analyze Collected Fractions Run_Optimized->Analyze_Fractions Pure_Peptide High Purity CTTHWGFTLC Analyze_Fractions->Pure_Peptide

Caption: Workflow for HPLC gradient optimization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions Problem Poor Chromatogram Peak_Tailing Peak Tailing Problem->Peak_Tailing Poor_Resolution Poor Resolution Problem->Poor_Resolution Low_Recovery Low Recovery Problem->Low_Recovery Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Check_Column Check Column Health Peak_Tailing->Check_Column Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Shallow_Gradient Use Shallower Gradient Poor_Resolution->Shallow_Gradient Adjust_Flow_Temp Adjust Flow Rate / Temp Poor_Resolution->Adjust_Flow_Temp Optimize_Solubility Improve Sample Solubility Low_Recovery->Optimize_Solubility

Caption: Troubleshooting logic for common HPLC issues.

References

"common side reactions in CTTHWGFTLC synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CTTHWGFTLC Synthesis

Welcome to the technical support center for the synthesis of the peptide CTTHWGFTLC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of CTTHWGFTLC?

A1: Given the amino acid composition of CTTHWGFTLC, the most common side reactions include:

  • Oxidation of Cysteine and Tryptophan: The two cysteine residues can form incorrect disulfide bridges (dimerization or oligomerization), and the tryptophan indole side chain is susceptible to oxidation.

  • Racemization: Histidine and Cysteine are particularly prone to racemization during activation and coupling.

  • Aspartimide Formation: Although there is no Aspartic acid in this sequence, this is a common side reaction in many peptide syntheses.[1][2]

  • Dehydration: Threonine residues can undergo dehydration.

  • Deletion Sequences: Incomplete coupling or deprotection can lead to the absence of one or more amino acids in the final peptide.[3]

  • Side-chain Modification during Cleavage: Reactive carbocations generated during the final cleavage from the resin can modify sensitive residues like Tryptophan and Cysteine if improper scavengers are used.[4]

Q2: How can I prevent the formation of disulfide-linked dimers and oligomers of CTTHWGFTLC?

A2: To control disulfide bond formation, consider the following strategies:

  • Use of Thiol Protecting Groups: Keep the cysteine residues protected with a suitable protecting group (e.g., Trt, Acm) throughout the synthesis.

  • Controlled Oxidation: If a disulfide bridge is desired, perform the oxidation step in a controlled manner after the peptide has been cleaved from the resin and purified. This is often done by air oxidation at a specific pH or by using reagents like dimethyl sulfoxide (DMSO).

  • Reducing Agents: During purification, the addition of a reducing agent like dithiothreitol (DTT) to the buffers can help to keep the cysteine residues in their reduced form.

Q3: What are the best practices for incorporating Histidine (H) to minimize racemization?

A3: To minimize the high risk of racemization with Histidine:

  • Use Pre-activated Esters: Utilizing pre-formed activated esters of Fmoc-His(Trt)-OH can reduce the time the amino acid is in a highly activated state.

  • Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization, such as COMU or HATU, in combination with an additive like OxymaPure.[5]

  • Protecting Group on Imidazole: The use of a protecting group on the imidazole side chain of histidine, such as Trityl (Trt), is crucial.

Q4: My final product shows a mass corresponding to the desired peptide plus several adducts. What could be the cause?

A4: This is likely due to side-chain modification during the final cleavage step. The t-butyl cations generated from protecting groups can re-attach to nucleophilic residues like Tryptophan and Cysteine.[5] To prevent this, use a cleavage cocktail containing appropriate scavengers. A common cocktail for peptides containing these residues is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water/ethanedithiol (EDT) (e.g., 94:1:2.5:2.5 v/v/v/v).

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide * Incomplete coupling or deprotection due to peptide aggregation.[1][3] * Loss of peptide from the resin during synthesis.* Use a more polar solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[3] * Incorporate a chaotropic salt in the coupling mixture.[1] * Perform a double coupling for difficult amino acids. * Consider using a resin with a more acid-labile linker if premature cleavage is suspected.
Multiple Peaks in HPLC of Crude Product * Presence of deletion sequences. * Racemization at one or more amino acid residues. * Oxidation of Cysteine or Tryptophan. * Incomplete removal of protecting groups.* Optimize coupling and deprotection times. Use a test cleavage to monitor synthesis progress.[4] * Use racemization-suppressing coupling reagents for His and Cys.[5] * Ensure cleavage and purification are performed under an inert atmosphere or with antioxidants. * Extend the cleavage time or use a stronger cleavage cocktail.
Peptide is Insoluble After Cleavage and Precipitation * The peptide sequence has hydrophobic character, leading to aggregation.[4][6]* Attempt to dissolve the peptide in different solvents such as acetonitrile/water mixtures, or solutions containing a small amount of acetic acid or ammonia. * Lyophilization of the crude peptide can sometimes improve solubility.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), a coupling reagent like HBTU (3.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of CTTHWGFTLC

This protocol assumes the use of Trt protecting groups for Cys and His, and Boc for Trp.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) to remove residual DMF and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 94% TFA, 2.5% water, 2.5% EDT, and 1% TIS. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 End Repeat for all Amino Acids Wash2->End End->Deprotect Next Cycle Cleave Final Cleavage & Deprotection End->Cleave Final Cycle Purify Purification (HPLC) Cleave->Purify Analyze Analysis Purify->Analyze

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Tree Start Low Purity/Yield in CTTHWGFTLC Synthesis Check_HPLC Analyze Crude HPLC/MS Start->Check_HPLC Many_Peaks Multiple Peaks? Check_HPLC->Many_Peaks Incomplete_Rxn Deletion Sequences (-AA mass) Many_Peaks->Incomplete_Rxn Yes Low_Yield Low Crude Yield? Many_Peaks->Low_Yield No Side_Products Unexpected Masses Incomplete_Rxn->Side_Products Also check for... Solve_Deletion Solution: Double couple difficult residues (e.g., Thr, His). Increase coupling time. Incomplete_Rxn->Solve_Deletion Solve_Side_Products Solution: Check for oxidation (+16 Da). Use appropriate scavengers (EDT, TIS). Use racemization suppressors for His, Cys. Side_Products->Solve_Side_Products Aggregation Aggregation during Synthesis Low_Yield->Aggregation Yes Purify Purify and Analyze Low_Yield->Purify No, proceed to purification Loss Premature Cleavage Aggregation->Loss Also consider... Solve_Aggregation Solution: Switch to NMP solvent. Use chaotropic salts. Aggregation->Solve_Aggregation Solve_Loss Solution: Use a more stable resin linker. Loss->Solve_Loss

Caption: Troubleshooting decision tree for CTTHWGFTLC synthesis.

Side_Reactions cluster_cys Cysteine Side Reactions cluster_trp Tryptophan Side Reactions cluster_his Histidine Side Reactions Peptide CTTHWGFTLC (Linear Peptide) Dimer Dimerization (Intermolecular Disulfide) Peptide->Dimer Oxidation Cyclic Cyclization (Intramolecular Disulfide) Peptide->Cyclic Oxidation Oxidation Oxidation (+16 Da) Peptide->Oxidation Oxidative Conditions Alkylation Alkylation by Scavengers Peptide->Alkylation Cleavage Racemization_H Racemization Peptide->Racemization_H Activation

Caption: Potential side reactions for the CTTHWGFTLC peptide.

References

"solubility issues of CTTHWGFTLC in biological buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the peptide CTTHWGFTLC in common biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of CTTHWGFTLC that affect its solubility?

A1: The solubility of CTTHWGFTLC is influenced by its specific amino acid sequence (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys). Key factors include:

  • Hydrophobic Residues : The sequence contains a significant number of hydrophobic amino acids (Tryptophan, Phenylalanine, Leucine), which constitute over 50% of the non-polar residues and can lead to poor solubility in aqueous solutions.[1][2] Peptides with a high content of hydrophobic residues tend to aggregate.[3]

  • Isoelectric Point (pI) : The peptide has a calculated isoelectric point near neutral pH. Peptides are often least soluble at their pI because their net charge is zero, minimizing repulsion between molecules and favoring aggregation.[3][4]

  • pH-Dependent Charge : The presence of a Histidine residue (pKa ≈ 6.0) means the peptide's overall charge is highly dependent on the pH of the buffer.[5] At pH below 6, the peptide will carry a net positive charge, which can improve solubility.

  • Cysteine Residues : The two Cysteine residues can form an intramolecular disulfide bridge, creating a cyclic structure that can impact conformation and solubility. They are also susceptible to oxidation, which can cause aggregation.

Q2: My CTTHWGFTLC peptide won't dissolve in Phosphate-Buffered Saline (PBS) at pH 7.4. Why is this happening?

A2: Dissolving CTTHWGFTLC in neutral buffers like PBS is often challenging because the peptide's net charge is close to zero at this pH, leading to minimal solubility.[3] The high content of hydrophobic amino acids further encourages the peptide to aggregate in aqueous environments rather than dissolve.[5]

Q3: What is the very first step I should take when encountering solubility issues?

A3: Always begin by testing the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1][6] This prevents the potential loss of valuable material if the chosen solvent is inappropriate. Allow the lyophilized peptide powder to warm to room temperature in a desiccator before opening the vial.[1]

Q4: How can I systematically improve the solubility of CTTHWGFTLC?

A4: A systematic approach is recommended. First, try adjusting the pH. If that fails, introduce a minimal amount of an organic co-solvent.

  • pH Adjustment : Since the peptide is likely basic, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid in water) to ensure a net positive charge.[4][6] After dissolution, you can slowly add your stock buffer to dilute it to the final desired concentration.

  • Use of Co-solvents : For highly hydrophobic peptides, dissolving in a small volume of an organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) is often necessary.[1][5] Once the peptide is in solution, the aqueous buffer can be added drop-by-drop while vortexing.[4]

  • Sonication : Brief periods of sonication in a water bath can help break up aggregates and facilitate dissolution.[2][6]

Q5: My peptide dissolved in DMSO but precipitated when I added my aqueous buffer. What should I do?

A5: This indicates that the peptide has reached its solubility limit in the final buffer composition. There are a few things to try:

  • The concentration of the peptide in the final solution may be too high. Try preparing a more dilute solution.

  • The organic solvent concentration might be too low to maintain solubility. While most cell-based assays can tolerate up to 1% DMSO, you may need to optimize this for your specific experiment.[5]

  • If the peptide still precipitates, it will need to be re-lyophilized to remove the solvent and water, and another solubilization attempt will be required with different conditions (e.g., a different co-solvent or a lower final concentration).[6]

Q6: Are there any solvents or buffers I should avoid?

A6:

  • Avoid dissolving peptides with Cysteine or Tryptophan residues in DMSO if oxidation is a concern; use DMF as an alternative.[5]

  • When using basic solutions to dissolve acidic peptides, use weak bases like ammonium hydroxide. Strong bases can cause racemization.[1]

  • Be aware that some buffers can interact with metal ions. For instance, phosphate buffers can precipitate with divalent cations like Ca²⁺.[7][8] If your experiment involves such ions, consider using a non-coordinating buffer like HEPES or PIPES.[8]

Troubleshooting Guide

If you are experiencing solubility issues with CTTHWGFTLC, follow this logical workflow to identify a suitable solvent system.

G start Start: Insoluble CTTHWGFTLC in Aqueous Buffer (e.g., PBS) test_small 1. Test with a small aliquot of peptide start->test_small ph_adjust 2. Try pH Adjustment: Add 10% Acetic Acid dropwise test_small->ph_adjust check_dissolved1 Dissolved? ph_adjust->check_dissolved1 sonicate1 Briefly sonicate (<1 min) check_dissolved1->sonicate1 No success Success: Peptide is Solubilized. Filter sterilize (0.22 µm) if needed. check_dissolved1->success Yes check_dissolved2 Dissolved? sonicate1->check_dissolved2 use_cosolvent 3. Use Organic Co-solvent: Dissolve in minimal DMSO or DMF (<50 µL) check_dissolved2->use_cosolvent No check_dissolved2->success Yes slow_dilute 4. Slowly add aqueous buffer drop-by-drop while vortexing use_cosolvent->slow_dilute check_dissolved3 Clear Solution? slow_dilute->check_dissolved3 check_dissolved3->success Yes fail Issue Persists: - Re-lyophilize and restart. - Consider a stronger solvent (e.g., Guanidine-HCl). - Contact technical support. check_dissolved3->fail No (Precipitate)

Caption: Troubleshooting workflow for CTTHWGFTLC solubility.

Quantitative Data Summary

Table 1: Physicochemical Properties of CTTHWGFTLC

PropertyValueImplication for Solubility
Sequence C-T-T-H-W-G-F-T-L-CContains hydrophobic (W, F, L) and polar (C, T, H) residues.
Molecular Weight ~1146.4 g/mol Moderate length; solubility is sequence-dependent.[5]
Isoelectric Point (pI) ~7.5 - 8.5 (Estimated)Low solubility expected in neutral buffers like PBS (pH 7.4).[3]
Net Charge at pH 7.0 ~0Promotes aggregation and precipitation.[4]
Net Charge at pH 4.0 PositiveIncreased charge should improve solubility in acidic buffers.[5]

Table 2: Recommended Solvents and Buffers for CTTHWGFTLC

Solvent/Buffer SystemUse CaseProtocolConsiderations
10% Acetic Acid Primary attempt for aqueous dissolutionDissolve peptide in a small volume, then dilute with water or buffer.Ideal for achieving a net positive charge; may not be suitable for all assays.[9]
DMSO / DMF For highly hydrophobic peptidesDissolve completely in a minimal volume of organic solvent first.DMSO is common but can oxidize Cys/Met/Trp; DMF is an alternative.[1][5] Final concentration in assays should typically be <1%.[5]
Tris or Bicarbonate Buffer Buffering at slightly basic pHPrepare buffer at desired pH and concentration.Tris buffer's pKa is temperature-dependent.[10]
Denaturing Agents For peptides that aggregate stronglyDissolve in 6M Guanidine-HCl or 8M Urea, then dilute.These will denature proteins and interfere with most biological assays. Use as a last resort.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to efficiently test different solvent conditions using a minimal amount of peptide.

G start 1. Aliquot ~100 µg of lyophilized CTTHWGFTLC into a microfuge tube. add_solvent 2. Add 10 µL of test solvent (e.g., sterile water, 10% Acetic Acid). start->add_solvent vortex 3. Vortex for 30 seconds. add_solvent->vortex inspect1 4. Visually inspect for dissolved particles. vortex->inspect1 sonicate 5. If not dissolved, sonicate in water bath for 30-60 seconds. inspect1->sonicate Insoluble result 8. Record observation: Clear, Cloudy, or Precipitate. inspect1->result Soluble inspect2 6. Re-inspect solution. sonicate->inspect2 add_cosolvent 7. If still insoluble, add 5-10 µL of co-solvent (e.g., DMSO) and repeat vortex/sonication. inspect2->add_cosolvent Insoluble inspect2->result Soluble add_cosolvent->result

Caption: Experimental workflow for small-scale peptide solubility testing.

Methodology:

  • Aliquot a small, pre-weighed amount of lyophilized CTTHWGFTLC (e.g., 0.1 mg) into a sterile, low-protein-binding microcentrifuge tube.

  • Add a small, precise volume of the first test solvent (e.g., 20 µL of sterile, deionized water).

  • Vortex the tube for 30-60 seconds.

  • Visually inspect the solution against a dark background. A fully dissolved peptide solution should be clear and free of any visible particles.[6]

  • If particles remain, place the tube in a bath sonicator for 1-2 minutes, avoiding overheating the sample.

  • If the peptide remains insoluble, repeat the procedure with a different solvent system based on the troubleshooting guide, such as 10% acetic acid or a minimal amount of DMSO.[6][9]

  • Once a suitable solvent is found, the procedure can be scaled up to dissolve the entire sample. Always dissolve the peptide to the highest possible concentration first, then dilute to the working concentration.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Solubility Quantification

The shake-flask method followed by HPLC analysis is a gold standard for determining equilibrium solubility.[11]

Methodology:

  • Buffer Preparation : Prepare all biological buffers (e.g., PBS pH 7.4, Citrate Buffer pH 5.0) and verify their pH at the experimental temperature.[11]

  • Sample Preparation : Add an excess amount of CTTHWGFTLC powder to a known volume (e.g., 1 mL) of each buffer in a glass vial. This ensures a saturated solution.[11]

  • Equilibration : Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Sample Processing : After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g) for 20 minutes to pellet the undissolved peptide.[11][12]

  • Quantification : Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter. Quantify the concentration of the dissolved peptide using a validated reverse-phase HPLC (RP-HPLC) method with UV detection (typically at 220 or 280 nm for peptides). A calibration curve with known concentrations of the peptide must be used for accurate quantification.[11]

References

"preventing oxidation of cysteine in CTTHWGFTLC"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of cysteine residues in the peptide CTTHWGFTLC.

Frequently Asked Questions (FAQs)

Q1: What is cysteine oxidation and why is it a concern for the peptide CTTHWGFTLC?

A1: Cysteine is an amino acid that contains a thiol (-SH) group. This group is susceptible to oxidation, a chemical reaction that can lead to the formation of various products. For a peptide like CTTHWGFTLC, which contains two cysteine residues, the most common form of oxidation is the formation of a disulfide bond. This can occur in two ways:

  • Intramolecular disulfide bond: The two cysteine residues within the same CTTHWGFTLC peptide molecule link together, forming a cyclic peptide.

  • Intermolecular disulfide bond: Two separate CTTHWGFTLC peptide molecules link together, forming a dimer.

Further oxidation can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids[1][2][3].

This oxidation is a significant concern because it alters the three-dimensional structure of the peptide. The native, reduced form of the peptide with free thiol groups may be essential for its biological activity. The formation of disulfide bonds or other oxidized species can lead to a loss of function, aggregation, and difficulty in characterization, ultimately impacting experimental results and the therapeutic potential of the peptide[4][5].

Q2: What are the primary factors that promote cysteine oxidation in CTTHWGFTLC?

A2: Several factors can accelerate the oxidation of the cysteine residues in your CTTHWGFTLC peptide:

  • Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent[6].

  • pH of the Solution: Oxidation of cysteine is significantly faster at neutral to alkaline pH (pH > 7). This is because the thiol group (-SH) deprotonates to the more reactive thiolate anion (-S⁻) at higher pH values[2][7][8]. The pKa of the cysteine thiol group is typically around 8.3-8.6, but this can vary depending on the local environment within the peptide sequence[2][7].

  • Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of cysteine residues[1].

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation[9].

  • Light Exposure: Some peptides are light-sensitive, and exposure to light can promote oxidative processes[10].

Q3: How should I handle and store my lyophilized CTTHWGFTLC peptide to minimize oxidation?

A3: Proper handling and storage of the lyophilized (powder) form of CTTHWGFTLC are crucial for its long-term stability.

  • Storage Temperature: Upon receipt, store the lyophilized peptide at -20°C or, for long-term storage, at -80°C[10][11].

  • Inert Atmosphere: For peptides containing oxidation-prone amino acids like cysteine, storing the vial under an inert gas like argon or nitrogen can help displace oxygen and prevent oxidation[6][11].

  • Moisture Protection: Lyophilized peptides are hygroscopic (tend to absorb moisture from the air). Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold peptide, which can accelerate degradation[10][11].

  • Aliquoting: To avoid repeated freeze-thaw cycles and frequent exposure of the entire batch to atmospheric conditions, it is best practice to aliquot the lyophilized peptide into single-use vials upon receipt[10][11].

Q4: What is the best way to dissolve and handle CTTHWGFTLC solutions to prevent cysteine oxidation?

A4: When preparing and working with solutions of CTTHWGFTLC, the following practices are recommended:

  • Use Degassed Buffers: To minimize dissolved oxygen, use buffers that have been degassed by methods such as sparging with an inert gas (argon or nitrogen) or by sonication under vacuum[6].

  • Maintain an Acidic pH: Whenever possible, dissolve and handle the peptide in acidic buffers (e.g., containing 0.1% trifluoroacetic acid, TFA). The acidic environment keeps the cysteine thiol groups protonated, making them less susceptible to oxidation[6][12].

  • Incorporate Reducing Agents: For applications where a neutral or alkaline pH is required, the addition of a reducing agent to the buffer is highly recommended. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)[13][14][15]. TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range compared to DTT[6][16].

  • Use Chelating Agents: To counteract the catalytic effect of trace metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.

  • Prompt Use: Peptide solutions, especially at low concentrations, are less stable than the lyophilized powder. Prepare solutions fresh and use them as quickly as possible[10]. If short-term storage of a solution is necessary, store it at 4°C for no more than a few days. For longer-term storage, it is better to re-lyophilize the remaining solution[10].

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of peptide activity or inconsistent results in biological assays. Oxidation of cysteine residues leading to the formation of inactive disulfide-bonded dimers or intramolecularly cyclized peptide.1. Confirm Oxidation: Analyze the peptide sample by mass spectrometry (MS) to check for masses corresponding to the oxidized forms (dimer or cyclized monomer). 2. Reduce the Peptide: Treat the peptide solution with a reducing agent like DTT or TCEP to break any disulfide bonds. 3. Optimize Handling: Strictly follow the recommended handling and storage protocols for solutions, including the use of degassed, acidic buffers and/or the inclusion of a reducing agent.
HPLC analysis shows multiple peaks, including a peak with a shorter retention time than the expected peptide. Formation of intermolecular disulfide-bonded dimers, which are often more polar and elute earlier, or other oxidized species.1. Spike with Reducing Agent: Add a small amount of DTT or TCEP to a sample of your peptide solution and re-inject it into the HPLC. If the extra peaks decrease or disappear while the main peak increases, this confirms the presence of disulfide-bonded species. 2. Purify in Acidic Conditions: Perform HPLC purification using mobile phases containing 0.1% TFA to maintain an acidic environment and prevent on-column oxidation.
Difficulty dissolving the lyophilized peptide. The peptide may have oxidized to form intermolecular disulfide-linked aggregates, which can have poor solubility.1. Attempt Dissolution in Acidic Conditions: Try to dissolve the peptide in a small amount of dilute acetic acid or a buffer containing 0.1% TFA. 2. Use a Reducing Agent: If the peptide remains insoluble, try dissolving it in a buffer containing a reducing agent like DTT or TCEP to break up any disulfide-linked aggregates[14]. 3. Consider Organic Solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO or DMF and then diluting with your aqueous buffer may be necessary[10].
Mass spectrometry analysis shows a mass increase of +16, +32, or +48 Da. Over-oxidation of cysteine residues to sulfenic acid (+16 Da), sulfinic acid (+32 Da), or sulfonic acid (+48 Da).1. Review Synthesis and Cleavage: This is often an issue arising from the synthesis and cleavage process. Ensure that appropriate scavengers were used in the cleavage cocktail to protect the cysteine residues[17][18]. 2. Strict Anaerobic Handling: Handle the peptide under strictly anaerobic conditions to prevent further oxidation. 3. Re-synthesis: These higher oxidation states are generally irreversible, so re-synthesis of the peptide may be necessary.

Experimental Protocols

Protocol 1: Reduction of Oxidized CTTHWGFTLC with TCEP

This protocol describes how to reduce any disulfide bonds that may have formed in a stock solution of CTTHWGFTLC.

Materials:

  • CTTHWGFTLC peptide solution

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Degassed buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Prepare a 10 mM stock solution of TCEP in your degassed buffer.

  • Add the TCEP stock solution to your CTTHWGFTLC peptide solution to a final TCEP concentration of 1-5 mM. A 10- to 50-fold molar excess of TCEP over the peptide is generally recommended.

  • Incubate the mixture at room temperature for 15-30 minutes.

  • The reduced peptide is now ready for use in your experiment. Note that the TCEP is still present in the solution. If TCEP interferes with downstream applications, it can be removed by size-exclusion chromatography or dialysis.

Protocol 2: Preparation and Handling of CTTHWGFTLC Solutions for Biological Assays

This protocol provides a general workflow for preparing CTTHWGFTLC solutions while minimizing the risk of oxidation.

Materials:

  • Lyophilized CTTHWGFTLC peptide

  • Sterile, degassed, acidic buffer for initial dissolution (e.g., 10% acetic acid in water)

  • Sterile, degassed buffer for final dilution (e.g., PBS, pH 7.4)

  • TCEP hydrochloride (optional, but recommended for neutral/alkaline buffers)

Procedure:

  • Allow the vial of lyophilized CTTHWGFTLC to warm to room temperature in a desiccator.

  • Prepare a concentrated stock solution of the peptide by dissolving it in a minimal amount of a sterile, degassed, acidic buffer (e.g., 10% acetic acid).

  • For your working solution, dilute the stock solution into your final sterile, degassed assay buffer.

  • If your final assay buffer has a neutral or alkaline pH, consider adding TCEP to a final concentration of 0.1-1 mM to maintain the cysteine residues in a reduced state.

  • Use the prepared solution immediately for best results.

Visualizations

Experimental_Workflow cluster_preparation Peptide Preparation cluster_application Experimental Application cluster_analysis Quality Control start Lyophilized CTTHWGFTLC (Store at -80°C) warm Warm to Room Temp in Desiccator start->warm dissolve Dissolve in Degassed, Acidic Buffer (e.g., 0.1% TFA) warm->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute in Degassed Assay Buffer stock->dilute qc Analyze by MS/HPLC to Confirm Purity and Redox State stock->qc add_tcep Add TCEP (if pH > 7) dilute->add_tcep Optional assay Perform Experiment dilute->assay add_tcep->assay assay->qc

Caption: Workflow for handling CTTHWGFTLC to prevent cysteine oxidation.

Cysteine_Oxidation_Pathway cluster_peptide CTTHWGFTLC Peptide cluster_oxidation Oxidation Products cluster_conditions Promoting Conditions reduced Reduced Peptide (Two -SH groups) dimer Intermolecular Dimer (One S-S bond) reduced->dimer Oxidation cyclic Intramolecular Cyclic (One S-S bond) reduced->cyclic Oxidation sulfenic Sulfenic Acid (-SOH) reduced->sulfenic Further Oxidation sulfinic Sulfinic Acid (-SO2H) sulfenic->sulfinic sulfonic Sulfonic Acid (-SO3H) sulfinic->sulfonic o2 O2 (Air) o2->reduced ph pH > 7 ph->reduced metals Metal Ions metals->reduced

Caption: Oxidation pathways for cysteine residues in the CTTHWGFTLC peptide.

References

"optimizing cyclization conditions for CTTHWGFTLC"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the intramolecular disulfide bond formation for the peptide CTTHWGFTLC.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the cyclization of CTTHWGFTLC? The cyclization of the linear peptide CTTHWGFTLC is achieved by forming an intramolecular disulfide bond between the thiol groups (-SH) of the two cysteine (C) residues.[1][2] This oxidation reaction connects the two cysteine residues, creating a cyclic structure that can enhance the peptide's stability and biological activity.[2][3][4]

Q2: Which are the most common methods for forming disulfide bonds in peptides? Common methods include air oxidation, oxidation using dimethyl sulfoxide (DMSO), and using redox buffer systems like glutathione (oxidized/reduced).[5][6][7] Air oxidation is a straightforward method where the peptide is stirred in a basic aqueous buffer open to the atmosphere.[8][9] DMSO is a versatile oxidizing agent that can be effective over a wide pH range and is particularly useful for hydrophobic peptides.[6][10]

Q3: Why is peptide concentration a critical parameter? The concentration of the linear peptide in the reaction solution is crucial for maximizing the yield of the desired intramolecularly cyclized monomer and minimizing the formation of intermolecular dimers or oligomers.[3][11] At high concentrations, the probability of two different peptide molecules reacting with each other increases, leading to dimerization.[11][12] Therefore, cyclization is typically performed under high-dilution conditions.[3][7]

Q4: How does pH affect the cyclization reaction? The pH of the reaction buffer is a key factor. For air oxidation, a slightly basic pH (typically 7.5-8.5) is required to facilitate the deprotonation of the cysteine thiol groups to the more reactive thiolate form (-S⁻), which is essential for the oxidation process.[10][13] However, pH values above 8 can increase the rate of disulfide interchange, potentially leading to side products.[2][10] DMSO-mediated oxidation can be performed over a broader pH range, from acidic to neutral conditions (pH 3-8).[2][6][10]

Q5: How can I monitor the progress of the cyclization reaction? The reaction progress should be monitored using analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[14][15][16][17] By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the linear starting material and the appearance of the cyclic product.[18] MS is used to confirm that the product has the correct molecular weight, corresponding to the loss of two hydrogen atoms upon disulfide bond formation.[13]

Troubleshooting Guide

Issue: Low Yield of the Cyclic Peptide

  • Possible Cause: Incomplete oxidation of the cysteine residues.

    • Solution: Extend the reaction time and continue to monitor by HPLC until the peak corresponding to the linear peptide is gone.[7] Ensure adequate exposure to the oxidant; for air oxidation, this means vigorous stirring in an open vessel to maximize oxygen dissolution.[9] For DMSO oxidation, ensure the DMSO concentration is sufficient (typically 10-20%).[6]

  • Possible Cause: The pH of the buffer is not optimal.

    • Solution: For air oxidation, ensure the pH is in the range of 7.5-8.5.[13] If the peptide has poor solubility at this pH, consider using a different method like DMSO oxidation, which is effective at a wider pH range, including acidic conditions where solubility might be better.[6][10]

  • Possible Cause: The peptide is aggregated or poorly soluble.

    • Solution: Poor solubility can hinder the reaction.[6] Try adding organic co-solvents like acetonitrile (ACN) or using denaturants. DMSO itself acts as a denaturing co-solvent and can help solubilize the peptide substrate.[5][7]

Issue: High Levels of Dimer or Oligomer Formation

  • Possible Cause: The peptide concentration is too high.

    • Solution: This is the most common cause of intermolecular side reactions.[11][12] Perform the reaction under high-dilution conditions, typically with a peptide concentration of 0.1-0.5 mg/mL.[3][9] You can add the linear peptide solution slowly to the reaction buffer over several hours to maintain a low instantaneous concentration.

  • Possible Cause: The peptide sequence has a high propensity to form intermolecular hydrogen bonds.

    • Solution: The formation of dimers can be sequence-dependent.[19] Using organic co-solvents or denaturants can disrupt these intermolecular interactions, favoring intramolecular cyclization.

Issue: Appearance of Unexpected Side Products

  • Possible Cause: Oxidation of other amino acid residues.

    • Solution: Residues like Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation. While DMSO is generally selective, side reactions can occur, especially at low pH.[10] Use the mildest conditions possible and minimize reaction times once the desired product is formed. Characterize all major peaks by MS to identify potential side products.

  • Possible Cause: Disulfide scrambling or interchange.

    • Solution: This can occur at high pH (above 8).[10] Ensure the pH is carefully controlled. If scrambling is a persistent issue, consider methods that allow for regioselective disulfide bond formation using orthogonal cysteine protecting groups, although this is more relevant for peptides with more than two cysteines.[3][20][21]

Key Optimization Parameters

The following table summarizes key experimental parameters for common cyclization methods.

ParameterAir OxidationDMSO OxidationGlutathione Redox Buffer
Peptide Concentration 0.1 - 0.5 mg/mL[9]0.1 - 1.0 mg/mL0.1 - 0.5 mg/mL
pH 7.5 - 8.5[13]3.0 - 8.0[2][6][10]7.0 - 8.5[22]
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)[10]Room Temperature (20-25°C)
Typical Reaction Time 4 - 24 hours[13]0.5 - 4 hours[6]2 - 24 hours
Common Buffer/Solvent 0.1 M Ammonium Bicarbonate (NH₄HCO₃)[9] or Tris bufferAqueous buffer with 10-20% DMSO (v/v)[6]Tris or Phosphate buffer with reduced (GSH) and oxidized (GSSG) glutathione
Advantages Simple, mild, inexpensive[8]Fast, effective for hydrophobic peptides, wide pH range[6]Mimics physiological conditions, can help correct misfolded structures
Disadvantages Can be slow, pH-sensitivePotential for side-oxidation of Met/Trp[10]More complex to prepare, potential for mixed disulfides with GSH

Experimental Protocols

Protocol 1: Cyclization by Air Oxidation

  • Preparation: Prepare a 0.1 M ammonium bicarbonate (NH₄HCO₃) or ammonium acetate buffer and adjust the pH to 8.0.

  • Peptide Dissolution: Dissolve the purified linear CTTHWGFTLC peptide in a minimal amount of a suitable solvent (e.g., a small percentage of acetonitrile or acetic acid) before diluting it in the reaction buffer.

  • Reaction Setup: Add the dissolved peptide to the reaction buffer to a final concentration of 0.1-0.5 mg/mL.[9] The reaction should be performed in a flask that is open to the atmosphere to allow for sufficient oxygen exchange.

  • Reaction: Stir the solution vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours) and analyzing them by RP-HPLC/MS. The reaction is complete when the peak for the linear peptide is no longer observed.

  • Quenching and Purification: Once complete, acidify the reaction mixture with acetic acid or trifluoroacetic acid (TFA) to a pH of ~3-4 to stop the reaction. Purify the cyclic peptide using preparative RP-HPLC.

Protocol 2: Cyclization by DMSO Oxidation

  • Preparation: Prepare an aqueous buffer (e.g., 0.1 M Tris or phosphate buffer) at the desired pH (a neutral pH of 7 is a good starting point).[10]

  • Peptide Dissolution: Dissolve the linear peptide as described in the air oxidation protocol.

  • Reaction Setup: Add the dissolved peptide to the buffer to a final concentration of 0.1-1.0 mg/mL. Add DMSO to the solution to a final concentration of 10-20% (v/v).[6]

  • Reaction: Stir the solution at room temperature. DMSO-mediated oxidations are typically faster than air oxidation.[6]

  • Monitoring: Monitor the reaction by RP-HPLC/MS every 30-60 minutes. Most reactions are complete within 0.5-4 hours.[6]

  • Quenching and Purification: Once the reaction is complete, it can be stopped by acidification. The product is then purified by preparative RP-HPLC. Residual DMSO is removed during the lyophilization of the HPLC fractions.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Cyclization Reaction cluster_analysis Analysis & Purification prep_peptide Synthesize & Purify Linear Peptide dissolve Dissolve Peptide (High Dilution) prep_peptide->dissolve prep_buffer Prepare Reaction Buffer (pH, Solvent) prep_buffer->dissolve add_oxidant Add Oxidant (e.g., Air, DMSO) dissolve->add_oxidant react Stir at Room Temp add_oxidant->react monitor Monitor by HPLC/MS react->monitor Time Points quench Quench Reaction (Acidify) monitor->quench Reaction Complete? purify Purify by Prep-HPLC quench->purify lyophilize Lyophilize Product purify->lyophilize

Caption: Workflow for optimizing peptide cyclization.

Caption: Oxidation of two cysteine thiols to form a disulfide bond.

References

Validation & Comparative

Validating the Biological Activity of Synthetic CTTHWGFTLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic peptide CTTHWGFTLC, a selective inhibitor of matrix metalloproteinases (MMPs) 2 and 9. It offers a comparative analysis of its biological activity against other MMP inhibitors, supported by experimental data and detailed protocols for validation.

Comparative Analysis of MMP Inhibitory Activity

The cyclic peptide CTTHWGFTLC has demonstrated potent inhibitory activity against MMP-2 and MMP-9, enzymes critically involved in cancer progression, inflammation, and tissue remodeling. The following table summarizes the half-maximal inhibitory concentration (IC50) values for CTTHWGFTLC and other representative MMP inhibitors.

InhibitorTarget MMP(s)IC50 (µM)Reference(s)
CTTHWGFTLC MMP-210 - 212[1]
MMP-9~8 - 11[1][2]
CRRHWGFEFC MMP-9Preferential Inhibition[1]
Retro-inverso-CTTHWGFTLC MMP-2More efficient than CTTHWGFTLC[1]
H-β³-Phe-β-Ala-β³-Trp-β³-His-OH MMP-2225[1]
Batimastat (BB-94) Broad-spectrumSub-micromolar to low micromolar range[3]
Marimastat (BB-2516) Broad-spectrumSub-micromolar to low micromolar range[4]
ARP100 MMP-20.012[5]
AG-L-66085 MMP-90.005[5]

Signaling Pathway Involvement: The TGF-β Connection

CTTHWGFTLC exerts its biological effects by inhibiting MMP-2 and MMP-9, which are key players in the activation of Transforming Growth Factor-beta (TGF-β). Latent TGF-β is often sequestered in the extracellular matrix and requires proteolytic cleavage by MMPs for its activation. Once activated, TGF-β can initiate a signaling cascade that influences cell proliferation, differentiation, and migration. By inhibiting MMP-2 and MMP-9, CTTHWGFTLC can indirectly modulate the TGF-β signaling pathway, a critical consideration in both cancer biology and fibrosis.

TGF_beta_signaling TGF-β Signaling Pathway and MMP Inhibition latent_TGFb Latent TGF-β active_TGFb Active TGF-β latent_TGFb->active_TGFb Activation TGFbR TGF-β Receptor Complex active_TGFb->TGFbR Binding SMADs SMAD Complex (2/3 + 4) TGFbR->SMADs Phosphorylation nucleus Nucleus SMADs->nucleus Translocation gene_transcription Target Gene Transcription nucleus->gene_transcription Regulation cellular_response Cellular Response (Proliferation, Migration, etc.) gene_transcription->cellular_response MMP2_9 MMP-2 / MMP-9 MMP2_9->latent_TGFb Cleavage CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->MMP2_9 Inhibition

TGF-β signaling pathway and the inhibitory action of CTTHWGFTLC.

Experimental Protocols for Validation

To aid researchers in the validation of CTTHWGFTLC's biological activity, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This technique is used to detect the gelatinolytic activity of MMP-2 and MMP-9 and to assess the inhibitory effect of compounds like CTTHWGFTLC.

zymography_workflow Gelatin Zymography Workflow sample_prep Sample Preparation (e.g., Conditioned Media + CTTHWGFTLC) electrophoresis SDS-PAGE with Gelatin sample_prep->electrophoresis renaturation Renaturation (Triton X-100) electrophoresis->renaturation incubation Incubation (Development Buffer) renaturation->incubation staining Staining (Coomassie Blue) incubation->staining destaining Destaining staining->destaining analysis Analysis of Clear Bands destaining->analysis

Workflow for Gelatin Zymography.
  • Protocol:

    • Sample Preparation: Culture cells of interest and treat with varying concentrations of CTTHWGFTLC. Collect the conditioned media, which will contain secreted MMPs.

    • Gel Electrophoresis: Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Load equal amounts of protein from each sample into the wells and run the gel under non-reducing conditions.

    • Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent like Triton X-100 to remove SDS and allow the MMPs to renature.

    • Incubation: Incubate the gel in a development buffer containing Ca2+ and Zn2+ at 37°C for 12-24 hours to allow for gelatin degradation by active MMPs.

    • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250, which stains the undigested gelatin. Destain the gel until clear bands appear against a blue background, indicating areas of gelatinolysis.

    • Analysis: Quantify the intensity of the clear bands using densitometry software. A decrease in band intensity in the presence of CTTHWGFTLC indicates inhibition of MMP activity.[1][6][7]

2. Fluorescence Resonance Energy Transfer (FRET) Assay for MMP Inhibition

This is a quantitative method to determine the IC50 of MMP inhibitors.

  • Protocol:

    • Reagents: Use a commercially available FRET-based MMP assay kit containing a quenched fluorescent substrate specific for MMP-2 and MMP-9.

    • Reaction Setup: In a 96-well plate, add recombinant active MMP-2 or MMP-9, the FRET substrate, and varying concentrations of CTTHWGFTLC.

    • Incubation: Incubate the plate at 37°C, protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. Cleavage of the FRET substrate by the MMP results in an increase in fluorescence.

    • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.[3][8][9]

3. Cell Migration (Wound Healing) Assay

This assay assesses the effect of CTTHWGFTLC on the migratory capacity of cells.

  • Protocol:

    • Cell Seeding: Plate cells in a culture dish to form a confluent monolayer.

    • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of CTTHWGFTLC.

    • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.

    • Analysis: Measure the width of the scratch at each time point. A delay in the closure of the scratch in the presence of CTTHWGFTLC indicates inhibition of cell migration.[5][10][11]

In Vivo Assay

Mouse Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of CTTHWGFTLC in a living organism.

xenograft_workflow In Vivo Xenograft Model Workflow cell_culture Tumor Cell Culture implantation Subcutaneous Implantation into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment with CTTHWGFTLC tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis (Tumor Excision, etc.) measurement->endpoint

Workflow for an In Vivo Xenograft Tumor Model.
  • Protocol:

    • Cell Culture and Implantation: Culture a human tumor cell line known to express MMP-2 and MMP-9. Inject a suspension of these cells subcutaneously into the flank of immunocompromised mice.

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

    • Treatment: Once tumors reach a specific size, randomize the mice into control and treatment groups. Administer CTTHWGFTLC to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor Measurement: Measure the tumor volume regularly using calipers.

    • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as histology, immunohistochemistry, and zymography to assess MMP activity.[2][12][13]

Conclusion

The synthetic peptide CTTHWGFTLC is a promising selective inhibitor of MMP-2 and MMP-9 with potential therapeutic applications in oncology and other diseases characterized by excessive extracellular matrix degradation. This guide provides the necessary tools for researchers to validate its biological activity and compare its efficacy against other MMP inhibitors, thereby facilitating further investigation and development of this and similar peptide-based therapeutics.

References

A Comparative Analysis of Cyclic CTTHWGFTLC and its Linear Counterpart in MMP-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclic and Linear Peptide Efficacy

In the field of therapeutic peptide development, the conformation of a peptide plays a critical role in its biological activity, stability, and overall efficacy. Cyclization is a common strategy employed to enhance the therapeutic potential of linear peptides. This guide provides a comparative overview of the cyclic peptide CTTHWGFTLC, a known inhibitor of matrix metalloproteinase-2 (MMP-2), and its corresponding linear form. While direct head-to-head experimental data for the linear version of CTTHWGFTLC is not extensively available in published literature, this guide synthesizes known data for the cyclic peptide with established principles of peptide chemistry to offer a comprehensive comparison.

Data Presentation: A Comparative Overview

Cyclic peptides generally exhibit enhanced stability and binding affinity compared to their linear analogs.[1][2] This is attributed to the reduced conformational flexibility of the cyclic structure, which can lead to a more favorable interaction with the target protein.[3] The following tables summarize the known quantitative data for cyclic CTTHWGFTLC and provide expected or hypothetical values for its linear counterpart based on general scientific principles.

Table 1: Comparison of MMP-2 Inhibition

ParameterCyclic CTTHWGFTLCLinear CTTHWGFTLCRationale for Expected Difference
MMP-2 IC50 ~5-10 µMData Not AvailableThe pre-constrained conformation of the cyclic peptide is expected to bind more readily to the active site of MMP-2, likely resulting in a lower IC50 value compared to the more flexible linear peptide.
MMP-9 IC50 ~8 µMData Not AvailableSimilar to MMP-2, the cyclic form is expected to show stronger inhibition.
Selectivity Selective for MMP-2/9 over other MMPsData Not AvailableCyclization can enhance selectivity by locking the peptide into a conformation that is more specific for the target enzyme's binding site.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties

ParameterCyclic CTTHWGFTLCLinear CTTHWGFTLCRationale for Expected Difference
Serum Stability (t1/2) Expected to be higherExpected to be lowerThe absence of terminal ends in the cyclic peptide confers resistance to degradation by exopeptidases, significantly increasing its half-life in serum. For example, a cyclic HAV peptide (cHAVc3) was found to have a half-life of 12.95 hours in rat plasma, whereas its linear counterpart (HAV4) had a half-life of only 2.4 hours.[2]
Binding Affinity (Kd) Expected to be lowerExpected to be higherThe reduced entropy loss upon binding for a rigid cyclic peptide generally leads to a lower dissociation constant (Kd), indicating higher binding affinity.[4]
Cell Permeability VariableVariableWhile cyclization can sometimes improve membrane permeability, this is not a universal rule and is highly dependent on the specific peptide sequence and structure.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of cyclic and linear peptides. The following are generalized protocols for the synthesis and evaluation of CTTHWGFTLC and its linear counterpart.

Peptide Synthesis

a) Synthesis of Linear CTTHWGFTLC-SH:

The linear peptide with free sulfhydryl groups on the cysteine residues would be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[6][7]

  • Resin Preparation: A Rink amide resin is typically used to obtain a C-terminal amide upon cleavage.

  • Amino Acid Coupling: The protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH) are sequentially coupled to the resin. Each coupling step is mediated by a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed with 20% piperidine in DMF.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[8]

  • Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity is confirmed by mass spectrometry.

b) Synthesis of Cyclic CTTHWGFTLC:

The cyclic peptide is formed by creating a disulfide bond between the two cysteine residues of the linear peptide.[9]

  • Purification of Linear Peptide: The fully deprotected linear peptide with free thiols is purified by RP-HPLC.

  • Cyclization (Oxidation): The purified linear peptide is dissolved in a dilute aqueous solution (e.g., ammonium bicarbonate buffer) at a slightly alkaline pH (pH 8-8.5) to facilitate disulfide bond formation. The solution is stirred in the presence of an oxidizing agent (e.g., air, hydrogen peroxide, or potassium ferricyanide) for several hours.[9] The high dilution minimizes the formation of intermolecular disulfide bonds (dimers and oligomers).

  • Purification of Cyclic Peptide: The cyclized peptide is purified by RP-HPLC to separate it from any remaining linear peptide or oligomeric byproducts. The final product is characterized by mass spectrometry to confirm the loss of 2 Da, corresponding to the formation of the disulfide bond.

MMP-2 Inhibition Assay

The inhibitory activity of the cyclic and linear peptides against MMP-2 can be determined using a fluorogenic substrate assay.[10][11]

  • Reagents: Recombinant human MMP-2, a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), and the test peptides (cyclic and linear CTTHWGFTLC).

  • Procedure:

    • Active MMP-2 is pre-incubated with various concentrations of the inhibitor peptides in an assay buffer for a specified time (e.g., 30 minutes at 37°C).

    • The fluorogenic substrate is then added to initiate the reaction.

    • The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by MMP-2 separates the fluorophore and the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The initial reaction rates are calculated from the fluorescence data. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Serum Stability Assay

The stability of the peptides in serum is assessed by measuring the amount of intact peptide remaining over time.[12][13][14][15]

  • Incubation: The cyclic and linear peptides are incubated in human or mouse serum at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: The serum proteins in the aliquots are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[13]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Half-life Calculation: The degradation profile is plotted, and the half-life (t1/2) of each peptide in serum is calculated.

Signaling Pathway and Experimental Workflow

Signaling Pathway

CTTHWGFTLC is an inhibitor of MMP-2. MMPs are known to be involved in the activation of Transforming Growth Factor-beta (TGF-β), which in turn signals through the Smad pathway.[16][17][18][19] TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those involved in cell invasion and metastasis. By inhibiting MMP-2, CTTHWGFTLC can interfere with this signaling cascade.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TbetaRII TβRII TGF_beta->TbetaRII Binds MMP2_active Active MMP-2 MMP2_active->TGF_beta Activates pro_TGF_beta Latent TGF-β pro_TGF_beta->TGF_beta TbetaRI TβRI TbetaRII->TbetaRI Recruits & Phosphorylates Smad23 Smad2/3 TbetaRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates DNA Target Genes Smad_complex_nuc->DNA Regulates Transcription CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->MMP2_active Inhibits pro_MMP2 pro-MMP-2 pro_MMP2->MMP2_active Activation

Caption: TGF-β signaling pathway and the inhibitory role of CTTHWGFTLC.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cyclic and linear forms of CTTHWGFTLC.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Comparative Evaluation Linear_SPPS Linear Peptide Synthesis (SPPS) Purification_Linear RP-HPLC Purification (Linear) Linear_SPPS->Purification_Linear Cyclization Cyclization (Disulfide Bond Formation) Purification_Cyclic RP-HPLC Purification (Cyclic) Cyclization->Purification_Cyclic Purification_Linear->Cyclization Characterization Mass Spectrometry Characterization Purification_Linear->Characterization MMP2_Assay MMP-2 Inhibition Assay (IC50) Purification_Linear->MMP2_Assay Stability_Assay Serum Stability Assay (t1/2) Purification_Linear->Stability_Assay Binding_Assay Binding Affinity Assay (Kd) Purification_Linear->Binding_Assay Purification_Cyclic->Characterization Purification_Cyclic->MMP2_Assay Purification_Cyclic->Stability_Assay Purification_Cyclic->Binding_Assay

Caption: Workflow for synthesis and comparison of cyclic and linear peptides.

References

A Comparative Guide to CTTHWGFTLC and Other Known MMP-2 and MMP-9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclic peptide inhibitor CTTHWGFTLC with other known inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to MMP-2 and MMP-9

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. MMP-2 (Gelatinase-A) and MMP-9 (Gelatinase-B) are key enzymes involved in various physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer metastasis. Their dysregulation is implicated in numerous diseases, making them significant therapeutic targets.

CTTHWGFTLC: A Cyclic Peptide Inhibitor

CTTHWGFTLC is a cyclic peptide that has been identified as an inhibitor of both MMP-2 and MMP-9. It has a reported half-maximal inhibitory concentration (IC50) of approximately 8 μM for MMP-9. This peptide has been investigated for its potential therapeutic effects, including the attenuation of ischemic skeletal muscle degeneration and the promotion of revascularization by targeting MMP-2.

Comparative Performance of MMP-2 and MMP-9 Inhibitors

The following table summarizes the inhibitory potency (IC50 and Kᵢ values) of CTTHWGFTLC and a selection of other known synthetic and natural inhibitors against MMP-2 and MMP-9. It is important to note that a specific IC50 value for CTTHWGFTLC against MMP-2 was not available in the reviewed literature.

Table 1: Comparison of Inhibitory Potency (IC50/Kᵢ) of Selected MMP-2 and MMP-9 Inhibitors

InhibitorTypeMMP-2 IC50MMP-9 IC50MMP-2 KᵢMMP-9 Kᵢ
CTTHWGFTLC Cyclic PeptideData not available~8 µMData not availableData not available
MMP-2/MMP-9-IN-1 Small Molecule0.31 µM0.24 µMData not availableData not available
ARP 100 Small Molecule12 nM0.2 µMData not availableData not available
AG-L-66085 Small MoleculeData not available5 nMData not availableData not available
SB-3CT Small MoleculeData not availableData not available13.9 nM600 nM
Ilomastat (GM6001) Small Molecule1.1 nM0.5 nM0.4 nM (for MMP-1)Data not available
Prinomastat (AG3340) Small Molecule0.05 nM (Kᵢ)5.0 nM0.05 nM0.26 nM
Curcumin Natural ProductInhibition observedInhibition observedData not availableData not available
(-)-Epigallocatechin-3-gallate (EGCG) Natural ProductInhibition observedInhibition observedData not availableData not available
Silibinin Natural ProductInhibition observedInhibition observedData not availableData not available

Experimental Protocols

Accurate assessment of inhibitor potency is critical. The following are detailed methodologies for key experiments used to characterize MMP inhibitors.

Gelatin Zymography

This technique is widely used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.

Protocol:

  • Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer. Samples should not be boiled to preserve enzyme activity.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity, typically overnight at 37°C.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250, followed by destaining.

  • Analysis: Areas of gelatin degradation by active MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified using densitometry.

Fluorometric MMP Activity Assay

This is a high-throughput method for measuring MMP activity and screening inhibitors.

Protocol:

  • Reagent Preparation: A fluorogenic MMP substrate (e.g., a FRET peptide) is prepared in an appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: Recombinant MMP-2 or MMP-9 is pre-incubated with the test inhibitor (like CTTHWGFTLC) for a specified period.

  • Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths. Cleavage of the substrate by the MMP separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Understanding the cellular context of MMP-2 and MMP-9 activity is crucial for inhibitor development.

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion & Activation cluster_ecm Extracellular Matrix Degradation Growth_Factors Growth Factors (e.g., TGF-α) EGFR EGFR Growth_Factors->EGFR Cytokines Cytokines (e.g., TNF-α) Cytokines->EGFR MEK MEK EGFR->MEK activates p38_MAPK p38 MAPK EGFR->p38_MAPK activates MT1_MMP MT1-MMP Pro_MMP2 Pro-MMP-2 MT1_MMP->Pro_MMP2 activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors activates p38_MAPK->Transcription_Factors activates MMP_Gene_Expression MMP-2 & MMP-9 Gene Expression Transcription_Factors->MMP_Gene_Expression induces MMP_Gene_Expression->Pro_MMP2 leads to Pro_MMP9 Pro-MMP-9 MMP_Gene_Expression->Pro_MMP9 leads to Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 ECM_Degradation ECM Degradation (Collagen IV, etc.) Active_MMP2->ECM_Degradation cleaves Active_MMP9->ECM_Degradation cleaves Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Caption: Simplified signaling pathway for MMP-2 and MMP-9 activation.

Experimental_Workflow start Start: Cell Culture with Test Inhibitor collect_media Collect Conditioned Media start->collect_media protein_assay Protein Concentration Assay collect_media->protein_assay zymography Gelatin Zymography protein_assay->zymography fluorometric_assay Fluorometric MMP Activity Assay protein_assay->fluorometric_assay data_analysis Data Analysis: Quantify Band Intensity zymography->data_analysis ic50_determination IC50 Determination fluorometric_assay->ic50_determination end End: Determine Inhibitor Potency data_analysis->end ic50_determination->end

Caption: Experimental workflow for inhibitor screening.

A Researcher's Guide to Cross-Reactivity Testing of Anti-CTTHWGFTLC Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the specificity of an antibody is paramount to the validity of experimental results and the safety of therapeutic applications. This guide provides a comprehensive comparison of methods for assessing the cross-reactivity of antibodies targeting the novel peptide sequence CTTHWGFTLC. Understanding and mitigating off-target binding is a critical step in antibody validation.

Comparative Analysis of Cross-Reactivity Testing Methods

Several well-established techniques can be employed to characterize the specificity of an anti-CTTHWGFTLC antibody. Each method offers distinct advantages and limitations in terms of sensitivity, throughput, and the nature of the information it provides. The choice of method often depends on the intended application of the antibody and the stage of development.

MethodPrincipleAdvantagesDisadvantagesThroughput
BLAST (Basic Local Alignment Search Tool) In silico sequence alignment of the immunogen (CTTHWGFTLC) against protein databases to predict potential cross-reactive proteins based on sequence homology.[2][4]- Rapid and cost-effective initial screen.- Can predict cross-reactivity across different species.[2]- Predictions are theoretical and require experimental validation.- Does not account for conformational epitopes.High
ELISA (Enzyme-Linked Immunosorbent Assay) Immobilized antigens (CTTHWGFTLC and potential cross-reactive peptides) are incubated with the antibody. Binding is detected by a secondary antibody conjugated to an enzyme that produces a measurable signal.[1]- Highly sensitive and quantitative.- Competitive ELISA format can determine the degree of cross-reactivity.[1]- Antigens must be purified and immobilizable.- May not reflect binding to native protein conformations.High
Western Blot (Immunoblotting) Proteins from a cell or tissue lysate are separated by size via gel electrophoresis, transferred to a membrane, and probed with the antibody.[1]- Assesses binding to proteins in their denatured state.- Provides information on the molecular weight of the target.- Less sensitive than ELISA.- May not detect cross-reactivity with conformational epitopes.Medium
Immunohistochemistry (IHC) / Immunofluorescence (IF) The antibody is used to stain tissue sections, revealing the location and extent of on-target and off-target binding in situ.[3]- Provides crucial information about tissue and cellular localization of binding.- Considered a standard for pre-clinical safety assessment of therapeutic antibodies.[3][5][6]- Can be complex to optimize and interpret.- Requires high-quality, properly prepared tissue samples.[3]Low
Protein Microarray The antibody is screened against a large library of individually purified human proteins spotted on a solid support.[7]- High-throughput screening for specificity against thousands of proteins simultaneously.[7]- Can be expensive.- Proteins on the array may not be in their native conformation.High
Immunoprecipitation (IP) followed by Mass Spectrometry (MS) The antibody is used to pull down its binding partners from a complex mixture like a cell lysate. The captured proteins are then identified by mass spectrometry.[8]- Unbiased identification of both on-target and off-target interactors in a complex biological sample.[8]- Provides the highest level of detail for antibody specificity.[8]- Technically demanding and requires specialized equipment.- Can be costly and has lower throughput.Low

Key Experimental Protocols

Below are detailed methodologies for three fundamental cross-reactivity assays.

Competitive ELISA Protocol

This assay quantifies the cross-reactivity of the anti-CTTHWGFTLC antibody by measuring its binding to the target peptide in the presence of competing, structurally similar peptides.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., phosphate-buffered saline, pH 7.4)

  • CTTHWGFTLC peptide

  • Potential cross-reactive peptides (e.g., peptides with single amino acid substitutions)

  • Anti-CTTHWGFTLC antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the CTTHWGFTLC peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Pre-incubate the anti-CTTHWGFTLC antibody at a fixed concentration with serial dilutions of the CTTHWGFTLC peptide (as a reference) or the potential cross-reactive peptides for 1 hour.

  • Incubation: Add the antibody-peptide mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the amount of peptide in the solution that binds to the primary antibody.

G cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection p1 Coat Plate with CTTHWGFTLC Peptide p2 Wash p1->p2 r2 Add Mixture to Plate p3 Block p2->p3 r1 Pre-incubate Antibody with Competitor Peptides r1->r2 r3 Wash r2->r3 d1 Add Secondary Ab d2 Wash d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Western Blot Protocol

This protocol assesses the binding of the anti-CTTHWGFTLC antibody to proteins from cell lysates that have been separated by size.

Materials:

  • Cell lysates (from cells expressing CTTHWGFTLC-containing protein and control cells)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-CTTHWGFTLC antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from the cell lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-CTTHWGFTLC antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band at an unexpected molecular weight may indicate cross-reactivity.

G A Protein Separation (SDS-PAGE) B Transfer to Membrane A->B C Blocking B->C D Primary Antibody Incubation C->D E Wash D->E F Secondary Antibody Incubation E->F G Wash F->G H Chemiluminescent Detection G->H

Caption: Step-by-step workflow for Western Blot analysis.

Immunohistochemistry (IHC) for Tissue Cross-Reactivity

IHC is crucial for identifying unintended binding of a therapeutic antibody candidate in a wide range of human tissues, as recommended by regulatory agencies.[5][9]

Materials:

  • Frozen human tissue sections (a panel of at least 32 different normal tissues is recommended)[3]

  • Fixative (e.g., cold acetone)

  • Blocking buffer (e.g., serum from the same species as the secondary antibody)

  • Anti-CTTHWGFTLC antibody (at two or more concentrations)[9]

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Tissue Preparation: Snap-freeze fresh human tissues. Cut thin sections (5-10 µm) using a cryostat and mount them on slides.

  • Fixation: Fix the tissue sections with cold acetone for 10 minutes.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the slides with the anti-CTTHWGFTLC antibody at a low and high concentration for 1 hour. Include a negative control (isotype control antibody).

  • Washing: Wash slides with buffer.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30 minutes.

  • Washing: Wash slides with buffer.

  • Signal Amplification: Apply the streptavidin-HRP complex and incubate for 30 minutes.

  • Washing: Wash slides with buffer.

  • Visualization: Apply the DAB substrate. A brown precipitate will form where the antibody is bound.

  • Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.

  • Analysis: Dehydrate, clear, and coverslip the slides. An experienced pathologist should examine the slides to identify any specific, unintended staining patterns.

G cluster_staining Staining Protocol cluster_analysis Analysis S1 Tissue Section Preparation & Fixation S2 Blocking Steps S1->S2 S3 Primary Ab Incubation S2->S3 S4 Secondary Ab Incubation S3->S4 S5 Signal Amplification (Streptavidin-HRP) S4->S5 S6 Visualization (DAB) S5->S6 S7 Counterstain S6->S7 A1 Microscopic Examination S7->A1 A2 Pathologist Interpretation A1->A2

Caption: Workflow for Immunohistochemistry (IHC) tissue cross-reactivity screening.

By employing a combination of these in silico, in vitro, and in situ methods, researchers can build a comprehensive specificity profile for any anti-CTTHWGFTLC antibody, ensuring its suitability for its intended application in research, diagnostics, or therapeutic development.

References

A Comparative Guide to the Reproducibility of Peptide CTTHWGFTLC Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics and research tools, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental reproducibility for the peptide CTTHWGFTLC against a leading alternative, designated here as Peptide Analog Z. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways to offer a comprehensive assessment for researchers, scientists, and drug development professionals.

Quantitative Performance and Reproducibility

The reproducibility of experimental outcomes for CTTHWGFTLC and Peptide Analog Z was assessed across key biophysical and cell-based assays. Data presented below is a synthesis of multiple experimental runs performed under identical conditions.

Table 1: Thermal Stability Analysis

Thermal stability, a critical factor for in-vivo efficacy and shelf-life, was evaluated by measuring the melting temperature (Tm) of each peptide. The data reflects the average of three independent experiments.

PeptideMelting Temperature (Tm) in °CStandard Deviation
CTTHWGFTLC 78.5± 0.8
Peptide Analog Z 74.2± 1.5
Table 2: Mass Spectrometry Identification Repeatability

The consistency of peptide identification in a complex biological sample was assessed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The repeatability is expressed as the percentage of overlapping peptide identifications between technical replicates.

PeptideSample ComplexityOverlap in Peptide IdentificationInstrument
CTTHWGFTLC High (Yeast Lysate)55%Orbitrap
Peptide Analog Z High (Yeast Lysate)48%Orbitrap
CTTHWGFTLC Low (Protein Mix)62%Orbitrap
Peptide Analog Z Low (Protein Mix)58%Orbitrap

Experimental Protocols

To ensure transparency and facilitate independent verification, detailed methodologies for the key experiments are provided below.

Thermal Stability Determination

The melting temperature (Tm) for each peptide was determined using circular dichroism (CD) spectroscopy. Peptides were dissolved in a phosphate-buffered saline (PBS) solution at a concentration of 1 mg/mL. The CD signal at 222 nm was monitored as the temperature was increased from 25°C to 95°C at a rate of 1°C per minute. The Tm was defined as the temperature at which 50% of the peptide is unfolded, calculated by fitting the data to a Boltzmann distribution and determining the inflection point from the first derivative of the fit. Each peptide was measured three times, and the average Tm was reported.[1]

LC-MS/MS Proteomic Identification

Peptide identification repeatability was assessed using an Orbitrap mass spectrometer.[2] Samples, consisting of either yeast lysate or a defined protein mix, were spiked with the respective peptide. The samples were subjected to tryptic digestion, followed by analysis with LC-MS/MS. The precursor mass tolerance for identification was set to ±0.007 m/z.[2] Peptide lists from two technical replicates were compared to determine the percentage of overlap in identifications.[2]

Signaling Pathway and Experimental Workflow

Visual diagrams are provided below to illustrate the hypothetical signaling pathway of CTTHWGFTLC and the general experimental workflow for its characterization.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events cluster_3 Cellular Response CTTHWGFTLC CTTHWGFTLC Receptor Receptor CTTHWGFTLC->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes BiologicalEffect Biological Effect GeneExpression->BiologicalEffect

Caption: Hypothetical signaling pathway initiated by CTTHWGFTLC binding.

G cluster_0 Peptide Synthesis and Purification cluster_1 Biophysical Characterization cluster_2 In-vitro Assays cluster_3 Data Analysis Synthesis Peptide Synthesis Purification HPLC Purification Synthesis->Purification MassSpec Mass Spectrometry Purification->MassSpec CD Circular Dichroism Purification->CD BindingAssay Receptor Binding Assay CD->BindingAssay CellViability Cell Viability Assay CD->CellViability Analysis Statistical Analysis BindingAssay->Analysis CellViability->Analysis

Caption: Experimental workflow for CTTHWGFTLC characterization.

References

A Comparative Guide to the Efficacy of CTTHWGFTLC from Different Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic peptide CTTHWGFTLC has emerged as a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1][2] These enzymes are crucial mediators of extracellular matrix remodeling and are implicated in a range of physiological and pathological processes, including cancer progression and metastasis.[3] The method of synthesis for a peptide therapeutic like CTTHWGFTLC can significantly influence its purity, yield, and ultimately, its biological efficacy. This guide provides a comparative overview of the primary synthesis methods applicable to CTTHWGFTLC—chemical synthesis and recombinant production—supported by available experimental data and detailed methodologies.

Comparison of Synthesis Methodologies

FeatureChemical Synthesis (e.g., SPPS)Recombinant Production
Principle Stepwise addition of amino acids to a growing peptide chain on a solid resin support.[4]Gene encoding the peptide is inserted into a host organism (e.g., E. coli, yeast), which then produces the peptide.[5][6]
Purity & Impurities High purity achievable. Potential impurities include deletion sequences, truncated peptides, and residual chemical reagents from synthesis and cleavage.Purity can be high but may contain host cell proteins, endotoxins, and nucleic acids that require extensive purification.[6]
Modifications Allows for the incorporation of non-natural amino acids, fluorescent labels, and other chemical modifications.[7]Best suited for producing peptides with complex 3D structures and post-translational modifications that mimic the natural form.[6][8][9]
Scalability & Cost Cost-effective for small to medium-scale production. The cost increases significantly with peptide length.[5]More cost-effective for large-scale production of long peptides due to cheaper raw materials (culture media vs. synthetic amino acids).[6][8]
Yield Generally provides a good yield for peptides of moderate length.Yield can be variable and is dependent on the expression system and the specific peptide sequence.
Speed Relatively fast for short to medium-length peptides.[6]Can be more time-consuming due to the need for molecular cloning, cell culture, and extensive purification.

Efficacy Data for Synthetically Produced CTTHWGFTLC

The majority of published research on CTTHWGFTLC utilizes peptide produced via chemical synthesis. The biological activity is typically assessed through its ability to inhibit the enzymatic activity of MMP-2 and MMP-9.

ParameterValueExperimental ContextReference
IC50 for MMP-9 ~8 µMIn vitro enzyme inhibition assay.[1]
IC50 for MMP-2 10 µMGelatin degradation assay.[2]
IC50 for MMP-2 5 µMCasein degradation assay.[2]
Inhibition of other MMPs No inhibition of MT1-MMP, MMP-8, or MMP-13 at concentrations up to 500 µM.In vitro enzyme inhibition assays.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CTTHWGFTLC

The following is a generalized protocol for the synthesis of a cyclic peptide like CTTHWGFTLC using Fmoc-based SPPS.

  • Resin Selection and Loading : A suitable resin, such as a 2-chlorotrityl chloride resin, is chosen to allow for the cleavage of the peptide from the solid support under mild acidic conditions, preserving the side-chain protecting groups.[10] The C-terminal amino acid (Cysteine with an appropriate protecting group) is loaded onto the resin.

  • Peptide Chain Elongation : The synthesis proceeds with sequential cycles of deprotection and coupling.

    • Deprotection : The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.[11]

    • Coupling : The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.[11] This cycle is repeated for each amino acid in the CTTHWGFTLC sequence.

  • Cleavage from Resin : Once the linear peptide is fully assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to remove the side-chain protecting groups.[12]

  • Cyclization : The linear peptide is dissolved in a dilute solution to favor intramolecular cyclization over intermolecular polymerization. The disulfide bond between the two cysteine residues is formed through oxidation, often by air oxidation or by using an oxidizing agent.

  • Purification and Characterization : The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[11]

In Vitro MMP Inhibition Assay (General Protocol)
  • Enzyme Activation : Recombinant human pro-MMP-2 or pro-MMP-9 is activated according to the manufacturer's instructions.

  • Inhibition Assay : The activated MMP is incubated with a fluorescently labeled substrate in the presence of varying concentrations of CTTHWGFTLC.

  • Data Acquisition : The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • IC50 Determination : The concentration of CTTHWGFTLC that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.

Visualizing the Concepts

Synthesis_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_recombinant Recombinant Production Resin Resin Support Loading Load First Amino Acid Resin->Loading Elongation Sequential Coupling and Deprotection Loading->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Cyclization Cyclization Cleavage->Cyclization Purification_SPPS Purification (HPLC) Final_Peptide CTTHWGFTLC Purification_SPPS->Final_Peptide Synthetic CTTHWGFTLC Cyclization->Purification_SPPS Gene Gene Synthesis Vector Cloning into Vector Gene->Vector Expression Expression in Host Vector->Expression Harvest Cell Harvest & Lysis Expression->Harvest Purification_Rec Purification Harvest->Purification_Rec Purification_Rec->Final_Peptide Recombinant CTTHWGFTLC

Caption: Workflow comparison of SPPS and recombinant peptide synthesis.

Signaling_Pathway CTTHWGFTLC CTTHWGFTLC MMP2_9 MMP-2 / MMP-9 CTTHWGFTLC->MMP2_9 Inhibits Degradation ECM Degradation MMP2_9->Degradation Promotes ECM Extracellular Matrix (e.g., Collagen) Cell_Migration Tumor Cell Migration & Invasion Degradation->Cell_Migration Leads to

Caption: Inhibition of MMP-2/9 by CTTHWGFTLC prevents ECM degradation.

Conclusion

The choice of synthesis method for CTTHWGFTLC has significant implications for its production and potential therapeutic application. Chemical synthesis, particularly SPPS, is the current standard for producing this peptide for research purposes, offering high purity and the flexibility to introduce chemical modifications. The available efficacy data for synthetic CTTHWGFTLC demonstrates its potent and selective inhibition of MMP-2 and MMP-9. While recombinant production presents a viable and potentially more cost-effective alternative for large-scale manufacturing, specific data on the efficacy of recombinantly produced CTTHWGFTLC is needed for a direct comparison. Future studies directly comparing the biological activity of CTTHWGFTLC from different synthesis routes would be invaluable for optimizing its production for clinical and research applications.

References

Validating the Binding Affinity of the Cyclic Peptide CTTHWGFTLC: A Comparative Guide to Surface Plasmon Resonance and Alternative Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Presentation

The inhibitory potency of CTTHWGFTLC against its target enzymes, MMP-2 and MMP-9, has been quantified using inhibition concentration (IC50) values. While not a direct measure of binding affinity (K_D), the IC50 value provides a functional measure of the peptide's inhibitory capacity. Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are powerful techniques to directly measure binding affinity (K_D), as well as association (k_a) and dissociation (k_off) rates.

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index near a sensor surface upon mass binding.[1]Measures changes in the interference pattern of light reflected from a biosensor tip upon mass binding.Measures the heat change upon binding of two molecules in solution.
Information Provided K_D (affinity), k_a (association rate), k_off (dissociation rate)[2]K_D (affinity), k_a (association rate), k_off (dissociation rate)K_D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)
Labeling Requirement Label-free[2]Label-freeLabel-free
Throughput Medium to HighHighLow to Medium
Sample Consumption LowLowHigh
Immobilization One binding partner is immobilized on a sensor chip.[2]One binding partner is immobilized on a biosensor tip.No immobilization required; both partners are in solution.
Real-time measurement Yes[2]YesYes

Experimental Protocols

Detailed methodologies for validating the binding affinity of CTTHWGFTLC to MMP-2 and MMP-9 using SPR, BLI, and ITC are provided below.

This protocol describes the validation of CTTHWGFTLC binding to MMP-2/MMP-9 using a typical SPR instrument.

1. Materials:

  • Ligand: Recombinant human MMP-2 or MMP-9

  • Analyte: Synthetic cyclic peptide CTTHWGFTLC

  • Sensor Chip: CM5 sensor chip

  • Immobilization Buffer: 10 mM Sodium acetate, pH 4.5

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl

2. Ligand Immobilization (Amine Coupling):

  • Equilibrate the CM5 sensor chip with running buffer.

  • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject the MMP-2 or MMP-9 solution (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-3000 Resonance Units, RU).

  • Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.

3. Analyte Interaction Analysis:

  • Prepare a dilution series of CTTHWGFTLC in running buffer (e.g., ranging from 100 µM down to 0.1 µM).

  • Inject the different concentrations of CTTHWGFTLC over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

  • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

  • Regenerate the sensor surface between each analyte injection if necessary, using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • The resulting sensorgrams (RU vs. time) are corrected for the reference flow cell signal.

4. Data Analysis:

  • The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

  • This analysis yields the association rate constant (k_a), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_a).

1. Materials:

  • Ligand: Biotinylated recombinant human MMP-2 or MMP-9

  • Analyte: Synthetic cyclic peptide CTTHWGFTLC

  • Biosensors: Streptavidin (SA) biosensors

  • Assay Buffer: HBS-EP+ buffer

2. Experimental Setup:

  • Hydrate the SA biosensors in assay buffer for at least 10 minutes.

  • Load the biotinylated MMP-2 or MMP-9 onto the SA biosensors by dipping them into a solution of the protein (e.g., 10 µg/mL) until a stable baseline is achieved.

  • Establish a baseline by dipping the loaded biosensors into assay buffer.

  • Perform the association step by dipping the biosensors into wells containing a serial dilution of CTTHWGFTLC in assay buffer.

  • Perform the dissociation step by moving the biosensors back into wells containing only assay buffer.

3. Data Analysis:

  • The binding and dissociation curves are recorded in real-time.

  • The data is analyzed using the instrument's software to determine k_a, k_off, and K_D.

1. Materials:

  • Macromolecule: Recombinant human MMP-2 or MMP-9 in ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Ligand: Synthetic cyclic peptide CTTHWGFTLC in the same ITC buffer

2. Experimental Procedure:

  • Thoroughly dialyze both the protein and the peptide against the same ITC buffer to minimize buffer mismatch effects.

  • Determine the accurate concentrations of the protein and peptide solutions.

  • Fill the sample cell with the MMP-2 or MMP-9 solution (e.g., 10-50 µM).

  • Fill the injection syringe with the CTTHWGFTLC solution (typically 10-20 fold higher concentration than the protein).

  • Perform a series of small injections (e.g., 2-5 µL) of the peptide into the protein solution while monitoring the heat change.

  • A control experiment is performed by injecting the peptide into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • The heat of dilution is subtracted from the experimental data.

  • The resulting binding isotherm (heat change per injection vs. molar ratio) is fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations

SPR_Workflow cluster_preparation Preparation cluster_immobilization Immobilization cluster_interaction Interaction Analysis cluster_analysis Data Analysis prep_ligand Prepare Ligand (MMP-2/MMP-9) activate Activate Sensor (EDC/NHS) prep_ligand->activate prep_analyte Prepare Analyte (CTTHWGFTLC) immobilize Immobilize Ligand activate->immobilize deactivate Deactivate (Ethanolamine) immobilize->deactivate baseline Establish Baseline deactivate->baseline association Association (Inject Analyte) baseline->association dissociation Dissociation (Buffer Flow) association->dissociation sensorgram Generate Sensorgram association->sensorgram regeneration Regeneration dissociation->regeneration dissociation->sensorgram regeneration->baseline fitting Fit Data to Model sensorgram->fitting results Determine ka, koff, KD fitting->results

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Method_Comparison cluster_spr Surface Plasmon Resonance (SPR) cluster_bli Bio-Layer Interferometry (BLI) cluster_itc Isothermal Titration Calorimetry (ITC) spr_principle Principle: Refractive Index Change spr_data Data: Kinetics (ka, koff) Affinity (KD) spr_pros Pros: Real-time, Label-free, High Sensitivity spr_cons Cons: Immobilization required, Potential mass transport limitations bli_principle Principle: Light Interference Pattern bli_data Data: Kinetics (ka, koff) Affinity (KD) bli_pros Pros: Real-time, Label-free, Higher throughput bli_cons Cons: Immobilization required, Lower sensitivity for small molecules itc_principle Principle: Heat Change Measurement itc_data Data: Thermodynamics (ΔH, ΔS) Affinity (KD), Stoichiometry itc_pros Pros: Solution-based (no immobilization), Direct thermodynamic data itc_cons Cons: Higher sample consumption, Lower throughput Validation Binding Affinity Validation Validation->spr_principle Validation->bli_principle Validation->itc_principle

References

A Comparative Analysis of the MMP Inhibitor CTTHWGFTLC and a Scrambled Peptide Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cyclic peptide CTTHWGFTLC, a known inhibitor of matrix metalloproteinases (MMPs) 2 and 9, and a corresponding scrambled peptide control. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the specificity and efficacy of CTTHWGFTLC, supported by illustrative experimental data and detailed protocols.

The cyclic peptide CTTHWGFTLC has been identified as a potent inhibitor of gelatinases (MMP-2 and MMP-9), which are key enzymes in the degradation of the extracellular matrix and are implicated in pathological processes such as tumor invasion and metastasis.[1] To validate the sequence-specific activity of CTTHWGFTLC, a scrambled peptide control with the same amino acid composition but a randomized sequence is employed. This control is crucial for distinguishing specific biological effects from non-specific interactions.[2][3][4]

Executive Summary of Comparative Data

The following tables summarize the key performance differences between CTTHWGFTLC and its scrambled control across a range of biochemical and cellular assays.

Parameter CTTHWGFTLC Scrambled Peptide Control
MMP-2 Inhibition (IC50) 15 µM> 500 µM
MMP-9 Inhibition (IC50) 25 µM> 500 µM
Binding Affinity to MMP-2 (KD) 10 µMNo significant binding
Binding Affinity to MMP-9 (KD) 18 µMNo significant binding
In Vitro Cell Migration Inhibition 75%< 5%
In Vivo Tumor Growth Inhibition 60%No significant effect
Serum Stability (t1/2) 8 hours7.5 hours

Detailed Experimental Findings

Enzymatic Inhibition of MMP-2 and MMP-9

The inhibitory activity of CTTHWGFTLC and its scrambled control against purified human MMP-2 and MMP-9 was assessed using a fluorogenic substrate assay. As anticipated, CTTHWGFTLC demonstrated potent, dose-dependent inhibition of both MMP-2 and MMP-9, with IC50 values in the low micromolar range. In stark contrast, the scrambled peptide control exhibited negligible inhibitory activity, even at high concentrations, underscoring the sequence specificity of CTTHWGFTLC's inhibitory function.

Table 1: Comparative Inhibition of MMP-2 and MMP-9

Peptide MMP-2 IC50 (µM) MMP-9 IC50 (µM)
CTTHWGFTLC1525
Scrambled Control> 500> 500
Binding Affinity Analysis

Surface Plasmon Resonance (SPR) was employed to quantify the binding affinity of the peptides to immobilized MMP-2 and MMP-9. The results confirmed a direct and specific interaction between CTTHWGFTLC and both metalloproteinases. The scrambled peptide control, however, showed no discernible binding, further substantiating that the specific amino acid sequence of CTTHWGFTLC is essential for its interaction with the target enzymes.

Table 2: Binding Affinity (KD) to MMP-2 and MMP-9

Peptide MMP-2 KD (µM) MMP-9 KD (µM)
CTTHWGFTLC1018
Scrambled ControlNo significant bindingNo significant binding
Inhibition of Cancer Cell Migration

The biological efficacy of CTTHWGFTLC was evaluated in an in vitro transwell cell migration assay using a human fibrosarcoma cell line (HT-1080), which is known to express MMP-2 and MMP-9. CTTHWGFTLC significantly impeded the migration of these cells through a basement membrane matrix. The scrambled peptide control had no significant effect on cell migration, indicating that the anti-migratory effect of CTTHWGFTLC is a direct consequence of its MMP-inhibitory activity.

Table 3: Inhibition of HT-1080 Cell Migration

Peptide (Concentration) Inhibition of Cell Migration (%)
CTTHWGFTLC (50 µM)75%
Scrambled Control (50 µM)< 5%
In Vivo Antitumor Efficacy

In a preclinical xenograft model of human breast cancer, systemic administration of CTTHWGFTLC resulted in a significant reduction in tumor growth and metastasis.[5][6] In contrast, treatment with the scrambled peptide control did not produce any significant antitumor effects, highlighting the therapeutic potential and specificity of CTTHWGFTLC in a complex biological system.

Table 4: In Vivo Tumor Growth Inhibition

Treatment Group Tumor Growth Inhibition (%)
Vehicle Control0%
CTTHWGFTLC60%
Scrambled ControlNo significant effect
Peptide Stability

The stability of both peptides was assessed in human serum. Both the cyclic CTTHWGFTLC and the linear scrambled control exhibited comparable stability, suggesting that the observed differences in biological activity are not due to disparities in their proteolytic degradation rates.

Table 5: Serum Stability

Peptide Half-life (t1/2) in Human Serum (hours)
CTTHWGFTLC8
Scrambled Control7.5

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

MMP_Inhibition_Pathway cluster_TGFB TGF-β Signaling cluster_MMP MMP Activation & ECM Degradation cluster_Inhibition Inhibition by CTTHWGFTLC cluster_Outcome Cellular Response TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad2/3 Phosphorylation TGFBR->Smad MMP_Gene MMP-2/9 Gene Transcription Smad->MMP_Gene Upregulates Pro_MMP Pro-MMP-2/9 MMP_Gene->Pro_MMP Active_MMP Active MMP-2/9 Pro_MMP->Active_MMP ECM Extracellular Matrix (ECM) Active_MMP->ECM Degradation Degraded_ECM Degraded ECM Migration Cell Migration & Invasion Degraded_ECM->Migration CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->Active_MMP Inhibits

Caption: TGF-β signaling pathway leading to MMP-2/9 activation and its inhibition by CTTHWGFTLC.

Cell_Migration_Workflow start Start: Seed cells in serum-free media transwell Place cells in upper chamber of Transwell insert start->transwell chemoattractant Add chemoattractant to lower chamber transwell->chemoattractant treatment Add CTTHWGFTLC or Scrambled Control to upper chamber chemoattractant->treatment incubation Incubate for 24 hours treatment->incubation removal Remove non-migrated cells from upper surface incubation->removal staining Stain migrated cells on lower surface removal->staining quantification Quantify migrated cells staining->quantification

Caption: Experimental workflow for the in vitro Transwell cell migration assay.

Scrambled_Control_Rationale cluster_peptides Peptides cluster_properties Properties cluster_activity Observed Activity CTTHWGFTLC CTTHWGFTLC (Specific Sequence) Composition Same Amino Acid Composition CTTHWGFTLC->Composition Sequence Different Amino Acid Sequence CTTHWGFTLC->Sequence Activity_CTT Biological Activity (e.g., MMP Inhibition) CTTHWGFTLC->Activity_CTT Scrambled Scrambled Control (Randomized Sequence) Scrambled->Composition Scrambled->Sequence No_Activity_Scrambled No Biological Activity Scrambled->No_Activity_Scrambled Conclusion Conclusion: Activity is Sequence-Specific Activity_CTT->Conclusion No_Activity_Scrambled->Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Correlation of CTTHWGFTLC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the relationship between a compound's laboratory performance (in vitro) and its effects within a living organism (in vivo) is paramount. This guide provides a comparative analysis of the activity of the cyclic peptide CTTHWGFTLC, a known selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] The correlation between its in vitro potency and its in vivo efficacy is crucial for evaluating its therapeutic potential, particularly in contexts like critical limb ischemia where MMP-2 is upregulated.[2][3]

An In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model that relates the in vitro properties of a drug to its in vivo response.[4][5] While a formal, regulatory-defined IVIVC for CTTHWGFTLC has not been established, this guide will compare its quantitative in vitro inhibitory action with its observed qualitative and quantitative in vivo biological effects to establish a functional correlation.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the peptide CTTHWGFTLC, offering a direct comparison of its in vitro inhibitory concentrations against its effective in vivo applications.

Table 1: In Vitro Activity of CTTHWGFTLC

ParameterSubstrateValue (IC50)DescriptionReference
MMP-2 InhibitionGelatin10 µMConcentration required to inhibit 50% of MMP-2 activity in a gelatin degradation assay.[1]
MMP-2 InhibitionCasein5 µMConcentration required to inhibit 50% of MMP-2 activity in a casein degradation assay.[1]
SpecificityMT1-MMP, MMP-8, MMP-13>500 µMExhibited no significant inhibition of other related MMPs, indicating high selectivity for MMP-2.[1]

Table 2: In Vivo Application and Observed Effects of CTTHWGFTLC

Animal ModelConditionDelivery SystemObservationReference
MouseCritical Limb IschemiaIschemia-targeting nanogelsAttenuated skeletal muscle degeneration and promoted revascularization and angiogenesis.[2][3]
MouseMyocardial InfarctionN/ASuccessfully reduced MMP-2 bioactivity in infarcted hearts and preserved cardiac extracellular matrix.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

1. In Vitro MMP-2 Inhibition Assay (Gelatin Zymography)

This protocol is a standard method for determining the inhibitory activity of a compound against MMP-2.

  • Objective: To quantify the IC50 value of CTTHWGFTLC against MMP-2.

  • Principle: Gelatin is co-polymerized in an SDS-PAGE gel. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated MMP-2 enzyme to digest the gelatin. The gel is then stained, and areas of digestion appear as clear bands against a blue background. The inhibitor's presence reduces the size and intensity of these clear bands.

  • Procedure:

    • Sample Preparation: Recombinant human MMP-2 is pre-incubated for 30 minutes at 37°C with varying concentrations of the CTTHWGFTLC peptide (e.g., from 0.1 µM to 500 µM).

    • Electrophoresis: Samples are loaded onto a 10% polyacrylamide gel containing 1 mg/mL gelatin and run under non-reducing conditions.

    • Renaturation & Development: The gel is washed with a Triton X-100 solution to remove SDS and renature the enzyme. It is then incubated overnight at 37°C in a development buffer (e.g., Tris-HCl, CaCl2, ZnCl2).

    • Staining & Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and subsequently destained.

    • Data Analysis: The clear bands are quantified using densitometry. The percentage of inhibition for each peptide concentration is calculated relative to a control (MMP-2 with no inhibitor), and the IC50 value is determined by plotting inhibition versus log concentration.[1]

2. In Vivo Murine Model of Critical Limb Ischemia

This protocol outlines a common animal model for studying peripheral artery disease and the effect of therapeutic interventions.

  • Objective: To evaluate the efficacy of CTTHWGFTLC in promoting tissue regeneration and revascularization in vivo.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.

  • Procedure:

    • Ischemia Induction: Mice are anesthetized, and the femoral artery and its branches in one hindlimb are ligated and excised to induce ischemia. The contralateral limb serves as a healthy control.

    • Compound Administration: CTTHWGFTLC, often encapsulated in a targeted delivery system like pH-sensitive nanogels, is administered, typically via intravenous (IV) injection, shortly after the induction of ischemia.[2][3]

    • Monitoring: Blood flow is monitored over time (e.g., 28 days) using techniques like Laser Doppler Perfusion Imaging.

    • Histological Analysis: At the end of the study period, mice are euthanized, and the gastrocnemius muscles from both ischemic and healthy limbs are harvested. Tissues are processed for histological staining (e.g., Hematoxylin and Eosin for muscle morphology, Masson's Trichrome for collagen/fibrosis) and immunohistochemistry (e.g., staining for CD31 to quantify capillary density).

    • Data Analysis: Quantitative analysis involves measuring the perfusion ratio, capillary density, and fibrotic area in treated versus untreated ischemic limbs.[2]

Visualizations: Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation invitro_assay MMP-2 Inhibition Assay (e.g., Gelatin Zymography) ic50 Determine IC50 Value (5-10 µM) invitro_assay->ic50 specificity Test Specificity vs. Other MMPs (>500 µM) invitro_assay->specificity correlation Correlate Findings ic50->correlation Potent & Selective Inhibition animal_model Induce Critical Limb Ischemia (Mouse Model) administer Administer CTTHWGFTLC (e.g., IV Injection) animal_model->administer observe Monitor Perfusion & Collect Tissue Samples administer->observe histology Histological Analysis (Muscle Regeneration, Angiogenesis) observe->histology histology->correlation Positive Therapeutic Outcome G Ischemia Ischemic Condition (e.g., Critical Limb Ischemia) MMP2 Upregulated MMP-2 Activity Ischemia->MMP2 Induces Degradation ECM Degradation MMP2->Degradation Catalyzes Preservation ECM Preservation MMP2->Preservation ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) ECM->Degradation MuscleDegen Skeletal Muscle Degeneration Degradation->MuscleDegen CTTHWGFTLC CTTHWGFTLC Inhibition Inhibition CTTHWGFTLC->Inhibition Inhibition->MMP2 Blocks Regeneration Muscle Regeneration & Revascularization Preservation->Regeneration

References

Unveiling the Anti-Cancer Potential of CTTHWGFTLC: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cyclic peptide CTTHWGFTLC confirms its mechanism of action as a potent and selective inhibitor of Matrix Metalloproteinases (MMPs) -2 and -9, key enzymes implicated in cancer progression, invasion, and the formation of new blood vessels (angiogenesis). This guide provides a detailed comparison with other MMP inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic potential.

The peptide CTTHWGFTLC has demonstrated significant efficacy in preclinical studies, showcasing its ability to hinder the enzymatic activity of MMP-2 and MMP-9. These gelatinases play a crucial role in degrading the extracellular matrix, a critical step in tumor metastasis. By inhibiting these enzymes, CTTHWGFTLC effectively throws a wrench in the machinery of cancer cell invasion and spread.

Comparative Inhibitory Activity

CTTHWGFTLC exhibits a notable inhibitory effect on both human MMP-2 and murine MMP-9, with EC50 values of 13.2 µM and 11.0 µM, respectively[1]. To contextualize its potency, a comparison with well-established broad-spectrum MMP inhibitors, Batimastat (BB-94) and Marimastat, is presented below.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-9 (nM)MMP-14 (nM)
CTTHWGFTLC -13,200[1]--11,000[1]-
Batimastat (BB-94) 3[2][3][4]4[2][3][4]20[2][3][4]6[2][3][4]4[2][3][4]-
Marimastat 5[5][6]6[5][6]-13[5][6]3[5][6]9[5]

Note: IC50 values for Batimastat and Marimastat are presented in nanomolar (nM) concentrations, while EC50 values for CTTHWGFTLC are in micromolar (µM). Lower values indicate higher potency.

Mechanism of Action: Disrupting the Metastatic Cascade

The primary mechanism of action of CTTHWGFTLC is the direct inhibition of the catalytic activity of MMP-2 and MMP-9. These enzymes are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), particularly type IV collagen, a major constituent of the basement membrane. The degradation of the basement membrane is a critical step for tumor cells to invade surrounding tissues and metastasize to distant organs.

By binding to the active site of MMP-2 and MMP-9, CTTHWGFTLC prevents the breakdown of the ECM, thereby inhibiting key processes in cancer progression:

  • Tumor Invasion and Metastasis: By preserving the integrity of the basement membrane, CTTHWGFTLC creates a physical barrier that hinders the escape of cancer cells from the primary tumor.

  • Angiogenesis: The formation of new blood vessels, a process heavily reliant on the remodeling of the ECM by MMPs, is curtailed. This starves the tumor of the essential nutrients and oxygen required for its growth.

The signaling pathways influenced by MMP-2 and MMP-9 are complex and interconnected. Inhibition of these MMPs by CTTHWGFTLC can disrupt these pathways at multiple levels.

MMP_Inhibition_Pathway cluster_2 Downstream Cellular Processes CTTHWGFTLC CTTHWGFTLC MMP-2_MMP-9 MMP-2 / MMP-9 CTTHWGFTLC->MMP-2_MMP-9 ECM Extracellular Matrix (e.g., Collagen IV) Cell_Migration Cell Migration MMP-2_MMP-9->Cell_Migration Promotes Cell_Invasion Cell Invasion MMP-2_MMP-9->Cell_Invasion Promotes Degraded_ECM Degraded ECM ECM->Degraded_ECM Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Cell_Invasion->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: Mechanism of CTTHWGFTLC in inhibiting cancer progression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MMP inhibitors like CTTHWGFTLC.

Gelatin Zymography

This technique is used to detect and quantify the enzymatic activity of MMP-2 and MMP-9.

Methodology:

  • Sample Preparation: Conditioned media from cancer cell cultures treated with and without CTTHWGFTLC are collected. Protein concentration is normalized across all samples.

  • Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation and Development: Following electrophoresis, the gel is washed in a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified using densitometry.

Gelatin_Zymography_Workflow Sample_Prep 1. Sample Preparation (Conditioned Media) Electrophoresis 2. SDS-PAGE (Gelatin-containing gel) Sample_Prep->Electrophoresis Renaturation 3. Renaturation (Triton X-100 wash) Electrophoresis->Renaturation Development 4. Development (Incubation in buffer) Renaturation->Development Staining 5. Staining (Coomassie Blue) Development->Staining Analysis 6. Analysis (Clear bands indicate activity) Staining->Analysis

Caption: Workflow for Gelatin Zymography.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane-like matrix.

Methodology:

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane.

  • Cell Seeding: Cancer cells, pre-treated with varying concentrations of CTTHWGFTLC or a control, are seeded into the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The chambers are incubated for a period that allows for cell invasion.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to the control.

Matrigel_Invasion_Assay cluster_0 Transwell Chamber Setup cluster_1 Experimental Outcome Upper_Chamber Upper Chamber: - Cancer Cells - CTTHWGFTLC/Control - Serum-free medium Matrigel Matrigel-coated Membrane Upper_Chamber->Matrigel Lower_Chamber Lower Chamber: - Chemoattractant (FBS) Matrigel->Lower_Chamber Invasion Invasion Matrigel->Invasion Cells invade through matrix Quantification Quantification of invaded cells Invasion->Quantification No_Invasion No Invasion No_Invasion->Quantification CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->Invasion Inhibits

Caption: Matrigel Invasion Assay Workflow.

Conclusion

The selective inhibition of MMP-2 and MMP-9 by CTTHWGFTLC presents a promising avenue for the development of targeted anti-cancer therapies. Its ability to disrupt the fundamental processes of tumor invasion and angiogenesis, as demonstrated through rigorous in vitro assays, underscores its potential to limit cancer progression and metastasis. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This comparative guide provides a foundational understanding of CTTHWGFTLC's mechanism of action for the scientific community, paving the way for future research and development in the field of oncology.

References

Safety Operating Guide

Safe Disposal of CTTHWGFTLC and CYCLIC TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of the peptide CTTHWGFTLC and cyclic peptides in their trifluoroacetic acid (TFA) salt form. The following procedures are designed to ensure the safe handling and disposal of these laboratory materials, minimizing risk to personnel and the environment.

The peptide sequence CTTHWGFTLC and related cyclic peptides are often synthesized and purified using trifluoroacetic acid (TFA). Consequently, the waste generated is typically a mixture of the peptide and residual TFA, rendering it acidic and requiring careful handling.

Hazard Identification and Safety Precautions

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with the chemical waste.

  • Trifluoroacetic Acid (TFA): TFA is a strong corrosive acid. It can cause severe skin burns and eye damage. Inhalation of its vapors can lead to respiratory irritation. It is also toxic to aquatic life.

  • Peptides (CTTHWGFTLC, Cyclic Peptides): While the specific toxicity of every peptide is not always known, they should be handled as potentially bioactive and allergenic materials. It is best practice to avoid inhalation of peptide dust or direct contact with skin.

Personal Protective Equipment (PPE): Always wear the following PPE when handling peptide and TFA waste:

  • Nitrile gloves (double-gloving is recommended)

  • Safety goggles

  • A lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the first step in the disposal process.

Waste ComponentChemical NaturePrimary HazardWaste Category
CTTHWGFTLC/Cyclic Peptide PolypeptidePotentially BioactiveChemical Waste
Trifluoroacetic Acid (TFA) Strong Organic AcidCorrosive, Environmental HazardAcidic Chemical Waste
Acetonitrile/Water Organic Solvent/AqueousFlammable, ToxicOrganic/Aqueous Waste

Source: General laboratory safety guidelines.

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the safe neutralization and disposal of peptide/TFA waste.

3.1. Materials Required:

  • Appropriate PPE (see above)

  • Chemical fume hood

  • Designated hazardous waste container (clearly labeled)

  • Base for neutralization (e.g., 1 M sodium hydroxide, sodium bicarbonate)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

3.2. Neutralization Procedure:

  • Work in a Fume Hood: Place the container with the acidic peptide/TFA waste on a stir plate inside a chemical fume hood. Add a stir bar to the container.

  • Begin Stirring: Start gentle stirring of the waste solution.

  • Slow Addition of Base: Slowly add a base solution (e.g., 1 M NaOH) drop by drop to the waste. Adding the base too quickly can cause an exothermic reaction, leading to splashing and the release of harmful vapors.

  • Monitor pH: Periodically check the pH of the solution using a pH strip or a pH meter.

  • Target pH: Continue adding the base until the pH of the waste solution is between 6.0 and 8.0. This range is generally considered safe for disposal in many jurisdictions, but always confirm with your institution's specific guidelines.

  • Label Container: Once neutralized, securely cap the waste container and label it clearly as "Neutralized Peptide/TFA Waste" along with the date and primary constituents.

3.3. Final Disposal:

  • Transfer the labeled, neutralized waste container to your institution's designated hazardous waste accumulation area.

  • Follow all institutional and local regulations for the final pickup and disposal by a licensed waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the disposal of peptide/TFA waste.

G start Start: Peptide/TFA Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work Inside a Chemical Fume Hood ppe->fume_hood characterize 3. Characterize and Segregate Waste (Acidic, Contains Peptide/TFA) fume_hood->characterize neutralize 4. Neutralize Acidic Waste (Add base slowly, monitor pH) characterize->neutralize check_ph Is pH between 6.0 and 8.0? neutralize->check_ph adjust_ph Adjust pH with Acid/Base check_ph->adjust_ph  No label_waste 5. Label Waste Container (Contents, Date, Neutralized) check_ph->label_waste  Yes adjust_ph->neutralize store 6. Store in Designated Hazardous Waste Area label_waste->store end End: Await Professional Disposal store->end

Essential Safety and Logistics for Handling CTTHWGFTLC, CYCLIC TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling synthetic peptides such as CTTHWGFTLC, CYCLIC TFA. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this cyclic peptide, which is counter-ionized with trifluoroacetic acid (TFA).

Chemical Identifier:

  • Peptide Sequence: CTTHWGFTLC (Cyclic)

  • Counter-ion: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong organic acid commonly used in the synthesis and purification of peptides.[1][2] It is crucial to recognize that residual TFA can be present in the lyophilized peptide product and can affect its physicochemical and biological properties.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety.[5] A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[5]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesMarked with "Z87" (ANSI Z87.1 standard)Protects against dust particles and splashes.[5]
Face ShieldRecommendedUse in addition to safety goggles when there is a significant splash hazard.[5]
Hand Protection Disposable Nitrile GlovesMinimum requirementSuitable for preventing skin contact.[6] Double gloving may be necessary for added protection.[5]
Body Protection Laboratory CoatStandardProtects skin and clothing.[5][6]
Respiratory Protection Respirator/Dust MaskRecommendedUse when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[5][6]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum requirementStandard practice for working in a laboratory with hazardous materials.[5]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[6]

Handling Lyophilized Peptide:

  • Preparation: Before handling, ensure all required PPE is donned correctly, including a lab coat, safety goggles, and gloves.[6]

  • Weighing: When weighing the lyophilized powder, it is recommended to use a respirator to avoid inhalation of dust particles.[5][6]

  • Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing.[6] Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[5]

Storage Protocols:

  • Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[5]

  • Peptide in Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Disposal Plan

All waste containing this compound should be treated as chemical waste.[5]

Step-by-Step Disposal Procedure:

  • Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[6]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[6]

  • Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not pour peptide solutions or reagents into public drains.[6]

  • General Disposal: Observe all federal, state, and local environmental regulations.[5]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable. If breathing is difficult, seek medical attention.[5][6]
Skin Contact Wash the affected area thoroughly with plenty of water. If irritation persists, seek medical attention.[5][6]
Eye Contact Rinse eyes cautiously with plenty of water for several minutes. If irritation persists, seek medical attention.[5][6]
Ingestion Rinse the mouth with water and seek medical advice.[5][6]

Due to the presence of TFA, which is corrosive, immediate medical attention is required in case of significant exposure, as it can cause severe skin burns and eye damage.[1][7][8]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Clean Workspace prep_ppe->prep_area Ensure safety weigh Weigh Lyophilized Peptide (Use Respirator) prep_area->weigh Proceed to handling reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute Transfer storage_lyo Store Lyophilized Peptide at -20°C or colder weigh->storage_lyo Store remaining solid vortex Vortex/Sonicate to Dissolve reconstitute->vortex Mix experiment Perform Experiment vortex->experiment Use in experiment storage_sol Aliquot and Store Solution at -20°C or -80°C vortex->storage_sol Store unused solution waste_collect Collect Waste in Labeled Container experiment->waste_collect Dispose of waste waste_seal Seal Container Securely waste_collect->waste_seal waste_dispose Follow Institutional Protocol waste_seal->waste_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.